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  • Product: 7Z-nonadecenoic acid
  • CAS: 118020-79-4

Core Science & Biosynthesis

Foundational

7Z-Nonadecenoic Acid: Structural Dynamics, Biophysical Properties, and Role in Beta-Cell Lipotoxicity

A Technical Whitepaper for Lipidomics Researchers and Drug Development Professionals Executive Summary 7Z-nonadecenoic acid is a 19-carbon monounsaturated fatty acid (MUFA) that has garnered significant attention in the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Lipidomics Researchers and Drug Development Professionals

Executive Summary

7Z-nonadecenoic acid is a 19-carbon monounsaturated fatty acid (MUFA) that has garnered significant attention in the fields of lipidomics and metabolic disease research. Characterized by a singular cis double bond at the Δ7 position, this atypical fatty acid exhibits unique biophysical properties that profoundly influence cellular membrane dynamics[1]. Recent high-throughput phenotypic screenings have identified 7Z-nonadecenoic acid as a highly potent member of the "C2 lipotoxicity cluster," implicating it directly in endoplasmic reticulum (ER) stress and pancreatic beta-cell apoptosis—key pathophysiological drivers of Type 2 Diabetes (T2D)[2].

This technical guide provides an in-depth analysis of the chemical structure, physical properties, and biological significance of 7Z-nonadecenoic acid, alongside field-proven, self-validating experimental protocols for evaluating its lipotoxic effects in vitro.

Molecular Identity and Structural Chemistry

7Z-nonadecenoic acid, systematically named (7Z)-nonadec-7-enoic acid, features a straight-chain 19-carbon backbone terminating in a carboxylic acid functional group[1]. The defining structural characteristic of this molecule is the presence of a cis (Z) double bond located between the seventh and eighth carbon atoms[1].

The "Z" configuration denotes a cis orientation of the hydrogen atoms flanking the Δ7 double bond. This stereochemistry introduces a rigid ~30° bend in the hydrophobic alkyl chain[1]. Unlike saturated fatty acids (e.g., nonadecanoic acid) which feature straight chains that pack tightly into crystalline arrays, the steric hindrance caused by this 30° kink disrupts highly ordered lipid packing[1]. Consequently, intermolecular dispersion forces are weakened, lowering the melting point and maintaining the compound as a neat liquid at standard room temperature[3].

Table 1: Chemical Identifiers
Identifier TypeValue
IUPAC Name (7Z)-nonadec-7-enoic acid[1]
CAS Registry Number 118020-79-4[4]
PubChem CID 5312515[5]
LIPID MAPS ID LMFA01030364[4]
Molecular Formula C₁₉H₃₆O₂[1]
SMILES (Isomeric) CCCCCCCCCCC/C=C\CCCCCC(=O)O[4]

Biophysical and Chemical Properties

The physical properties of 7Z-nonadecenoic acid dictate its behavior in both synthetic applications and biological systems. Due to its long hydrocarbon tail, the molecule is highly hydrophobic, exhibiting an XLogP3 partition coefficient of 7.1[4]. While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, it is practically insoluble in aqueous environments[1],[6].

Chemically, the Δ7 double bond serves as a site of reactivity, making the molecule susceptible to oxidation and catalytic hydrogenation[1]. The terminal carboxyl group readily undergoes esterification, a property frequently exploited in the synthesis of fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis[1],[7].

Table 2: Computed Physical Properties
PropertyQuantitative Value
Molecular Weight 296.49 g/mol [1]
Exact Mass 296.2715 g/mol [4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Rotatable Bond Count 16[4]
Hydrogen Bond Donors / Acceptors 1 / 2[4]
Physical State Liquid (Neat, >98% Purity)[3]

Pathophysiology: The C2 Lipotoxicity Cluster

In the context of metabolic syndrome and the obesogenic environment, elevated circulating free fatty acids (FFAs) contribute to cellular dysfunction—a phenomenon termed lipotoxicity[6]. 7Z-nonadecenoic acid has been identified via scalable cell-based transcriptomic platforms as a core representative of the "C2 lipotoxicity cluster"[2].

When pancreatic beta cells (e.g., human islets or MIN6 murine cells) are exposed to 7Z-nonadecenoic acid, the fatty acid is rapidly incorporated into the cellular lipid pool[6]. The accumulation of this specific structurally kinked lipid in the endoplasmic reticulum (ER) membrane disrupts membrane fluidity and lipid raft dynamics[1]. This biophysical insult triggers severe ER stress, activating the Unfolded Protein Response (UPR)[2]. Prolonged UPR activation leads to the robust upregulation of pro-apoptotic transcription factors, specifically Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), ultimately culminating in a significant decrease in beta-cell viability[2].

Pathway A 7Z-Nonadecenoic Acid Cellular Uptake B Incorporation into ER Membrane Phospholipids A->B C Disruption of Lipid Packing (~30° Alkyl Kink) B->C D Endoplasmic Reticulum (ER) Stress Induction C->D E UPR Activation: Upregulation of ATF4 & CHOP D->E F Pancreatic Beta-Cell Apoptosis (Lipotoxicity) E->F

Figure 1: Mechanistic pathway of 7Z-nonadecenoic acid-induced ER stress and beta-cell lipotoxicity.

Methodological Frameworks: In Vitro Protocols

To accurately study the lipotoxic effects of 7Z-nonadecenoic acid, researchers must overcome its extreme hydrophobicity (XLogP3 = 7.1)[4]. Introducing FFAs directly into aqueous cell culture media using organic solvents (like DMSO) frequently causes solvent-induced cytotoxicity, which confounds viability data.

Protocol 1: High-Throughput Preparation of Solvent-Free BSA-Conjugated 7Z-Nonadecenoic Acid

Scientific Causality: Free fatty acids require a protein carrier (BSA) for bioavailability in aqueous media. By complexing the FFA with BSA and subsequently evaporating the initial organic solvent under vacuum, we create a biologically pure, solvent-free FFA-BSA crystal that accurately mimics physiological lipid transport[6].

Step-by-Step Methodology:

  • Solubilization: Dissolve neat 7Z-nonadecenoic acid in 100% DMSO or ethanol to create a high-concentration master stock. Reasoning: Complete disruption of intermolecular hydrophobic interactions is required prior to protein loading.

  • BSA Complexation: Transfer the dissolved FFA into an aqueous solution of fatty-acid-free BSA (e.g., dissolved in ddH₂O) at a strict molar concentration ratio of 6.67:1 (FFA:BSA)[2].

  • Incubation: Incubate the FFA-BSA solution at 37°C for 12 to 24 hours[2]. Reasoning: This duration allows thermodynamically stable loading of the fatty acid into the hydrophobic binding pockets of the albumin protein.

  • Solvent Evaporation: Transfer the solution to a multi-well plate and dry using a high-throughput vacuum evaporator for approximately 12 hours at 37°C[6]. Reasoning: Vacuum evaporation volatilizes the DMSO/ethanol, leaving behind a solvent-free FFA-BSA crystal[6].

  • Reconstitution: Immediately prior to the in vitro assay, resuspend the FFA-BSA crystals in the target cell culture medium (e.g., adipocyte or beta-cell media)[6].

Workflow S1 1. Solubilization (FFA in 100% DMSO) S2 2. BSA Complexation (6.67:1 Ratio, 37°C) S1->S2 S3 3. Vacuum Evaporation (12h at 37°C) S2->S3 S4 4. Crystal Formation (Solvent-Free FFA-BSA) S3->S4 S5 5. Media Resuspension & In Vitro Assay S4->S5

Figure 2: Workflow for generating solvent-free BSA-conjugated 7Z-nonadecenoic acid for screening.

Protocol 2: Beta-Cell Lipotoxicity & ER Stress Validation Assay

Scientific Causality: To validate that the reconstituted 7Z-nonadecenoic acid is actively inducing the C2 lipotoxicity phenotype, we must measure both the terminal phenotypic outcome (cell death) and the intermediate mechanistic driver (UPR activation)[2].

Step-by-Step Methodology:

  • Cell Culture: Seed human pancreatic islet cells or MIN6 murine beta cells in standard multi-well plates and culture until 70-80% confluent[6].

  • FFA Treatment: Introduce the reconstituted 7Z-nonadecenoic acid-BSA complex to the culture media at a final FFA concentration of 500 µM[2]. Incubate for 24 to 48 hours.

  • Viability Quantification: Assess cell viability using a standard ATP-luminescence assay to quantify the decrease in metabolically active cells[2].

  • Immunoblotting (Validation System): Lyse the cells and perform Western blotting.

    • Self-Validation Checkpoint 1: Probe for CPT1A (Carnitine palmitoyltransferase I). This serves as a positive control confirming successful intracellular delivery and lipid metabolism of the FFA[2].

    • Self-Validation Checkpoint 2: Probe for ATF4 and CHOP . Elevated expression of these proteins confirms that the observed cell death is specifically driven by ER-stress/UPR activation, the hallmark of the C2 lipotoxicity cluster[2].

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Exploratory

natural occurrence of cis-7-nonadecenoic acid in marine organisms

An In-depth Technical Guide on the Natural Occurrence of cis-7-Nonadecenoic Acid in Marine Organisms Abstract This technical guide provides a comprehensive overview of the current understanding of cis-7-nonadecenoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Natural Occurrence of cis-7-Nonadecenoic Acid in Marine Organisms

Abstract

This technical guide provides a comprehensive overview of the current understanding of cis-7-nonadecenoic acid, a rare odd-chain monounsaturated fatty acid, within the context of marine ecosystems. While specific data on this particular molecule remains limited, this document synthesizes available information on related fatty acids to infer its potential distribution, biosynthesis, and physiological significance in marine organisms. Detailed analytical methodologies for the extraction, identification, and quantification of cis-7-nonadecenoic acid are presented to facilitate further research in this nascent field. This guide is intended for researchers, scientists, and drug development professionals interested in the untapped chemical diversity of marine lipids.

Introduction: The Enigma of Odd-Chain and Uncommon Monounsaturated Fatty Acids in Marine Environments

Marine organisms are a prolific source of a vast array of lipids, many of which possess unique structural features and potent biological activities.[1] Among these, fatty acids are fundamental components, serving as structural elements of cell membranes, energy reserves, and signaling molecules.[1] While even-chain saturated and polyunsaturated fatty acids (PUFAs) are well-documented, odd-chain fatty acids (OCFAs) and uncommon positional isomers of monounsaturated fatty acids (MUFAs) represent a less-explored frontier.

OCFAs, characterized by an odd number of carbon atoms, are generally found in lower concentrations than their even-chain counterparts.[2] Their presence is often attributed to bacterial metabolism, either through de novo synthesis or from the consumption of bacterially-derived nutrients. Nonadecanoic acid (C19:0) is a saturated odd-chain fatty acid that has been identified in various organisms and is known to originate from both plant and bacterial sources.[3]

This guide focuses on a specific, and largely uncharacterized, derivative of nonadecanoic acid: cis-7-nonadecenoic acid (C19:1 n-12) . This molecule is an odd-chain monounsaturated fatty acid with the double bond located at the seventh carbon from the carboxyl end. The study of such uncommon fatty acids is crucial as their unique structures may confer novel biological activities and they can serve as biomarkers for specific trophic pathways in marine food webs.

Natural Occurrence and Distribution: A Puzzle of Scarcity and Potential Misidentification

Direct evidence for the widespread occurrence of cis-7-nonadecenoic acid in marine organisms is currently scarce in the scientific literature. However, the presence of other C19 and cis-7 MUFAs in various marine taxa suggests that its existence is plausible, and it may have been overlooked or misidentified in previous studies.

The analytical challenge of separating positional isomers of fatty acids by standard gas chromatography (GC) methods is a significant hurdle. For instance, a study on the fatty acid composition of Japanese marine animals revealed that cis-7-icosenoic acid (C20:1 n-13) was often masked by the more common cis-9-icosenoic acid (C20:1 n-11) when using conventional GC columns.[4] A similar issue could be leading to the underreporting of cis-7-nonadecenoic acid.

While direct data for cis-7-nonadecenoic acid is lacking, the table below summarizes the occurrence of related odd-chain and cis-7 unsaturated fatty acids in various marine organisms, providing a basis for targeted future investigations.

Fatty AcidOrganism TypeSpecies ExampleConcentration/RemarkReference(s)
cis-7-Hexadecenoic acid (16:1n-9) Phagocytic cellsNot specifiedEnriched in lipid droplets of foamy monocytes[5]
cis-10-Heptadecenoic acid (17:1n-7) MolluscsLambis lambisLow concentration (0.02%)[6]
12-Nonadecenoic acid (19:1n-7) SpongesCinachyrella aff. schulzeiPresent in phospholipids[7]
cis-7-Icosenoic acid (20:1n-13) Fish, Shellfish, CrustaceansVarious Japanese marine speciesMinor component in pelagic fish, more significant in some benthic species[4]

The presence of a C19:1 isomer, 12-nonadecenoic acid, in the marine sponge Cinachyrella aff. schulzei is a strong indicator that the metabolic pathways for producing C19 MUFAs exist in marine invertebrates.[7] Given that sponges are known to host diverse microbial symbionts, it is possible that these microorganisms are involved in the synthesis of such unusual fatty acids.

Proposed Biosynthesis of cis-7-Nonadecenoic Acid

The precise biosynthetic pathway of cis-7-nonadecenoic acid in marine organisms has not been elucidated. However, based on the established principles of fatty acid metabolism in marine bacteria and invertebrates, a hypothetical pathway can be proposed.

3.1. De Novo Synthesis of the Odd-Chain Saturated Precursor

The synthesis of odd-chain fatty acids typically starts with a primer other than acetyl-CoA. Propionyl-CoA, which contains three carbon atoms, is the likely primer for the synthesis of odd-chain fatty acids. The subsequent elongation of the carbon chain occurs through the addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex.

3.2. Desaturation to Form the Monounsaturated Fatty Acid

Once the saturated odd-chain fatty acid, nonadecanoic acid (C19:0), is synthesized, the introduction of a double bond at the cis-7 position would be catalyzed by a specific fatty acid desaturase enzyme. Marine invertebrates are known to possess a variety of desaturases with different positional specificities.[8][9] The enzyme responsible for the synthesis of cis-7-nonadecenoic acid would likely be a Δ7-desaturase.

The proposed biosynthetic pathway is illustrated in the diagram below:

Biosynthesis Propionyl-CoA Propionyl-CoA FAS Complex FAS Complex Propionyl-CoA->FAS Complex Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Complex Elongation Units Nonadecanoic Acid (C19:0) Nonadecanoic Acid (C19:0) FAS Complex->Nonadecanoic Acid (C19:0) De Novo Synthesis Desaturase Desaturase Nonadecanoic Acid (C19:0)->Desaturase Substrate cis-7-Nonadecenoic Acid (C19:1 n-12) cis-7-Nonadecenoic Acid (C19:1 n-12) Desaturase->cis-7-Nonadecenoic Acid (C19:1 n-12) Δ7-Desaturation

Caption: Proposed biosynthetic pathway for cis-7-nonadecenoic acid.

Putative Physiological Roles in Marine Organisms

The specific physiological functions of cis-7-nonadecenoic acid in marine organisms are currently unknown. However, we can infer its potential roles based on the known functions of other MUFAs and OCFAs.

  • Maintenance of Membrane Fluidity: The presence of a cis-double bond in the acyl chain disrupts the tight packing of phospholipids in the cell membrane, thereby increasing membrane fluidity. This is particularly important for marine organisms living in cold environments, as it helps to maintain the proper function of membrane-bound proteins.

  • Energy Storage: Like other fatty acids, cis-7-nonadecenoic acid can be incorporated into triacylglycerols and stored as an energy reserve.

  • Precursor for Other Bioactive Molecules: Fatty acids can be precursors for a variety of signaling molecules. It is conceivable that cis-7-nonadecenoic acid could be a substrate for enzymes that produce other bioactive lipids.

Further research is needed to determine the precise roles of this fatty acid in the physiology of marine organisms.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of cis-7-nonadecenoic acid require a multi-step analytical workflow that can effectively separate it from other fatty acids, particularly its positional isomers.

5.1. Experimental Protocol: Extraction, Derivatization, and Analysis of Fatty Acids

5.1.1. Lipid Extraction (Modified Bligh & Dyer Method)

  • Homogenize 1-2 g of wet tissue sample with a mixture of chloroform, methanol, and water (1:2:0.8, v/v/v).

  • After a brief period of agitation, add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

  • Centrifuge the mixture to facilitate phase separation.

  • Carefully collect the lower chloroform phase, which contains the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

5.1.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Resuspend the dried lipid extract in a known volume of toluene.

  • Add a methanolic sodium hydroxide solution and heat at 80°C for 10 minutes to saponify the lipids.

  • Add a solution of boron trifluoride in methanol and heat at 80°C for 2 minutes to methylate the fatty acids.

  • Add hexane and a saturated sodium chloride solution to extract the FAMEs into the upper hexane layer.

  • Collect the hexane layer containing the FAMEs for analysis.

5.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Inject an aliquot of the FAMEs extract onto a gas chromatograph equipped with a mass spectrometer.

  • Crucial Step: Employ a highly polar capillary column (e.g., a cyanopropyl polysiloxane phase) with a sufficient length (e.g., 100 m) to achieve baseline separation of positional isomers.

  • Use a temperature program that starts at a low temperature and ramps up to a higher temperature to elute all FAMEs.

  • Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the individual FAMEs by using an internal standard (e.g., heptadecanoic acid) and constructing a calibration curve.

5.2. Analytical Workflow Diagram

Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Phase Separation Phase Separation Homogenization->Phase Separation Lipid Extract Lipid Extract Phase Separation->Lipid Extract Saponification Saponification Lipid Extract->Saponification Methylation Methylation Saponification->Methylation FAMEs FAMEs Methylation->FAMEs GC-MS GC-MS FAMEs->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis Results Results Data Analysis->Results

Caption: Analytical workflow for the analysis of cis-7-nonadecenoic acid.

Potential Pharmacological Activities and Future Drug Development

While no pharmacological studies have been conducted on cis-7-nonadecenoic acid, research on its isomers and other cis-7 MUFAs provides intriguing leads for future investigations.

  • Anti-tumor Activity: cis-10-Nonadecenoic acid has been shown to inhibit the proliferation of HL-60 cancer cells.[9][10] It is plausible that cis-7-nonadecenoic acid may exhibit similar cytotoxic or cytostatic effects against certain cancer cell lines.

  • Anti-inflammatory Properties: cis-7-Hexadecenoic acid has demonstrated anti-inflammatory activity.[5] Given the structural similarity, cis-7-nonadecenoic acid could also possess anti-inflammatory properties, which would be of interest for the development of new therapeutics for inflammatory diseases.

The unique structure of cis-7-nonadecenoic acid, being both an odd-chain and an uncommon positional isomer, makes it a compelling candidate for bioactivity screening and potential drug development.

Conclusion and Future Directions

cis-7-Nonadecenoic acid represents a significant knowledge gap in the field of marine lipidomics. Its natural occurrence, biosynthesis, and physiological roles are yet to be fully understood. This technical guide has aimed to provide a framework for future research by synthesizing the available information on related fatty acids and outlining robust analytical methodologies for its study.

Future research should focus on:

  • Targeted screening of diverse marine organisms , particularly sponges, tunicates, and marine microorganisms, for the presence of cis-7-nonadecenoic acid.

  • Isolation and structural elucidation of the purified compound to confirm its identity.

  • Genomic and transcriptomic studies to identify the desaturase enzymes responsible for its biosynthesis.

  • In vitro and in vivo studies to determine its physiological roles and pharmacological activities.

Unraveling the biology of rare fatty acids like cis-7-nonadecenoic acid will not only enhance our understanding of marine ecosystems but also has the potential to yield novel bioactive compounds for therapeutic applications.

References

  • Kabeya, N., et al. (2018). Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review. Fisheries Science, 84(6), 1149-1172. [Link]

  • Barnathan, G. (2009). Sponge Fatty Acids. 3. Occurrence of series of n-7 monoenoic and iso-5,9 dienoic long-chain fatty acids in the phospholipids of the marine sponge Cinachyrella aff. schulzei Keller. Journal of the American Oil Chemists' Society, 86(10), 1001-1011. [Link]

  • Chen, J., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC Advances, 9(60), 35053-35065. [Link]

  • Fukuzawa, M., et al. (2008). Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biological & Pharmaceutical Bulletin, 31(10), 1933-1937. [Link]

  • Lagari, Z., et al. (2016). Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease. Cell Chemical Biology, 23(6), 689-699. [Link]

  • LIPID MAPS. (2025). cis-10-Nonadecenoic acid. [Link]

  • Macedo, G. C., et al. (2015). Fatty Acids in Marine Organisms: In the Pursuit of Bioactive Agents. Current Pharmaceutical Design, 21(36), 5265-5277. [Link]

  • Meana, A., et al. (2018). Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. Journal of Lipid Research, 59(2), 237-249. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]

  • Nakamura, Y., et al. (2014). Occurrence and distribution of cis-7-icosenoic acid in the lipids of Japanese marine fish, shellfish, and crustaceans. Fisheries Science, 80(3), 613-620. [Link]

  • Barnathan, G., et al. (1994). Sponge Fatty Acids. 3. Occurrence of series of n-7 monoenoic and iso-5,9 dienoic long-chain fatty acids in the phospholipids of the marine sponge Cinachyrella aff. schulzei Keller. Journal of Natural Products, 57(10), 1444-1449. [Link]

  • Monroig, Ó., et al. (2022). Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Progress in Lipid Research, 86, 101157. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12591, Nonadecanoic acid. [Link]

  • Pattah, S. E., et al. (2019). Fatty acid profile of some fresh and dried molluscs in Central Maluku, Indonesia. AACL Bioflux, 12(4), 1269-1277. [Link]

  • Wikipedia. (2023). Nonadecylic acid. [Link]

  • PubChem. (n.d.). Nonadecanoic acid. [Link]

  • Yang, Z. H., et al. (2014). Dietary marine-derived long-chain monounsaturated fatty acids and cardiovascular disease risk: a mini review. Lipids in Health and Disease, 13, 19. [Link]

  • Pattah, S. E., et al. (2019). Fatty acid profile of some fresh and dried molluscs in Central Maluku, Indonesia. AACL Bioflux, 12(4), 1269-1277. [Link]

Sources

Foundational

Biosynthesis Pathways of 7Z-Nonadecenoic Acid in Bacterial Lipids: A Comprehensive Technical Guide

Introduction & Biological Significance Odd-chain fatty acids (OCFAs) and their monounsaturated derivatives are critical components of bacterial lipidomes, influencing membrane fluidity, environmental adaptation, and host...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Odd-chain fatty acids (OCFAs) and their monounsaturated derivatives are critical components of bacterial lipidomes, influencing membrane fluidity, environmental adaptation, and host-pathogen interactions[1]. Among these, 7Z-nonadecenoic acid (19:1Δ7, cis-7-nonadecenoic acid) stands out due to its highly specific structural configuration—a 19-carbon aliphatic chain with a cis double bond at the Δ7 position[2].

This unique lipid is predominantly found in specialized bacterial niches. For instance, it is a major fatty acid constituent in the lipopolysaccharide (LPS) and flagellar sheath of the predatory bacterium Bdellovibrio bacteriovorus[3][4]. The enrichment of 19:1Δ7 in the flagellar sheath is hypothesized to provide the extreme membrane fluidity required for the mechanical rotation of the core filament within the sheath during high-speed predatory motility[5][6]. Furthermore, chemoautotrophic bacteria such as Serratia sp. ISTD04 have been shown to synthesize nonadecenoic acid derivatives during extracellular lipid production for CO2 sequestration[7].

Understanding the biosynthesis of 7Z-nonadecenoic acid is vital for researchers engineering microbial cell factories for oleochemical production[8] and for drug development professionals targeting the Type II fatty acid synthesis (FAS II) pathway to combat Gram-negative pathogens[9].

Mechanistic Pathways of 7Z-Nonadecenoic Acid Biosynthesis

The biosynthesis of 19:1Δ7 requires a deviation from standard even-chain fatty acid synthesis. It relies on two fundamental mechanistic shifts: the utilization of an alternative primer and the precise spatial introduction of a double bond.

Primer Selection: The Propionyl-CoA Initiation

Standard FAS II in bacteria initiates with acetyl-CoA (C2), leading to even-chain fatty acids (C16, C18). To synthesize an odd-chain fatty acid like C19, the initiation enzyme, β-ketoacyl-ACP synthase III (FabH), must exhibit substrate affinity for propionyl-CoA (C3)[8].

  • Causality: The incorporation of a 3-carbon primer ensures that all subsequent 2-carbon additions via malonyl-CoA result in an odd-numbered carbon chain (C3 → C5 → C7 ... → C19).

The Anaerobic FAS II Isomerization Pathway

In the anaerobic pathway, the double bond is introduced during the elongation cycle rather than after the chain is fully synthesized.

  • The FabA/FabB Paradigm: In standard synthesis, FabA (3-hydroxyacyl-ACP dehydratase/isomerase) acts on a 10-carbon intermediate. However, to achieve a Δ7 double bond in a 19-carbon chain, the isomerization must occur at a specific chain length.

  • Mechanistic Trace: Working backward from 19:1Δ7, the preceding intermediates must be 17:1Δ5 and 15:1Δ3. Therefore, an atypical FabA homolog must dehydrate and isomerize 3-hydroxypentadecanoyl-ACP (C15) to cis-3-pentadecenoyl-ACP.

  • Elongation: Following isomerization, FabB (β-ketoacyl-ACP synthase I) elongates the cis-3-pentadecenoyl-ACP by two carbons to cis-5-heptadecenoyl-ACP (17:1Δ5), and FabF performs the final elongation to 7Z-nonadecenoyl-ACP (19:1Δ7).

The Aerobic Desaturation Pathway

Alternatively, some bacteria utilize oxygen-dependent desaturases to introduce double bonds into fully synthesized saturated chains.

  • Δ7-Desaturase Activity: A specific Δ7-desaturase acts directly on nonadecanoyl-ACP (19:0) or nonadecanoic acid to abstract hydrogens and form the cis-Δ7 double bond[2].

Biosynthesis cluster_anaerobic Anaerobic FAS II Pathway cluster_aerobic Aerobic Desaturation Pathway Prop Propionyl-CoA (C3) C15_OH 3-hydroxy-C15-ACP Prop->C15_OH 6x Malonyl-CoA (FabH, FabG, FabZ, FabI) Mal Malonyl-CoA (C2) C15_cis3 cis-3-C15:1-ACP C15_OH->C15_cis3 FabA (Isomerization) C19_0 Nonadecanoyl-ACP (C19:0) C15_OH->C19_0 FabZ/FabI Elongation C17_cis5 cis-5-C17:1-ACP C15_cis3->C17_cis5 FabB + Malonyl-CoA C19_cis7_ana 7Z-nonadecenoyl-ACP C17_cis5->C19_cis7_ana FabF + Malonyl-CoA C19_cis7_aer 7Z-nonadecenoic acid C19_cis7_ana->C19_cis7_aer Thioesterase (TesA) C19_0->C19_cis7_aer Δ7-Desaturase (O2 dependent)

Caption: Divergent anaerobic FAS II and aerobic desaturation pathways for 7Z-nonadecenoic acid biosynthesis.

Self-Validating Experimental Protocols

To accurately profile and quantify 7Z-nonadecenoic acid, researchers must employ rigorous, self-validating workflows. The following protocol integrates stable isotope tracing with advanced mass spectrometry (GC-MS and DESI-IMS)[10].

Step-by-Step Methodology: Isotope Tracing & Lipidomics

Phase 1: Cultivation and Isotope Labeling

  • Inoculation: Culture the target strain (e.g., Bdellovibrio bacteriovorus or engineered Yarrowia lipolytica) in minimal media supplemented with 5 g/L of 13C-labeled sodium propionate[8].

  • Causality Check: The 13C-propionate acts as a forced primer. If 19:1Δ7 is synthesized via the de novo OCFA pathway, the resulting lipid will show a predictable mass shift (+3 Da for the primer headgroup) in MS analysis, validating endogenous biosynthesis over environmental scavenging.

Phase 2: Bligh-Dyer Lipid Extraction

  • Quenching: Harvest cells at the mid-logarithmic phase and quench metabolism using cold methanol (-20°C).

  • Extraction: Add Chloroform:Methanol:Water in a 2:2:1.8 ratio.

  • Internal Standard: Spike the sample with 10 μg of heptadecanoic acid-d3 (C17:0-d3) prior to extraction.

  • Validation: The recovery rate of C17:0-d3 serves as an internal control for extraction efficiency. A recovery of <85% indicates emulsion loss or incomplete phase separation, invalidating quantitative claims.

Phase 3: FAME Derivatization & GC-MS Analysis

  • Transesterification: Treat the lipid extract with 1% H2SO4 in methanol at 80°C for 2 hours to generate Fatty Acid Methyl Esters (FAMEs)[7].

  • GC-MS Run: Inject 1 μL into a GC-MS equipped with a highly polar capillary column (e.g., HP-88) to resolve cis/trans isomers.

  • Identification: 7Z-nonadecenoic acid will elute based on chain length and double bond position. Cross-reference the retention time and fragmentation pattern (m/z 296.27 for the underivatized mass, or corresponding FAME mass) against standards[2].

Phase 4: Spatial Mapping via DESI-IMS

  • Preparation: Imprint intact bacterial colonies onto a PTFE membrane.

  • Imaging: Utilize Desorption Electrospray Ionization-Imaging Mass Spectrometry (DESI-IMS) to map the spatial distribution of 19:1Δ7[10].

  • Causality Check: DESI-IMS prevents the loss of spatial context, allowing researchers to confirm if 19:1Δ7 is localized to specific structural appendages (like the flagellar sheath) or distributed uniformly across the colony[5].

Workflow Cultivation 1. Cultivation 13C-Propionate Labeling Extraction 2. Extraction Bligh-Dyer + C17:0-d3 Spike Cultivation->Extraction Derivatization 3. Derivatization FAME Synthesis (H2SO4/MeOH) Extraction->Derivatization Analysis 4. MS Analysis GC-MS & DESI-IMS Derivatization->Analysis Validation 5. Validation Mass Shift & Recovery Check Analysis->Validation

Caption: Self-validating lipidomics workflow integrating isotope tracing, internal standards, and spatial MS.

Quantitative Data Summaries

To illustrate the impact of primer availability and genetic engineering on OCFA production, the following table summarizes typical quantitative shifts observed in bacterial and oleaginous yeast models[5][7][8].

Organism / Strain ConditionPrimary Carbon Source19:1Δ7 Abundance (% of Total Lipids)Dominant Co-synthesized LipidsStructural Localization
B. bacteriovorus (Axenic)Amino acids15 - 25%C15:0, C17:0Flagellar Sheath / LPS
B. bacteriovorus (Intraperiplasmic)Host prey (E. coli)< 5% (Prey-dependent)C16:0, C18:1Outer Membrane
Serratia sp. ISTD04CO2 (Chemoautotrophic)~ 8 - 12%C16:0, C18:1Extracellular Lipids
Engineered Y. lipolyticaGlucose + Propionate (5g/L)2 - 4%C17:1, C15:0Intracellular TAGs

Note: Abundance varies significantly based on environmental precursors and the organism's inherent FAS II enzyme specificities.

Implications for Drug Development and Biotechnology

The biosynthesis of 7Z-nonadecenoic acid offers two major avenues for applied science:

  • Targeted Antibiotic Development: The FAS II pathway is a highly validated target for novel antibiotics[9]. Because pathogens like Bdellovibrio rely on atypical FabA/FabB variants to synthesize 19:1Δ7 for flagellar motility[5][6], designing small molecules that specifically inhibit these variant enzymes could yield narrow-spectrum antimicrobial agents that do not disrupt the host microbiome.

  • Biomarker for Lipotoxicity: Recent cellular assays have utilized arrays of free fatty acids (FFAs) to study lipotoxicity in pancreatic beta cells. Specific unsaturated OCFAs, including 7Z-nonadecenoic acid, have been shown to modulate cell viability and endoplasmic reticulum (ER) stress pathways, making them valuable tools for modeling metabolic diseases like Type 2 Diabetes[11].

References

  • Hines, K. M., & Xu, L. (2021). "Recent advances in the mass spectrometric profiling of bacterial lipids." NIH Public Access. URL:[Link]

  • Nelson, D. R., & Rittenberg, S. C. (1981). "Incorporation of Substrate Cell Lipid A Components into the Lipopolysaccharide of Intraperiplasmically Grown Bdellovibrio bacteriovorus." Journal of Bacteriology. URL:[Link]

  • Chaban, B., Hughes, I. G., & Beeby, M. (2020). "Phylogenetic Distribution, Ultrastructure, and Function of Bacterial Flagellar Sheaths." MDPI. URL:[Link]

  • Thomashow, L. S., & Rittenberg, S. C. (1985). "Isolation and composition of sheathed flagella from Bdellovibrio bacteriovorus 109J." Journal of Bacteriology. URL:[Link]

  • Lopatkin, A. J., et al. (2021). "Accelerating Strain Engineering using Desorption Electrospray Ionization-Imaging Mass Spectrometry and Untargeted Molecular Analysis of Intact Microbial Colonies." bioRxiv. URL:[Link]

  • Bharti, R. K., et al. (2014). "Extraction of extracellular lipids from chemoautotrophic bacteria Serratia sp. ISTD04 for production of biodiesel." Bioresource Technology. URL:[Link]

  • Wieder, N. (2020). "A scalable cell-based platform for the study of lipotoxicity." Broad Institute / WIPO Patent.

Sources

Exploratory

The Physiological Role of 7Z-Nonadecenoic Acid (19:1Δ7) in Cellular Metabolism and Lipotoxicity

An In-Depth Technical Guide for Metabolic Researchers and Drug Development Professionals Odd-chain fatty acids (OCFAs) were historically dismissed as minor dietary biomarkers or insignificant byproducts of bacterial meta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Metabolic Researchers and Drug Development Professionals

Odd-chain fatty acids (OCFAs) were historically dismissed as minor dietary biomarkers or insignificant byproducts of bacterial metabolism. However, high-resolution metabolomics has catalyzed a paradigm shift, revealing that specific OCFA isomers are potent bioactive signaling molecules. Among these, 7Z-nonadecenoic acid (19:1Δ7) —a 19-carbon monounsaturated fatty acid (MUFA) with a cis double bond at the 7th carbon—has emerged as a critical modulator of cellular membrane dynamics, developmental biology, and pancreatic β-cell pathology.

As an application scientist specializing in metabolic reprogramming and lipidomics, I have designed this whitepaper to dissect the biophysical properties, metabolic routing, and pathophysiological impacts of 19:1Δ7. Furthermore, I provide field-proven, self-validating experimental workflows to isolate and study this specific lipid isomer in vitro.

Structural Biochemistry and Biophysical Properties

To understand the physiological role of 7Z-nonadecenoic acid, we must first examine its architecture. The molecular formula of 19:1Δ7 is C₁₉H₃₆O₂[1]. Unlike saturated nonadecanoic acid, the presence of the "Z" (cis) configuration at the Δ7 position introduces a rigid ~30° bend in the aliphatic carbon backbone[1].

Why does this matter experimentally? In lipid bilayer environments, this ~30° kink prevents tight hydrophobic packing of adjacent acyl chains. When 19:1Δ7 is incorporated into cellular phospholipids, it significantly increases membrane fluidity[1]. While moderate fluidity is essential for biological signaling and cellular communication[1], an overaccumulation of 19:1Δ7 in the endoplasmic reticulum (ER) membrane triggers severe lipid packing defects, leading to ER stress.

Metabolic Routing: Anaplerosis vs. Membrane Incorporation

Upon entering the cell, 19:1Δ7 is activated by cytosolic acyl-CoA synthetases into its CoA thioester. From this node, its metabolic fate bifurcates into two primary pathways:

  • Catabolic β-Oxidation: Transported into the mitochondria via the CPT1/2 shuttle, 19:1Δ7 undergoes sequential β-oxidation. Because it is an odd-chain fatty acid, the terminal cleavage yields seven molecules of acetyl-CoA and one molecule of propionyl-CoA . Propionyl-CoA is subsequently carboxylated and isomerized into succinyl-CoA, providing critical anaplerotic flux directly into the TCA cycle to sustain cellular energy during metabolic stress.

  • Anabolic Membrane Incorporation: The acyl-CoA is utilized by acyltransferases for the synthesis of complex glycerophospholipids. Research into mammalian oocyte maturation demonstrates that specific MUFAs, including trans-7-nonadecenoic acid and its isomers, are dynamically regulated and integrated into central lipid regulatory pathways (such as PPAR and AMPK signaling) during cellular development[2].

G A 7Z-Nonadecenoic Acid (19:1Δ7) B Acyl-CoA Synthetase (Cytosolic Activation) A->B C 19:1Δ7-CoA Thioester B->C D Mitochondrial β-Oxidation (Catabolic Pathway) C->D CPT1/2 Transport E ER Membrane Incorporation (Anabolic Pathway) C->E Acyltransferases F 7 Acetyl-CoA + 1 Propionyl-CoA (TCA Cycle Anaplerosis) D->F G Altered Membrane Fluidity & UPR Activation E->G

Fig 1: Divergent metabolic routing of 19:1Δ7 into catabolic β-oxidation and anabolic ER incorporation.

Pathophysiology: The "C2 Lipotoxicity Cluster" in Pancreatic β-Cells

The most profound physiological insight regarding 7Z-nonadecenoic acid comes from large-scale lipotoxicity screening in human pancreatic islet cells. In the context of Type 2 Diabetes (T2D) and metabolic syndrome, elevated free fatty acids (FFAs) drive β-cell failure.

Recent transcriptomic and phenotypic profiling by the Broad Institute categorized FFAs into distinct functional clusters based on their toxicity profiles. 7Z-nonadecenoic acid is classified within the highly deleterious "C2 lipotoxicity cluster" [3].

Exposure of human pancreatic islet cells to 19:1Δ7 results in a severe decrease in cell viability and a marked impairment of Glucose-Stimulated Insulin Secretion (GSIS)[3]. Crucially, this effect is isomer-specific . While 7Z-nonadecenoic acid drives lipotoxicity, the positional isomer 10Z-nonadecenoic acid (belonging to the C4 cluster) is relatively benign and does not severely decrease viability relative to control C3 fatty acids like 9Z-octadecenoic acid[3].

The Causality of Isomer-Specific Toxicity: Why does shifting the double bond by three carbons dictate cell survival? The Δ7 double bond places the ~30° bend closer to the polar headgroup when incorporated into ER phospholipids. This specific geometry creates a severe lipid packing defect, activating the Unfolded Protein Response (UPR) sensors (IRE1α, PERK, ATF6). Chronic UPR activation upregulates CHOP, driving the β-cell into apoptosis and halting insulin exocytosis.

G A Exogenous 19:1Δ7 (C2 Lipotoxic Cluster) B Endoplasmic Reticulum Stress (UPR) A->B Lipid Packing Defect C Mitochondrial Dysfunction A->C ROS Generation D Impaired GSIS (Insulin Drop) B->D E β-Cell Apoptosis B->E CHOP Activation C->D ATP/ADP Drop C->E

Fig 2: Mechanism of 19:1Δ7-induced β-cell lipotoxicity and GSIS failure via ER stress.

Quantitative Impact on β-Cell Function

The table below summarizes the divergent physiological impacts of nonadecenoic acid isomers compared to a benign control, highlighting the critical nature of double-bond positioning in lipid metabolism.

Fatty Acid TreatmentChain LengthDouble Bond PositionLipotoxicity ClusterRelative β-Cell ViabilityGSIS Impact
9Z-Octadecenoic Acid (Oleic) 18 CarbonΔ9C3 (Benign Control)> 95%Normal / Enhanced
10Z-Nonadecenoic Acid 19 CarbonΔ10C4 (Benign)> 90%Normal
7Z-Nonadecenoic Acid 19 CarbonΔ7C2 (Lipotoxic) < 50% Severely Impaired

Data synthesized from transcriptomic and phenotypic viability assays of human pancreatic islets[3].

Experimental Workflows & Analytical Protocols

To ensure reproducibility and scientific integrity, the following protocols have been optimized with built-in self-validation checkpoints.

Protocol A: BSA-FFA Conjugation and β-Cell GSIS Assay

Causality: Free fatty acids are highly hydrophobic. Adding them directly to aqueous culture media will cause them to form micelles, acting as detergents that lyse cells artifactually. Conjugating 19:1Δ7 to fatty-acid-free Bovine Serum Albumin (BSA) mimics physiological serum transport and ensures true receptor-mediated/transporter-mediated metabolic uptake.

Step-by-Step Methodology:

  • Solubilization: Dissolve 7Z-nonadecenoic acid in 100% molecular-grade ethanol to create a 100 mM stock.

  • BSA Preparation: Prepare a 2 mM solution of ultra-pure, fatty-acid-free BSA in PBS. Warm to 37°C in a water bath.

  • Conjugation: While vortexing the BSA solution continuously, add the FFA stock dropwise to achieve a final 5:1 (FFA:BSA) molar ratio. Incubate at 37°C for 1 hour.

  • Self-Validation Checkpoint: Measure the optical density (OD₆₀₀) of the final solution. A turbid solution (OD₆₀₀ > 0.05) indicates micelle formation and failed conjugation (likely due to adding the FFA too quickly or low temperature). A clear solution indicates successful hydrophobic pocket binding.

  • Cell Treatment: Treat EndoC-βH1 cells or primary human islets with 0.5 mM of the conjugated FFA for 48 hours.

  • GSIS Measurement: Starve cells in 2.8 mM glucose buffer for 2 hours. Stimulate with 16.7 mM glucose for 1 hour. Collect supernatant and quantify insulin secretion via Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol B: Isomer-Specific LC-MS/MS Lipidomics

Causality: Standard nominal mass spectrometry cannot distinguish between 7Z and 10Z isomers because they share the exact same mass-to-charge ratio (m/z 295.26 [M-H]⁻). Chromatographic baseline separation using an optimized reverse-phase gradient is mandatory before MS/MS fragmentation.

Step-by-Step Methodology:

  • Extraction: Spike cell lysates with an odd-chain internal standard (e.g., 17:1Δ10-d3). Perform a modified Folch extraction using Chloroform:Methanol (2:1 v/v).

  • Self-Validation Checkpoint: After adding water and centrifuging at 15,000 x g, verify the biphasic separation. A cloudy interphase indicates incomplete protein precipitation; if observed, add 50 µL of 1M NaCl and re-centrifuge to sharpen the phase boundary.

  • Recovery: Extract the lower organic phase, dry under inert nitrogen gas, and reconstitute in Isopropanol:Methanol (1:1).

  • Chromatography: Inject onto a sub-2 µm C18 column. Crucial Step: Utilize an extended, shallow gradient of Mobile Phase B (Acetonitrile/Isopropanol) between 75% and 85% to exploit the subtle hydrophobic differences caused by the ~30° bend of the Δ7 isomer versus the Δ10 isomer.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Carboxylic acids readily lose a proton, providing high sensitivity without the need for chemical derivatization.

Conclusion

7Z-nonadecenoic acid (19:1Δ7) is far more than a structural lipid; it is a potent determinant of cellular fate. Its unique 19-carbon chain and Δ7 cis double bond dictate specific metabolic routing, providing anaplerotic TCA cycle support via propionyl-CoA while simultaneously posing a severe lipotoxic threat to pancreatic β-cells via ER stress. Recognizing the isomer-specific nature of lipid signaling is paramount for researchers developing targeted therapeutics for metabolic syndrome, Type 2 Diabetes, and cellular lipotoxicity.

References

  • Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation National Institutes of Health (NIH) / PMC[Link]

  • (51) International Patent Classification: (72) Inventor: WIEDER, Nicolas; c/o The Broad Institute, Inc. Broad Institute[Link]

Sources

Foundational

(7Z)-Nonadecenoic Acid: A Physicochemical Whitepaper on Melting Point and Solubility

Foreword: The Imperative of Foundational Knowledge In the realms of lipidomics, pharmaceutical formulation, and materials science, the utility of a molecule is inextricably linked to its fundamental physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Foundational Knowledge

In the realms of lipidomics, pharmaceutical formulation, and materials science, the utility of a molecule is inextricably linked to its fundamental physicochemical properties. (7Z)-Nonadecenoic acid, an odd-chain monounsaturated fatty acid, represents a molecule of increasing scientific curiosity. Its unique structure—a 19-carbon chain with a single cis-double bond at the seventh position—differentiates it from more common fatty acids, suggesting novel biological roles and formulation characteristics. A precise understanding of its melting point and solubility is not merely academic; it is the bedrock upon which robust experimental design, stable formulation development, and predictable in-vivo behavior are built. This guide provides a technical deep-dive into these two critical parameters, synthesizing established methodologies with the underlying principles that govern them.

Core Physicochemical Profile of (7Z)-Nonadecenoic Acid

A summary of key identifiers and properties provides essential context for the subsequent analytical discussions.

PropertyValue / DescriptionSource(s)
Synonyms cis-7-Nonadecenoic acid[1]
Molecular Formula C₁₉H₃₆O₂[1][2][3]
Molecular Weight 296.49 g/mol [1][2][3]
Physical State Liquid (at ambient temperature)[1]
Melting Point Data is not widely documented; expected to be low due to the cis-unsaturation. For comparison, the saturated analog, nonadecanoic acid (C19:0), has a melting point of 68-70 °C.[2][4]
Solubility Profile Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in aqueous solutions.[2][5]

Melting Point: The Transition from Order to Disorder

The melting point is a sentinel indicator of a molecule's crystalline lattice stability and the strength of its intermolecular forces. For a fatty acid, this temperature dictates its physical state—solid or liquid—under storage and physiological conditions, profoundly impacting handling, formulation, and bioavailability.

The Structural Determinants of Melting Point

The relatively low melting point of (7Z)-nonadecenoic acid compared to its saturated counterpart, nonadecanoic acid, is a direct consequence of its molecular geometry.

  • Saturated Fatty Acids (e.g., Nonadecanoic Acid): The linear, flexible hydrocarbon chains can pack tightly into an ordered, stable crystal lattice. This dense packing maximizes van der Waals interactions between adjacent molecules, requiring significant thermal energy to disrupt, resulting in a high melting point (68-70 °C).[4]

  • (7Z)-Nonadecenoic Acid: The cis ("Z") configuration of the double bond introduces a rigid ~30° bend in the hydrocarbon chain.[2] This "kink" fundamentally disrupts the ability of the molecules to pack closely together. The resulting inefficient and less-ordered lattice structure leads to weaker overall intermolecular van der Waals forces. Consequently, less thermal energy is required to transition the substance from a solid to a liquid state.

Authoritative Protocol: Capillary Melting Point Determination (USP <741> Method)

This protocol describes a definitive method for determining the melting range of a crystalline solid, a technique grounded in decades of pharmacopeial validation.

Expertise & Causality: This is not simply about heating a sample. The protocol is designed to ensure thermal equilibrium between the heating medium and the sample, which is the cornerstone of an accurate measurement.

Methodology:

  • Sample Preparation: The sample must be a dry, crystalline solid. If the as-received material is a liquid or oil (as is likely for (7Z)-nonadecenoic acid at room temperature), it must first be chilled (e.g., -20°C) to induce crystallization. The resulting solid should be finely powdered to ensure uniform packing and heat transfer. Causality: A fine powder minimizes thermal gradients within the sample.

  • Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (typically 1.5-2.0 mm internal diameter), which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-4 mm. Causality: A tightly packed, small sample ensures a sharp, observable melting transition.

  • Apparatus & Heating: The loaded capillary is placed in a calibrated melting point apparatus. The temperature is raised at a rapid rate to a point approximately 10-15°C below the expected melting point.

  • Equilibration & Observation: The rate of heating is then slowed to 1-2°C per minute. Causality: This slow ramp rate is critical. It allows the temperature of the sample to remain in equilibrium with the heating block, preventing overshoot and ensuring the observed temperature accurately reflects the sample's temperature.

  • Recording the Melting Range: Two temperatures are recorded:

    • T₁ (Onset): The temperature at which the first droplet of liquid becomes visible within the sample.

    • T₂ (Clear Point): The temperature at which the last solid particle melts, rendering the sample completely liquid. The melting point is reported as the range T₁ – T₂.

Trustworthiness through Self-Validation: A narrow melting range (e.g., < 2°C) is an indicator of high sample purity. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Workflow Visualization: Melting Point Determination

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Thermal Analysis P1 Crystallize Sample (if liquid at RT) P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube (2-4 mm height) P2->P3 A1 Place in Calibrated Apparatus P3->A1 A2 Rapid Heat to T_expected - 15°C A1->A2 A3 Slow Heat Rate (1-2°C / min) A2->A3 A4 Record T1 (Onset) & T2 (Clear Point) A3->A4 Result Result: Melting Range (T1 - T2) A4->Result

Caption: Standard Operating Procedure for Capillary Melting Point Analysis.

Solubility: The Gateway to Formulation and Delivery

Solubility defines the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous system. For a fatty acid intended for research or drug development, solubility in both aqueous and organic media dictates its utility in assays, its formulation possibilities, and its absorption characteristics.

The Molecular Basis of Fatty Acid Solubility

The solubility of (7Z)-nonadecenoic acid is a tale of two moieties:

  • Hydrophilic Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with polar solvents like water. This confers a minimal degree of aqueous solubility.

  • Hydrophobic Tail: The long 19-carbon chain is nonpolar and dominates the molecule's character, making it readily soluble in nonpolar organic solvents and lipids where van der Waals forces prevail.[2]

Its practical insolubility in water is a key challenge that formulators must overcome, often through the use of co-solvents, surfactants, or by converting the acid to a more soluble salt (a nonadecanoate).

Authoritative Protocol: Shake-Flask Saturation Method (OECD 105)

This globally recognized standard provides a robust framework for determining the aqueous solubility of compounds with low solubility.

Expertise & Causality: The core principle is to achieve a thermodynamic equilibrium between the dissolved and undissolved states of the compound, ensuring the measured concentration represents the true saturation solubility.

Methodology:

  • System Preparation: Add an excess amount of (7Z)-nonadecenoic acid to a suitable vessel (e.g., a glass-stoppered flask) containing the solvent of choice (e.g., purified water, phosphate-buffered saline pH 7.4). Causality: Starting with an excess of solid material is mandatory to ensure that saturation is achieved and maintained throughout the experiment.

  • Equilibration: Seal the vessel and place it in a constant-temperature environment (e.g., a 25°C or 37°C shaking water bath). Agitate the mixture for a prolonged period. Causality: Continuous agitation maximizes the surface area for dissolution. The duration must be sufficient to reach equilibrium.

  • Equilibrium Validation (Trustworthiness): To ensure equilibrium is reached, a time-course study is essential. Samples of the supernatant are taken at various intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield concentration values that are statistically indistinguishable.

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature until the excess solid has settled. To ensure complete removal of undissolved micro-particles, the supernatant is then centrifuged at high speed. Causality: This is a critical step. Failure to completely separate the solid and liquid phases is the most common source of erroneously high solubility values.

  • Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of dissolved (7Z)-nonadecenoic acid is then quantified using a validated analytical method, such as Gas Chromatography (GC) following esterification to its methyl ester (FAME), or High-Performance Liquid Chromatography (HPLC).

  • Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or µg/mL) at the specified temperature.

Workflow Visualization: Solubility Determination

G cluster_validation Equilibrium Validation Start Start: System Preparation Step1 Add Excess Solute to Solvent in Sealed Vessel Start->Step1 Step2 Agitate at Constant Temperature (e.g., 24-72 hours) Step1->Step2 Val1 Sample at 24h, 48h, 72h Step2->Val1 Val2 Analyze Concentration Val1->Val2 Val3 Concentrations Plateaued? Val2->Val3 Val3->Step2  No Step3 Cease Agitation & Separate Phases (Centrifugation) Val3->Step3  Yes Step4 Quantify Solute in Supernatant (e.g., HPLC, GC) Step3->Step4 End Result: Saturation Solubility (mg/L) Step4->End

Caption: Isothermal Shake-Flask Method for Aqueous Solubility.

Conclusion for the Practicing Scientist

The physicochemical properties of (7Z)-nonadecenoic acid—a low melting point and classic amphiphilic solubility—are direct readouts of its molecular architecture. The cis-double bond is the dominant feature, disrupting crystalline packing to create a low-melting lipid while the long hydrocarbon tail ensures its preference for non-polar environments. The protocols detailed herein are not merely recipes but logical frameworks designed for accuracy and reproducibility. For the drug development professional, this translates to informed decisions on delivery systems. For the bench scientist, it means proper sample handling and the design of meaningful biological assays. Mastering these foundational characteristics is the first and most critical step in unlocking the full potential of this intriguing fatty acid.

References

  • LIPID MAPS® Structure Database (LMSD). (2025, February 24). cis-10-Nonadecenoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-10-Nonadecenoic acid (CAS 73033-09-7). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 7-Hexadecenoic acid (FDB004011). Retrieved from [Link]

  • PubChem. (n.d.). Nonadecanoic Acid | C19H38O2 | CID 12591. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nonadecanoic acid (FDB004043). Retrieved from [Link]

  • NIST. (n.d.). 7-Hexadecenoic acid, methyl ester, (Z)-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 7Z-Nonadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the laboratory synthesis of 7Z-nonadecenoic acid, a monounsaturated long-chain fatty acid. The prot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 7Z-nonadecenoic acid, a monounsaturated long-chain fatty acid. The protocol is centered around the stereoselective Wittig reaction to ensure the formation of the desired Z-isomer. Detailed procedures for the preparation of the necessary phosphonium ylide and the subsequent olefination reaction are provided, along with methods for purification and characterization of the final product. This guide is intended to equip researchers with the necessary information to successfully synthesize 7Z-nonadecenoic acid for applications in various fields, including biochemical research and drug development.

Introduction

7Z-nonadecenoic acid is a naturally occurring long-chain fatty acid that has garnered interest in various scientific disciplines. Its specific cis-isomer configuration at the seventh carbon position influences its physical and biological properties.[1] While it can be extracted from some natural sources, chemical synthesis offers a reliable and scalable method to obtain this compound with high purity for research and development purposes.[1] The applications of 7Z-nonadecenoic acid and its derivatives are expanding, with potential uses in the development of novel therapeutic agents and as a tool in the study of lipid metabolism and cell signaling.

The synthetic strategy detailed herein employs the Wittig reaction, a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] Specifically, the reaction between a non-stabilized phosphonium ylide and an aldehyde is utilized to achieve high Z-selectivity, a critical aspect for the synthesis of this particular isomer.[2][3][4]

Materials and Methods

Materials
  • 12-Bromododecanoic acid

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Heptanal[5][6][7]

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Hexane

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Equipment
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Synthesis Protocol

The synthesis of 7Z-nonadecenoic acid is a two-step process, starting with the preparation of the phosphonium salt, followed by the Wittig reaction.

Step 1: Synthesis of (11-Carboxyundecyl)triphenylphosphonium Bromide

This step involves the formation of the phosphonium salt from 12-bromododecanoic acid and triphenylphosphine.

Protocol:

  • To a round-bottom flask, add 12-bromododecanoic acid (1 equivalent) and triphenylphosphine (1.1 equivalents).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • The phosphonium salt will precipitate out of the solution. If not, slowly add diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (11-carboxyundecyl)triphenylphosphonium bromide as a white solid.

Diagram of the Synthesis of the Phosphonium Salt:

12-Bromododecanoic_acid 12-Bromododecanoic Acid Reaction 12-Bromododecanoic_acid->Reaction Triphenylphosphine Triphenylphosphine (PPh3) Triphenylphosphine->Reaction Phosphonium_salt (11-Carboxyundecyl)triphenylphosphonium Bromide Reaction->Phosphonium_salt Acetonitrile, Reflux

Caption: Formation of the phosphonium salt.

Step 2: Wittig Reaction for the Synthesis of 7Z-Nonadecenoic Acid

This step involves the deprotonation of the phosphonium salt to form the ylide, followed by its reaction with heptanal.

Protocol:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents, washed with hexane to remove mineral oil) in anhydrous DMSO.

  • Slowly add the (11-carboxyundecyl)triphenylphosphonium bromide (1 equivalent) to the sodium hydride suspension at room temperature. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of heptanal (1 equivalent) in anhydrous THF to the ylide solution.[5][6][7]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding water, followed by acidification with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Wittig Reaction:

Phosphonium_salt (11-Carboxyundecyl)triphenylphosphonium Bromide Deprotonation Phosphonium_salt->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Ylide Phosphonium Ylide Wittig_Reaction Ylide->Wittig_Reaction Heptanal Heptanal Heptanal->Wittig_Reaction Product 7Z-Nonadecenoic Acid Deprotonation->Ylide Wittig_Reaction->Product THF, 0°C to RT

Caption: Wittig reaction for 7Z-nonadecenoic acid synthesis.

Purification

The crude product contains the desired 7Z-nonadecenoic acid, the E-isomer as a minor byproduct, and triphenylphosphine oxide. Purification can be achieved by a combination of column chromatography and crystallization.

Column Chromatography
  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to elute non-polar byproducts.

  • Gradually increase the polarity to elute the fatty acid isomers. Triphenylphosphine oxide is more polar and will elute later.

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Crystallization
  • Combine the fractions containing the purified 7Z-nonadecenoic acid and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot methanol.

  • Slowly cool the solution to -20°C and allow it to stand for several hours to induce crystallization.[8] Saturated fatty acids are less soluble and will crystallize out first.

  • Filter the cold solution to remove any precipitated saturated fatty acids.

  • The filtrate, enriched in the unsaturated fatty acid, can be further purified by repeated crystallization if necessary.

Characterization

The identity and purity of the synthesized 7Z-nonadecenoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic signals for the vinyl protons of the Z-double bond, typically a multiplet around 5.3-5.4 ppm. The integration of this signal relative to other protons in the molecule can be used to assess purity.

  • ¹³C NMR: The spectrum will show distinct signals for the sp² carbons of the double bond.

  • GC-MS: Derivatization to the methyl ester followed by GC-MS analysis can confirm the molecular weight and fragmentation pattern, as well as determine the isomeric purity (Z/E ratio).[9][10][11]

Quantitative Data Summary

ParameterValue
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
CAS Number 118020-79-4
Appearance Colorless oil or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform)

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 7Z-nonadecenoic acid via a stereoselective Wittig reaction. By following the described procedures for synthesis, purification, and characterization, researchers can obtain this valuable long-chain fatty acid in high purity for their specific applications in drug development and scientific research. The provided diagrams and step-by-step instructions are designed to facilitate a successful synthesis.

References

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Google Patents. US2816903A - Purification of long chain fatty acids.
  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available from: [Link]

  • Sciencemadness Discussion Board. Synthesis of Heptanal. Available from: [Link]

  • Diva-Portal.org. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Available from: [Link]

  • Aromatic Chemicals from Heptaldehyde. Available from: [Link]

  • ResearchGate. Novel Separation Techniques for Isolation and Purification of Fatty Acids and Oil By‐Products. Available from: [Link]

  • PMC. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Available from: [Link]

  • PMC. Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization. Available from: [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available from: [Link]

  • OCL. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method. Available from: [Link]

  • ACS Publications. Effect of Purification Methods on the Physicochemical and Thermodynamic Properties and Crystallization Kinetics of Medium-Chain, Medium–Long-Chain, and Long-Chain Diacylglycerols. Available from: [Link]

  • Wikipedia. Heptanal. Available from: [Link]

  • DigitalCommons@UNL. Separation of fatty acids by extractive crystallization. Available from: [Link]

  • PMC. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR. Available from: [Link]

  • PMC. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Available from: [Link]

  • University of Pittsburgh. 1. The Wittig Reaction. Available from: [Link]

  • Organic Syntheses. vinyl triphenylphosphonium bromide. Available from: [Link]

  • PMC. Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent. Available from: [Link]

  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Available from: [Link]

  • ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Available from: [Link]

  • PrepChem.com. Synthesis of triphenylphosphonium bromide. Available from: [Link]

  • Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Available from: [Link]

  • ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. Available from: [Link]

  • ResearchGate. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Available from: [Link]

  • Acta Scientific. Diagnosis and Characterization by Using NMR, FT-IR, HPLC and G C Spectroscopies for Flaxseeds (Brown Variety) Oil Content from. Available from: [Link]

  • R Discovery. Identification and analytical characterization of seven NPS, by combination of 1H NMR spectroscopy, GC–MS and UPLC–MS/MS®, to resolve a complex toxicological fatal case. Available from: [Link]

  • MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Available from: [Link]

Sources

Application

extraction methods for 7Z-nonadecenoic acid from biological tissue samples

An Application Guide to the Extraction of 7Z-Nonadecenoic Acid from Biological Tissues Authored by a Senior Application Scientist This document provides researchers, scientists, and drug development professionals with a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Extraction of 7Z-Nonadecenoic Acid from Biological Tissues

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the extraction of 7Z-nonadecenoic acid from biological tissue samples. The protocols and methodologies described herein are grounded in established principles of lipid chemistry and are designed to ensure high-yield, high-purity extracts suitable for downstream analytical quantification.

Introduction: The Significance of 7Z-Nonadecenoic Acid

7Z-nonadecenoic acid (C19:1 n-12) is a monounsaturated, odd-chain fatty acid.[1][2] Its molecular formula is C₁₉H₃₆O₂.[1][3] The presence of a single cis double bond at the seventh carbon position introduces a bend in its alkyl chain, influencing its physical properties and its role within biological systems.[3] As a component of complex lipids like phospholipids and triglycerides, 7Z-nonadecenoic acid is integrated into cell membranes, where it can influence fluidity and signaling pathways.[3]

The accurate quantification of this fatty acid in biological tissues is paramount for studies investigating lipid metabolism, biomarker discovery, and the pathology of metabolic diseases. The foundational step for any such analysis is a robust and efficient extraction from the complex tissue matrix. This guide details the principles and protocols for achieving this critical first step.

Core Principles of Lipid Extraction from Tissue Matrices

Extracting lipids from biological tissue is a multi-step process that requires overcoming several challenges. A successful extraction hinges on the complete disruption of the tissue architecture to liberate lipids from their cellular and subcellular compartments.[4] The chosen solvent system must effectively solubilize the target lipids while simultaneously denaturing proteins and separating lipids from other biomolecules like carbohydrates and nucleic acids.[5][6]

The most effective and widely adopted methods utilize a combination of a nonpolar solvent (typically chloroform) and a polar solvent (methanol).[5][6]

  • Methanol's Role : The polar solvent, methanol, serves to disrupt the complex interactions between lipids and proteins within membranes by breaking hydrogen bonds. It also dehydrates the tissue, making it more permeable to the nonpolar solvent.

  • Chloroform's Role : The nonpolar solvent, chloroform, readily dissolves the liberated neutral and polar lipids.[5]

Initially, the tissue homogenate, chloroform, and methanol form a single-phase system (a monophase), ensuring exhaustive extraction of lipids from the tissue matrix.[7][8] Subsequently, the addition of water or an aqueous salt solution induces a phase separation, creating a biphasic system. The lipids remain partitioned in the lower, denser chloroform layer, while proteins, carbohydrates, and other polar, non-lipid contaminants are sequestered in the upper aqueous-methanolic layer.[7][9]

Gold Standard Protocols: Liquid-Liquid Extraction (LLE)

The methods developed by Folch and Bligh & Dyer are considered the "gold standards" for total lipid extraction from animal tissues due to their high efficiency and reproducibility.[6][7][10]

Method 1: The Folch Method

Developed in 1957, the Folch method is an exhaustive technique ideal for most tissue types.[7] It utilizes a relatively large solvent-to-sample ratio to ensure complete lipid recovery.[11]

Causality Behind the Protocol: The core principle is the use of a 2:1 (v/v) chloroform-methanol mixture, which, when combined with the endogenous water in the tissue, creates a monophasic solution for maximal lipid solubilization.[7][8] The subsequent "wash" with a saline solution is critical; it not only removes water-soluble contaminants but the ionic strength of the salt helps to sharpen the phase separation and minimize the formation of emulsions that can trap lipids at the interface.[12]

Experimental Protocol: Modified Folch Extraction

  • Sample Preparation : Weigh approximately 1 gram of frozen tissue and record the exact weight. Perform all initial steps on ice to minimize enzymatic degradation.[12]

  • Homogenization : Place the tissue in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[13] Homogenize thoroughly until no visible tissue fragments remain. This step is crucial for disrupting cell membranes.

  • Incubation & Filtration : Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[13] Filter the homogenate through a Whatman No. 1 filter paper into a clean glass separation funnel to remove precipitated proteins and tissue debris.[13]

  • Phase Separation : Add 0.2 volumes (4 mL) of a 0.9% NaCl aqueous solution to the filtrate in the separation funnel.[7] Mix gently by inverting the funnel several times and then allow it to stand until the two phases clearly separate.

  • Collection of Lipid Phase : Carefully drain the lower chloroform phase, which contains the lipids, into a clean, pre-weighed round-bottom flask.[13][14] It is critical to avoid collecting any of the upper aqueous phase or the protein interface.

  • Solvent Evaporation : Evaporate the chloroform using a rotary evaporator at a temperature not exceeding 40-50°C.[8][13] A gentle stream of nitrogen can also be used. Do not evaporate to complete dryness, as this can promote oxidation.

  • Final Steps : Re-dissolve the lipid residue in a small, precise volume of chloroform or another suitable solvent. Transfer to a glass vial, flush with nitrogen gas to displace oxygen, and store at -20°C or -80°C for future analysis.

Workflow for the Folch Method

Folch_Method Tissue 1. Tissue Sample Homogenize 2. Homogenize in Chloroform:Methanol (2:1) Tissue->Homogenize Filter 3. Filter Homogenate Homogenize->Filter Creates monophasic extract Wash 4. Add Saline Solution & Induce Phase Separation Filter->Wash Removes solid debris Separate 5. Collect Lower (Chloroform) Phase Wash->Separate Creates biphasic system Evaporate 6. Evaporate Solvent Separate->Evaporate Contains total lipids Final Purified Lipid Extract (Contains 7Z-nonadecenoic acid) Evaporate->Final

Caption: A flowchart of the Folch lipid extraction method.

Method 2: The Bligh & Dyer Method

Published in 1959, the Bligh & Dyer method was developed as a more rapid alternative to the Folch method, using significantly less solvent.[8][11] It is particularly well-suited for samples with high water content, such as fish muscle.[5][6][15]

Causality Behind the Protocol: This method starts with a specific chloroform:methanol:water ratio of 1:2:0.8 (v/v/v), which accounts for the water already present in the sample to form the initial monophase.[5][11] The subsequent addition of equal parts chloroform and water breaks this single phase into two, partitioning the lipids into the chloroform layer with high efficiency for many sample types.[16]

Experimental Protocol: Bligh & Dyer Extraction

  • Sample Preparation : For each 1 g of tissue (assumed to be ~80% water), use 3 mL of solvent.

  • Homogenization : Homogenize 1 g of tissue with a solvent mixture of 1 mL chloroform and 2 mL methanol. The resulting mixture should be a single phase.

  • Phase Separation : To the monophasic homogenate, add an additional 1 mL of chloroform and mix. Then, add 1 mL of distilled water and mix again thoroughly.[16]

  • Centrifugation : Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate a clean separation of the two phases.[12][16]

  • Collection of Lipid Phase : The purified lipids are in the bottom chloroform layer. Carefully aspirate the upper aqueous layer. Then, using a glass Pasteur pipette, transfer the bottom organic phase to a new tube, being careful to avoid the protein interface.[16][17]

  • Solvent Evaporation & Storage : Evaporate the solvent under a stream of nitrogen or in a SpeedVac.[17] Store the resulting lipid extract as described in the Folch method.

Workflow for the Bligh & Dyer Method

Bligh_Dyer_Method Tissue 1. Tissue Sample (High Water Content) Homogenize 2. Homogenize in Chloroform:Methanol:Water (1:2:0.8) Tissue->Homogenize Add_Solvents 3. Add Chloroform, then Water (1:1) Homogenize->Add_Solvents Forms monophase Centrifuge 4. Centrifuge to Separate Phases Add_Solvents->Centrifuge Forms biphase Collect 5. Collect Lower (Chloroform) Phase Centrifuge->Collect Evaporate 6. Evaporate Solvent Collect->Evaporate Final Purified Lipid Extract Evaporate->Final

Caption: A flowchart of the Bligh & Dyer lipid extraction method.

Data Summary: Comparison of LLE Methods
FeatureFolch MethodBligh & Dyer Method
Initial Solvent Ratio 2:1 Chloroform:Methanol1:2:0.8 Chloroform:Methanol:Water[5]
Solvent:Sample Ratio High (e.g., 20:1)[11][13]Low (e.g., 3:1)[11]
Primary Application General tissues, considered the "gold standard" for exhaustive extraction.[6][7]Tissues with high water content (>80%), rapid extraction.[6][11]
Advantages Highly efficient and exhaustive lipid recovery.Faster, requires significantly less solvent.[5][11]
Disadvantages Time-consuming, uses large volumes of hazardous solvents.[5]May underestimate lipid content in samples with >2% lipid.[11]

Alternative and Complementary Extraction Techniques

While LLE methods are robust, other techniques can offer advantages in terms of selectivity, purity, and environmental impact.

Method 3: Solid-Phase Extraction (SPE)

SPE is a powerful technique often used as a purification step following an initial LLE to isolate specific lipid classes.[9] It can also be used for the direct extraction of lipids from biological fluids.[18]

Causality Behind the Protocol: SPE leverages the differential affinity of molecules for a solid stationary phase and a liquid mobile phase. For fatty acid isolation, a reversed-phase sorbent (like C18/octadecylsilyl) is common.[19][20] The nonpolar lipid tails adsorb to the C18 chains, while more polar contaminants are washed away. The fatty acids are then eluted with a less polar organic solvent. This process yields a cleaner extract than LLE alone.[18][21]

General Protocol: SPE for Fatty Acid Purification

  • Column Conditioning : Activate a C18 SPE cartridge by washing sequentially with a nonpolar solvent (e.g., hexane), followed by the elution solvent (e.g., methyl formate or ethyl acetate), and finally the loading solvent (e.g., acidified aqueous ethanol).[20]

  • Sample Loading : Load the re-dissolved lipid extract (from LLE) onto the conditioned SPE column.

  • Washing : Wash the column with a polar solvent (e.g., dilute aqueous ethanol) to elute highly polar, non-lipid contaminants.[20]

  • Elution : Elute the desired fatty acids from the column using a solvent of appropriate polarity (e.g., methyl formate).[20]

  • Drying : Collect the eluate and evaporate the solvent under nitrogen.

Workflow for Solid-Phase Extraction (SPE) Cleanup

SPE_Workflow Start Crude Lipid Extract (from LLE) Condition 1. Condition SPE Column (e.g., C18) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Column (Remove Polar Impurities) Load->Wash Elute 4. Elute Fatty Acids (with Organic Solvent) Wash->Elute Waste Waste (Polar Contaminants) Wash->Waste Collect Purified Fatty Acid Fraction Elute->Collect

Caption: General workflow for purifying a lipid extract using SPE.

Method 4: Supercritical Fluid Extraction (SFE)

SFE is an advanced, environmentally friendly ("green") extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[22][23]

Causality Behind the Protocol: Above its critical temperature (31°C) and pressure (74 bar), CO₂ enters a supercritical state, where it exhibits properties of both a liquid and a gas.[24] It has the density of a liquid for effective solubilization and the low viscosity and high diffusivity of a gas for rapid penetration into the sample matrix.[22] The solvating power of supercritical CO₂ can be precisely tuned by altering pressure and temperature, allowing for the selective extraction of different lipid classes.[24] For more polar lipids, a co-solvent like ethanol is often added to the CO₂.[23] A key advantage is that upon depressurization, the CO₂ returns to a gaseous state and evaporates, leaving behind a pure, solvent-free extract.[24]

Post-Extraction Considerations for Analysis

The protocols above yield a total lipid extract. Since 7Z-nonadecenoic acid is typically esterified within complex lipids, a derivatization step is required prior to gas chromatography (GC) analysis.

  • Derivatization to FAMEs : The most common procedure is transesterification, which converts the fatty acids from glycerolipids and other esters into fatty acid methyl esters (FAMEs).[25][26] This is often achieved by heating the lipid extract with a reagent like methanolic HCl, BF₃-methanol, or sodium methoxide.[26][27] FAMEs are more volatile and less polar than their corresponding free fatty acids, making them ideal for GC analysis.[28]

  • Analysis : The resulting FAMEs are then analyzed, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID).[29][30] For accurate quantification, an internal standard (e.g., heptadecanoic acid, C17:0) is typically added to the sample before the extraction process begins.[25]

References

  • Bligh, E. G., & Dyer, W. J. (1959). Neutral Lipid Extraction by the Method of Bligh-Dyer. Vertex AI Search.
  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
  • DuLab, University of Hawaii. (2023). Lipid extraction and FAME assay training. University of Hawaii.
  • Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). Veterinary Research Institute, Malaysia.
  • Bligh, E.G., & Dyer, W.J. (1959). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Canadian Journal of Biochemistry and Physiology, 37, 911-917.
  • RockEDU Science Outreach. Single Step Lipid Extraction From Food Stuffs. The Rockefeller University.
  • Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. PubMed.
  • Kansas Lipidomics Research Center. (2025). Lipid Profiling Extraction Method for Animal Tissue.
  • Al-Ashraf, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI.
  • EvitaChem. (n.d.). 7Z-nonadecenoic acid (EVT-1178343). EvitaChem.
  • Bligh, E. G., & Dyer, W. J. (1959).
  • Beaudoin, A. (2004). Method of extracting lipids from marine and aquatic animal tissues.
  • Gerli, F. (n.d.). Supercritical fluid extraction. Cyberlipid.
  • Le, A., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC.
  • Kleingeld, V. (2015). Living Off the Fat of the Land: Lipid Extraction Methods.
  • Unacademy. (2021). Lipid Extraction By Folch Method. YouTube.
  • Benchchem. (2025). Comparative analysis of Nonadecanoic Acid levels in healthy vs.
  • FAO AGRIS. (n.d.).
  • Avanti Polar Lipids. (n.d.). Lipid Extraction. Avanti Research.
  • Li, W., et al. (2021).
  • Ostermann, A. I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry.
  • Li, W., et al. (2021).
  • Yamada, T., et al. (2025).
  • King, J. W. (n.d.).
  • Mtoz Biolabs. (n.d.). Cis-10-Nonadecenoic Acid Analysis Service. Mtoz Biolabs.
  • Creative Proteomics. (n.d.). Sample Processing Methods for Lipidomics Research.
  • Johnsson, P., et al. (2015).
  • Wikipedia. (n.d.). Supercritical fluid extraction. Wikipedia.
  • Zhang, X., et al. (2017). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Biophysics Reports.
  • Larodan Research Grade Lipids. (n.d.). Methyl 7(Z)
  • Larodan Research Grade Lipids. (n.d.). 7(Z)-Nonadecenoic acid. Larodan.
  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS.
  • Echemi. (n.d.). DELTA 7 CIS NONADECENOIC ACID. Echemi.
  • Zhang, X., et al. (2017).
  • Metabolomics Core Facility. (n.d.).
  • EMBL-EBI. (n.d.). 7Z-nonadecenoic acid (CHEBI:196578). ChEBI.
  • Quehenberger, O., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Lipid Research.
  • Shimadzu. (n.d.).
  • Bauer, F. F., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
  • Li, D., et al. (2018). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. PMC.
  • University of Pretoria. (n.d.).
  • Powell, W. S. (1980). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. PubMed.
  • Xian, R. R., et al. (2019).
  • Zymo Research. (n.d.).

Sources

Method

Application Note: Derivatization of 7Z-Nonadecenoic Acid for FAME GC-FID Analysis

Introduction The accurate quantification of fatty acids is crucial in various fields, including nutrition, disease biomarker discovery, and biofuel development. Gas chromatography with flame ionization detection (GC-FID)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of fatty acids is crucial in various fields, including nutrition, disease biomarker discovery, and biofuel development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for fatty acid analysis.[1][2][3] However, due to their low volatility and polar nature, fatty acids must be converted into more volatile, nonpolar derivatives prior to GC analysis.[4][5] The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][2] This application note provides a detailed guide for the derivatization of 7Z-nonadecenoic acid, a C19:1 monounsaturated fatty acid, into its methyl ester for subsequent analysis by GC-FID. We will explore two primary catalytic methods: acid-catalyzed and base-catalyzed transesterification, discussing the rationale behind procedural steps and offering insights for robust and reliable results.

Expertise & Experience: The Rationale Behind Derivatization

The conversion to FAMEs is not merely a procedural step but a critical chemical transformation that enables accurate analysis. Free fatty acids, with their polar carboxyl groups, are prone to hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption on the GC column and inlet, compromising quantification.[5] Esterification neutralizes this polarity, increasing the volatility of the analyte and allowing for separation based on boiling point, degree of unsaturation, and even isomeric configuration.[6]

The choice between an acid or base catalyst is a critical decision driven by the nature of the sample.[7][8]

  • Acid catalysts , such as boron trifluoride (BF₃)-methanol or methanolic HCl, are versatile as they can esterify free fatty acids (FFAs) and transesterify esterified fatty acids (e.g., in triglycerides or phospholipids).[8][9] This makes them ideal for samples with a high free fatty acid content.[10][11] However, acid-catalyzed reactions are typically slower and require heat, which can introduce the risk of side reactions or degradation of sensitive fatty acids if not carefully controlled.[8][10]

  • Base catalysts , like sodium methoxide or potassium hydroxide in methanol, are highly efficient for the transesterification of glycerolipids, proceeding much faster and at milder temperatures than acid-catalyzed reactions.[8][12] Their major limitation is the inability to esterify free fatty acids; in fact, they will react with FFAs to form soaps, which can inhibit the reaction and reduce the yield.[10] Therefore, base catalysis is best suited for samples with low FFA content (<1%).[13]

For 7Z-nonadecenoic acid, a monounsaturated fatty acid, care must be taken to avoid isomerization of the cis double bond to the trans configuration, which can be induced by harsh reaction conditions (e.g., strong acids or high temperatures).[10] The protocols outlined below are designed to be effective while minimizing this risk.

Experimental Protocols

This section details two reliable methods for the derivatization of 7Z-nonadecenoic acid. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. All reagents and solvents should be of high purity and anhydrous where specified, as water can significantly reduce FAME yield, particularly in acid-catalyzed reactions.[10]

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is suitable for samples containing 7Z-nonadecenoic acid both as a free fatty acid and within a lipid matrix. BF₃-methanol is an effective and widely used reagent for FAME preparation.[7]

Materials:

  • Sample containing 7Z-nonadecenoic acid (1-25 mg)

  • BF₃-Methanol solution (10-14% w/w)

  • Anhydrous Methanol

  • Hexane (or Heptane), GC grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass reaction vials (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a clean, dry reaction vial.[14] If the sample is not a pure oil, it may first need to be dissolved in a small amount of a nonpolar solvent like hexane or toluene.

  • Reagent Addition: Add 2 mL of 10-14% BF₃-methanol reagent to the vial.[15]

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60-100°C.[15][16] Heat for 5-30 minutes. A shorter time (e.g., 10 minutes) is often sufficient and is recommended to minimize potential degradation of unsaturated fatty acids.[15]

  • Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of hexane (or heptane) and 1-2 mL of saturated NaCl solution to the vial.[5][15] The salt solution helps to break any emulsions and removes water-soluble impurities.

  • Phase Separation: Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the organic layer.[15] Allow the layers to separate. The upper, nonpolar layer contains the FAMEs.[16]

  • Sample Collection and Drying: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette. To ensure complete recovery, a second extraction of the aqueous layer with another 1 mL of hexane can be performed. To remove any residual water, pass the collected organic phase through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial, swirl, and then transfer the dried extract to a final GC vial.[5][17]

  • Final Preparation: The sample is now ready for GC-FID analysis. If the concentration is too high, it can be diluted with hexane. If it is too low, the solvent can be carefully evaporated under a gentle stream of nitrogen.[18]

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This rapid method is ideal for samples where 7Z-nonadecenoic acid is primarily in the form of triglycerides or other esters, and the free fatty acid content is low (<1%).

Materials:

  • Sample containing 7Z-nonadecenoic acid (approx. 50-200 mg)

  • 2 M Potassium Hydroxide (KOH) in Methanol

  • Hexane (or Heptane), GC grade

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials or tubes

  • Vortex mixer

  • Centrifuge (optional, but helpful for phase separation)

Procedure:

  • Sample Preparation: Weigh approximately 50-200 mg of the oil sample into a reaction vial.[4][7] Add 2 mL of hexane or heptane to dissolve the oil.

  • Reagent Addition: Add 0.1-0.2 mL of 2 M methanolic KOH.[4][19]

  • Reaction: Cap the vial and vortex vigorously for 30-60 seconds at room temperature.[4][19] The reaction is very rapid, and a cloudy appearance indicates the formation of glycerol, which will then settle.[8][12]

  • Phase Separation: Allow the mixture to stand for 5-30 minutes until the layers have separated.[4] The upper layer contains the FAMEs. Centrifugation can be used to accelerate this separation.[15]

  • Washing (Optional but Recommended): To neutralize any remaining catalyst and remove soaps, the organic layer can be washed with a small amount of deionized water.[17] After washing, the layers must be allowed to separate again.

  • Sample Collection and Drying: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial, preferably over a small amount of anhydrous sodium sulfate to remove any residual water.[17]

  • Final Preparation: The FAME solution is now ready for injection into the GC-FID system.

Visualization of Derivatization Workflow

The following diagram illustrates the general workflow for preparing FAMEs for GC analysis.

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_purification Purification & Collection Start Lipid Sample (containing 7Z-nonadecenoic acid) Weigh Weigh Sample (1-25mg Acid / 50-200mg Oil) Start->Weigh Acid Method 1: Acid-Catalyzed Add BF3-Methanol Heat (60-100°C) Weigh->Acid High FFA Content Base Method 2: Base-Catalyzed Add Methanolic KOH Vortex (Room Temp) Weigh->Base Low FFA Content Quench Quench & Extract (Add Hexane & NaCl/H2O) Acid->Quench Base->Quench Separate Phase Separation Quench->Separate Dry Collect & Dry Organic Layer (Anhydrous Na2SO4) Separate->Dry End FAMEs in Hexane Ready for GC-FID Dry->End

Sources

Application

Application Note: Advanced LC-MS/MS Method Development for Free Fatty Acid Profiling Using 7Z-Nonadecenoic Acid

Executive Summary Free fatty acids (FFAs) are critical biomarkers in metabolic diseases, lipotoxicity, and biopharmaceutical formulations. Quantifying them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Free fatty acids (FFAs) are critical biomarkers in metabolic diseases, lipotoxicity, and biopharmaceutical formulations. Quantifying them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires an internal standard (IS) that perfectly mimics the physicochemical properties of the target analytes while remaining entirely absent from the endogenous matrix.

This application note details a highly robust, self-validating LC-MS/MS protocol utilizing 7Z-nonadecenoic acid (C19:1n-12) as the gold-standard internal reference. Designed for researchers and drug development professionals, this guide bypasses rigid templates to explain the causality behind every chromatographic and mass spectrometric choice, ensuring a deep understanding of lipidomic method development.

Scientific Rationale: The Causality of Method Design

The Internal Standard: Why 7Z-Nonadecenoic Acid?

Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (e.g., Palmitic acid C16:0, Oleic acid C18:1). When quantifying these endogenous lipids, using an even-chain stable isotope-labeled standard can be cost-prohibitive and may suffer from isotopic overlap if enrichment is incomplete.

7Z-nonadecenoic acid is an odd-chain monounsaturated fatty acid (Exact mass: 296.2715 Da)[1]. It provides an orthogonal mass-to-charge ratio that completely bypasses endogenous background interference. Furthermore, its monounsaturated aliphatic tail ensures its chromatographic retention time closely matches critical biological FFAs, subjecting it to the exact same ion suppression profile in the electrospray (ESI) source. This makes it an ideal internal standard for lipid profiling and biotherapeutic quality control[2].

IS_Logic A Endogenous FFAs (Even-chain: C16:0, C18:1) B Matrix Interference & Ion Suppression A->B C 7Z-Nonadecenoic Acid (Odd-chain: C19:1) B->C Solved by D Orthogonal m/z (295.3) No Isotopic Overlap C->D E Accurate Absolute Quantification D->E

Figure 2: Logical framework for selecting 7Z-nonadecenoic acid to overcome matrix interference.

The Extraction Chemistry: MTBE over Folch

Traditional Folch (chloroform/methanol) extractions place the lipid-rich organic layer at the bottom of the tube. This requires the analyst or liquid handler to pierce the protein-rich aqueous interface, risking severe sample contamination and poor reproducibility.

The Solution: We utilize a Methyl tert-butyl ether (MTBE) extraction. MTBE is less dense than water; thus, the lipid-rich organic layer floats on top. This allows for seamless, contamination-free pipetting, directly enhancing the precision of the assay.

Mass Spectrometric Tuning: The Pseudo-MRM Strategy

Due to the extreme stability of their aliphatic chains, long-chain FFAs do not fragment efficiently under Collision-Induced Dissociation (CID) without applying excessive energy that destroys the ion entirely. To maximize sensitivity, we employ a pseudo-MRM strategy (e.g., Q1 m/z 295.3 → Q3 m/z 295.3) at very low collision energy (2-5 eV). This acts similarly to Selected Ion Monitoring (SIM) but utilizes the collision cell to filter out chemical noise, providing a superior signal-to-noise ratio for aliphatic compounds[1].

Experimental Protocols: A Self-Validating System

A self-validating protocol ensures that any loss during sample preparation is mathematically corrected by the internal standard. Crucially, 7Z-nonadecenoic acid must be spiked into the raw matrix before any precipitation or extraction steps.

Reagents & Materials
  • Standard: 7Z-nonadecenoic acid (C19H36O2)[1].

  • Solvents: LC-MS grade MTBE, Methanol, Acetonitrile, Isopropanol, Water.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[3].

Step-by-Step MTBE Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 50 µL of plasma, serum, or biotherapeutic sample into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of 5 µg/mL 7Z-nonadecenoic acid working solution. (Causality: Spiking at step 2 ensures the IS undergoes the exact same precipitation and extraction dynamics as the endogenous lipids).

  • Precipitate: Add 200 µL of cold Methanol. Vortex vigorously for 10 seconds to crash proteins.

  • Extract: Add 500 µL of MTBE. Vortex continuously for 10 minutes at room temperature to partition the lipids.

  • Phase Separation: Add 150 µL of MS-grade Water. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate 400 µL of the upper MTBE layer and transfer to a clean glass autosampler vial.

  • Dry & Reconstitute: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol:Acetonitrile (1:1, v/v).

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS N1 Biofluid Matrix N2 Spike 7Z-C19:1 IS N1->N2 N3 LLE (MTBE/MeOH) N2->N3 N4 RP-UHPLC (C18) N3->N4 N5 Negative ESI N4->N5 N6 MRM Detection N5->N6 N7 Data Analysis N6->N7 Quantification

Figure 1: End-to-end LC-MS/MS workflow utilizing 7Z-nonadecenoic acid as an internal standard.

Data Presentation & Instrument Parameters

Chromatographic Tuning

Lipids are highly hydrophobic. Acetonitrile alone is often insufficient to wash long-chain lipids off a C18 column, leading to carryover. Adding 30% Isopropanol to Mobile Phase B increases the eluotropic strength, ensuring sharp peaks and a clean column[3]. Furthermore, 5 mM ammonium acetate maintains a basic environment, ensuring the FFAs remain deprotonated for optimal ESI- sensitivity[4].

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5mM NH₄OAc)% Mobile Phase B (Acetonitrile:Isopropanol 70:30 + 5mM NH₄OAc)
0.00.4060%40%
1.00.4060%40%
5.00.4010%90%
8.00.400%100%
10.00.400%100%
10.10.4060%40%
12.00.4060%40%
Mass Spectrometry Parameters

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
7Z-Nonadecenoic Acid (IS) 295.3 295.3 502Primary Quantifier (Pseudo-MRM)
7Z-Nonadecenoic Acid (IS)295.3277.35015Qualifier (Loss of H₂O)
Oleic Acid (C18:1)281.2281.2502Target Quantifier
Palmitic Acid (C16:0)255.2255.2502Target Quantifier
Arachidonic Acid (C20:4)303.2303.2502Target Quantifier
Validation Criteria

A self-validating system must meet strict regulatory and bioanalytical guidelines.

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) > 0.995Ensures proportional MS response across the biological concentration range.
IS Recovery 85% - 115%Validates the efficiency of the MTBE extraction phase partitioning[2].
Matrix Effect ± 15% deviationConfirms that co-eluting matrix components do not severely suppress the ESI- signal.
Carryover < 20% of LLOQValidated by injecting a matrix blank immediately after the highest calibrator. Isopropanol in Phase B mitigates this.

References

  • An Efficient UV-Based Method for the Assessment of Oleic Acid Content in Biotherapeutic Drug Products Containing Polysorbate-80. Waters Corporation.[Link]

  • Mathematical Model-Assisted UHPLC-MS/MS Method for Global Profiling and Quantification of Cholesteryl Esters in Hyperlipidemic Golden Hamsters. Analytical Chemistry (ACS Publications).[Link]

  • cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513. PubChem (NIH). [Link]

  • Cross-Validation of Metabolic Phenotypes in SARS-CoV-2 Infected Subpopulations Using Targeted Liquid Chromatography–Mass Spectrometry (LC-MS). Journal of Proteome Research (ACS Publications).[Link]

Sources

Method

Guide to the Preparation and Handling of 7Z-Nonadecenoic Acid Stock Solutions for High-Fidelity Quantitative Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 7Z-Nonadecenoic acid (C19:1, n-12) is a monounsaturated long-chain fatty acid increasingly recognized for its role in biochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Nonadecenoic acid (C19:1, n-12) is a monounsaturated long-chain fatty acid increasingly recognized for its role in biochemical research, from investigating lipid metabolism and cellular signaling to its potential as a biomarker.[1] Accurate and reproducible quantitative analysis via mass spectrometry is fundamentally dependent on the quality of the standard solutions used for calibration and quality control. The presence of a cis-double bond makes this molecule susceptible to oxidation, while its long hydrophobic chain dictates specific solubility requirements.[1] This guide provides a detailed, field-proven protocol for the preparation, validation, and storage of 7Z-nonadecenoic acid stock solutions, ensuring the integrity and accuracy required for rigorous quantitative profiling applications.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of developing a robust protocol. 7Z-nonadecenoic acid's structure dictates its handling and storage requirements. The "Z" configuration of the double bond at the seventh carbon creates a kink in the acyl chain, influencing its physical state and biological interactions.[1]

PropertyValueSource(s)
IUPAC Name (7Z)-nonadec-7-enoic acid[1]
CAS Number 118020-79-4[1][2][3]
Molecular Formula C₁₉H₃₆O₂[1][2]
Molecular Weight 296.49 g/mol [2]
Physical State Liquid (at room temperature)[2]
Purity (Typical) >98%[2]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, chloroform, acetonitrile); sparingly soluble in aqueous solutions.[1][4]
Key Structural Feature Monounsaturated (C19:1) with a cis double bond at the Δ⁷ position.[1]

Core Principles: Why Every Step Matters

Preparing a reliable standard is not merely about dissolution. It is a systematic process designed to preserve the molecule's integrity from the vial to the instrument.

  • Solvent Selection: The primary goal is to fully solubilize the fatty acid while ensuring compatibility with downstream analytical platforms (e.g., LC-MS, GC-MS). Ethanol is a widely used solvent due to its effectiveness and relatively low toxicity compared to chlorinated solvents.[5][6] For applications requiring direct addition to aqueous media, specialized protocols involving sonication to form micelles may be employed, though this guide focuses on organic stock solutions for instrument calibration.[5][7]

  • Combating Oxidation: The cis-double bond in 7Z-nonadecenoic acid is a prime target for oxidation. Atmospheric oxygen can lead to the formation of hydroperoxides, aldehydes, and other degradation products, compromising the standard's purity and concentration. This is mitigated by minimizing exposure to air through the use of inert gas (argon or nitrogen), storing in amber glass to prevent photo-oxidation, and maintaining low temperatures.[4][8]

  • Gravimetric Accuracy: As this stock solution will serve as the primary standard, its initial concentration must be known with the highest possible accuracy. This necessitates the use of a calibrated analytical balance and precise volumetric handling to minimize measurement uncertainty.

Materials and Equipment

  • 7Z-Nonadecenoic acid (neat, purity >98%)

  • High-purity ethanol (≥99.8%, anhydrous)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Grade A volumetric flasks (e.g., 10 mL)

  • Gas-tight syringes (for solvent transfer)

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a gentle delivery system

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator bath

Protocol I: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution that will be used to generate all subsequent working standards.

Workflow Overview

cluster_prep Step 1: Preparation cluster_storage Step 2: Aliquoting & Storage weigh Accurately weigh ~10 mg of 7Z-nonadecenoic acid into a volumetric flask. add_solvent Add ~5 mL of anhydrous ethanol. Cap and vortex until fully dissolved. Use gentle sonication if needed. weigh->add_solvent fill_mark Bring to final volume (10.0 mL) with ethanol. Cap and invert 15-20 times to mix thoroughly. add_solvent->fill_mark aliquot Dispense aliquots into amber glass vials (e.g., 500 µL per vial). fill_mark->aliquot Transfer to Storage purge Flush headspace of each vial with inert gas (Argon) for ~15 sec. aliquot->purge seal Immediately cap tightly. Seal with parafilm. purge->seal store Store at ≤ -20°C. Log preparation details. seal->store

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Methodology
  • Pre-equilibration: Allow the vial of neat 7Z-nonadecenoic acid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric water.

  • Gravimetrics: Accurately weigh approximately 10.0 mg of 7Z-nonadecenoic acid directly into a 10 mL Grade A volumetric flask. Record the exact weight (e.g., 10.15 mg).

  • Initial Dissolution: Add approximately 5 mL of anhydrous ethanol to the flask. Cap the flask and vortex gently until the liquid is fully dissolved. If necessary, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.

  • Final Volume Adjustment: Carefully add ethanol to the flask until the bottom of the meniscus aligns perfectly with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Calculation: Calculate the precise concentration of your stock solution.

    • Concentration (mg/mL) = Weight of fatty acid (mg) / Volume of flask (mL)

    • Example: 10.15 mg / 10.0 mL = 1.015 mg/mL

  • Aliquoting for Stability: Immediately dispense the solution into smaller-volume amber glass vials (e.g., 500 µL aliquots). This crucial step minimizes freeze-thaw cycles and reduces the risk of contamination and oxidation for the bulk of the stock.[8]

  • Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-20 seconds to displace oxygen.

  • Sealing and Storage: Immediately cap the vials with PTFE-lined caps. For long-term storage, wrap the cap-vial interface with parafilm. Store frozen at -20°C or, ideally, at -80°C.[9][10] A properly prepared and stored stock solution can be stable for many months.[7]

Protocol II: Preparation of Calibration Curve Standards

Quantitative analysis requires a series of standards of known concentrations (a calibration curve) to relate instrument response to analyte amount. These are prepared by serially diluting the primary stock solution.

Workflow for Serial Dilution

A Primary Stock 1000 µg/mL B Working Stock 100 µg/mL A->B 1:10 Dilution C Cal Std 1 10 µg/mL B->C 1:10 Dilution D Cal Std 2 1 µg/mL C->D 1:10 Dilution E ... D->E Continue Series

Caption: Serial dilution scheme for calibration standards.

Step-by-Step Methodology

This example describes the preparation of a calibration curve from 0.1 to 10 µg/mL. An internal standard (IS), such as a stable isotope-labeled C19:1 or an odd-chain saturated fatty acid like C17:0 or C19:0, should be incorporated at a constant concentration in all samples, including calibrators and QCs.[9]

  • Prepare Intermediate Stock (100 µg/mL): Thaw one aliquot of the primary stock solution (e.g., 1 mg/mL or 1000 µg/mL). In a 10 mL volumetric flask, dilute 1.0 mL of the primary stock with ethanol to the 10 mL mark. This creates a 100 µg/mL intermediate stock.

  • Prepare Working Stock (10 µg/mL): In a 10 mL volumetric flask, dilute 1.0 mL of the 100 µg/mL intermediate stock with ethanol to the 10 mL mark. This creates a 10 µg/mL working stock.

  • Generate Calibration Standards: Prepare the final calibration standards by performing serial dilutions from the working stock solution, adding the internal standard at each step.

Target Conc. (µg/mL)Volume of Stock (µL)Stock Conc. (µg/mL)Volume of IS (e.g., 10 µg/mL)Final Volume with Diluent (µL)
10.010010010 µL1000 µL
5.05010010 µL1000 µL
2.52510010 µL1000 µL
1.01001010 µL1000 µL
0.5501010 µL1000 µL
0.25251010 µL1000 µL
0.1101010 µL1000 µL

Quality Control and Validation: Trusting Your Standard

A protocol is only as good as its validation. The following steps are critical to ensuring the trustworthiness of your quantitative data.

  • Initial Concentration Verification: The concentration of the primary stock should be verified. A common method is to derivatize an aliquot to its fatty acid methyl ester (FAME) and analyze it by GC-MS against a certified quantitative FAME standard.[11][12] This confirms the initial weighing and dilution were accurate.

  • Purity Assessment: Upon preparation, and periodically thereafter, the purity of the stock should be assessed. A simple method is thin-layer chromatography (TLC), which can reveal the presence of significant degradation products.[5] For a more rigorous check, LC-MS or GC-MS analysis can be used to look for ions corresponding to common oxidation products (e.g., hydroxides, epoxides).

  • Long-Term Stability: The stability of the frozen stock solution should be monitored over time. Every 6-12 months, a freshly thawed aliquot should be compared against a newly prepared standard or a QC sample to ensure the concentration has not changed significantly.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms upon cooling. Concentration exceeds solubility limit at low temperature.Gently warm and sonicate to redissolve before use. For future preparations, consider a slightly lower stock concentration or a different solvent system like chloroform/methanol.
Poor peak shape or recovery in analysis. Adsorption to vials/tubing; degradation.Use silanized glass vials; ensure mobile phases are compatible. Check for degradation products via MS scan.
High variability between aliquots. Incomplete initial mixing; solvent evaporation.Ensure thorough homogenization after bringing to volume. Use vials with high-quality PTFE-lined caps and check seals.
Appearance of extra peaks over time. Oxidation or hydrolysis.Discard the stock. Review handling procedures to ensure consistent use of inert gas and proper storage conditions.

References

  • Zhang, S., Zhang, M., Xu, S., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols. Available at: [Link]

  • Eibl, C., Eder, S., Ramadani-Muja, J., et al. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Molecular and Cellular Endocrinology. Available at: [Link]

  • Joshi, G. (2015). Which solvent is best for dissolving long chain fatty acids? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of oleic acid and fatty acid stock solutions. [Table]. Retrieved from [Link]

  • EurekAlert!. (2025). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Retrieved from [Link]

  • Chen, L., Li, Y., & Li, L. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC. Available at: [Link]

  • Mercuria. (n.d.). Safety Data Sheet: Fatty acids, C16-18 and C18- unsatd., Me esters. Retrieved from [Link]

  • Bandyopadhyay, A. R., et al. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? ResearchGate. Available at: [Link]

  • Linder, M. (2025). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]

  • Trauth, J. L. (n.d.). Handling Industrial Fatty Acids. American Cleaning Institute. Retrieved from [Link]

  • Wang, M., Wang, J., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition. Available at: [Link]

  • International Olive Council. (n.d.). DETERMINATION OF TRANS UNSATURATED FATTY ACIDS BY CAPILLARY COLUMN GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Parrish, C. C., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science. Available at: [Link]

  • Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Retrieved from [Link]

  • Metherel, A. H., et al. (2024). Storage duration of human blood samples for fatty acid concentration analyses. Scientific Reports. Available at: [Link]

  • Reddit. (2024). Long-chain Fatty Acids. r/Biochemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-10-Nonadecenoic acid (CAS 73033-09-7). Retrieved from [Link]

  • Google Patents. (2009). WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids.

Sources

Application

Application Note: Quantitative Analysis of Free Fatty Acids in Human Serum Using 7Z-Nonadecenoic Acid as an Internal Standard

Introduction The quantification of free fatty acids (FFAs) in human serum is a critical aspect of clinical research and drug development, providing valuable insights into metabolic health and disease. Circulating FFAs ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quantification of free fatty acids (FFAs) in human serum is a critical aspect of clinical research and drug development, providing valuable insights into metabolic health and disease. Circulating FFAs are not only essential energy substrates but also act as signaling molecules involved in a myriad of physiological and pathological processes. Altered FFA profiles have been associated with metabolic disorders such as type 2 diabetes, cardiovascular disease, and certain types of cancer. Consequently, the accurate and precise measurement of individual and total FFA concentrations is paramount for biomarker discovery, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

A significant challenge in the quantitative analysis of FFAs is the potential for variability during sample preparation and instrumental analysis. To mitigate these sources of error, the use of an internal standard (IS) is indispensable. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the biological matrix being analyzed. 7Z-Nonadecenoic acid, a C19:1 monounsaturated fatty acid, is an excellent candidate for an internal standard in human serum FFA analysis. As an odd-chain fatty acid, it is not endogenously synthesized in humans and is present in negligible amounts from dietary sources, thus minimizing the risk of interference with the measurement of endogenous FFAs. Its structural similarity to common long-chain unsaturated fatty acids ensures comparable extraction efficiency and derivatization reactivity.

This application note provides detailed protocols for the quantification of free fatty acids in human serum using 7Z-nonadecenoic acid as an internal standard, with methods for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • Standards:

    • 7Z-Nonadecenoic acid (Internal Standard, >98% purity)

    • Individual free fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, etc.; >99% purity)

  • Solvents (HPLC or GC grade):

    • Methanol

    • Chloroform

    • Hexane

    • Acetonitrile

    • Isopropanol

    • Toluene

  • Reagents for Derivatization (for GC-MS):

    • Boron trifluoride-methanol solution (14% w/v)

    • OR Acetyl chloride

    • OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents:

    • Ultrapure water

    • Formic acid

    • Sodium sulfate (anhydrous)

  • Human Serum Samples:

    • Collected from fasting individuals and stored at -80°C.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential to convert them into more volatile and less polar derivatives suitable for GC analysis.[1] The most common approach is the esterification of fatty acids to form fatty acid methyl esters (FAMEs).[1]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Human Serum Sample is_spike Spike with 7Z-Nonadecenoic Acid (IS) serum->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction derivatize Esterification to FAMEs (e.g., BF3-Methanol) extraction->derivatize extract_fames Extract FAMEs with Hexane derivatize->extract_fames gcms GC-MS Analysis extract_fames->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for FFA quantification by GC-MS.

Step-by-Step Protocol for GC-MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 7Z-nonadecenoic acid (internal standard) in methanol at a concentration of 1 mg/mL.

    • Prepare stock solutions of individual fatty acid standards in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed stock solution of all target fatty acids from their individual stock solutions.

    • Create a series of calibration standards by serially diluting the mixed fatty acid stock solution and adding a constant amount of the internal standard stock solution to each.

  • Sample Preparation and Lipid Extraction:

    • Thaw human serum samples on ice.

    • To 100 µL of serum in a glass tube, add 10 µL of the 7Z-nonadecenoic acid internal standard stock solution.

    • Perform a lipid extraction using a modified Folch method: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the serum sample.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to aid phase separation.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each FAME and the internal standard.

      • Transfer Line Temperature: 250°C.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation and reduce the potential for analytical variability.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis serum_lc Human Serum Sample is_spike_lc Spike with 7Z-Nonadecenoic Acid (IS) serum_lc->is_spike_lc deprotein Protein Precipitation (e.g., with Acetonitrile) is_spike_lc->deprotein lcms LC-MS/MS Analysis deprotein->lcms data_lc Data Acquisition & Processing lcms->data_lc

Caption: Workflow for FFA quantification by LC-MS/MS.

Step-by-Step Protocol for LC-MS/MS
  • Preparation of Standard Solutions:

    • Prepare standard solutions as described in the GC-MS protocol.

  • Sample Preparation:

    • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the 7Z-nonadecenoic acid internal standard stock solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for each fatty acid and the internal standard.

Fatty AcidPrecursor Ion (m/z)Product Ion (m/z)
Palmitic Acid (C16:0)255.2255.2
Stearic Acid (C18:0)283.3283.3
Oleic Acid (C18:1)281.2281.2
Linoleic Acid (C18:2)279.2279.2
7Z-Nonadecenoic Acid (IS) 295.3 295.3

Method Validation

To ensure the reliability and accuracy of the analytical method, a full validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][3]

Key Validation Parameters
ParameterAcceptance Criteria
Linearity R² ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank serum samples.
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked serum to the response in a neat solution.
Recovery The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spiked samples.
Stability Analyte stability in serum under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Quantification

  • Calibration Curve:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot this ratio against the concentration of the analyte to generate a linear calibration curve.

  • Quantification of Unknowns:

    • Calculate the peak area ratio of the analyte to the internal standard in the unknown serum samples.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Conclusion

This application note provides robust and reliable methods for the quantification of free fatty acids in human serum using 7Z-nonadecenoic acid as an internal standard. The use of an appropriate internal standard is crucial for correcting for variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results. Both the GC-MS method with derivatization and the direct LC-MS/MS method are suitable for this application, and the choice between them will depend on the specific requirements of the study and the available instrumentation. A thorough method validation should be performed to ensure that the chosen method is fit for its intended purpose in a research or clinical setting.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. Available at: [Link]

  • LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a dramatic increase in circulating 2-monoacylglycerols in obese and type 2 diabetic humans. Journal of lipid research, 51(11), 3183–3192. Available at: [Link]

Sources

Method

Application Note: Silver Ion Chromatographic Separation and Resolution of 7Z-Nonadecenoic Acid

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals. Objective: To provide a robust, self-validating methodology for the isolation, separation, and quantification of 7Z-nonade...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals. Objective: To provide a robust, self-validating methodology for the isolation, separation, and quantification of 7Z-nonadecenoic acid (19:1 Δ 7) from complex biological matrices using Silver Ion Chromatography (Argentation Chromatography).

Introduction & Biological Relevance

7Z-nonadecenoic acid is an odd-chain monounsaturated fatty acid (MUFA) characterized by a 19-carbon aliphatic chain and a single cis double bond at the Δ 7 position. While odd-chain fatty acids are minor components in mammalian systems, they are increasingly recognized as critical biomarkers. Recent pharmaceutical and lipotoxicity studies have identified 7Z-nonadecenoic acid as a bioactive lipid capable of modulating human pancreatic islet cell viability[1]. Furthermore, it serves as an essential precursor in the synthesis of agricultural pheromones and biochemical probes[2].

The primary analytical challenge in quantifying 7Z-nonadecenoic acid lies in resolving it from an abundance of positional (e.g., 9Z-19:1, 10Z-19:1) and geometric (e.g., 7E-19:1) isomers. Standard reversed-phase HPLC or basic gas chromatography (GC) often fails to baseline-resolve these subtle structural variations. To overcome this, Silver Ion Chromatography (Ag-Chromatography) is employed.

Mechanistic Principles of Argentation Chromatography

Silver ion chromatography exploits the ability of silver ions (Ag⁺) to act as electron acceptors, forming weak, reversible charge-transfer complexes with the π -electrons of the carbon-carbon double bonds in unsaturated fatty acids[3].

The retention of a fatty acid on an Ag⁺ stationary phase is dictated by three causal factors:

  • Degree of Unsaturation: Saturated fatty acids lack π -electrons and elute in the void volume. Polyunsaturated fatty acids (PUFAs) form multiple Ag⁺ complexes and are strongly retained[4].

  • Geometric Configuration (cis vs. trans): The cis (Z) double bond configuration allows for optimal spatial alignment and closer approach to the Ag⁺ embedded in the stationary phase, resulting in a stronger complex. Conversely, trans (E) double bonds suffer from steric hindrance, weakening the interaction and causing them to elute earlier[4].

  • Positional Isomerism: The distance of the double bond from the carboxylate or methyl terminus subtly alters the electron density and steric accessibility of the π -bond. This enables high-performance liquid chromatography in the silver ion mode (Ag-HPLC) to resolve positional isomers like 7Z-19:1 from 9Z-19:1[3].

Crucial Experimental Choice: Free fatty acids must be derivatized into Fatty Acid Methyl Esters (FAMEs) prior to analysis. If left underivatized, the highly polar carboxyl group will interact directly with the silver ions, causing severe peak tailing and masking the delicate π -electron separation mechanism[4].

Workflow A 1. Sample Preparation Lipid Extraction & FAME Synthesis B 2. Ag-SPE Pre-Fractionation Removal of Saturated & Polyunsaturated Lipids A->B C 3. Ag-HPLC Separation Isomeric Resolution of 7Z-19:1 B->C D 4. Orthogonal Detection GC-MS (SIM) or UV/ELSD Profiling C->D

Figure 1: Analytical workflow for the isolation and quantification of 7Z-nonadecenoic acid.

Experimental Protocols

To ensure a self-validating system, this protocol utilizes a two-dimensional approach: Solid-Phase Extraction (Ag-SPE) to isolate the total cis-MUFA fraction, followed by Ag-HPLC to resolve the specific 7Z-19:1 isomer.

Protocol A: Lipid Extraction and FAME Derivatization

Causality: Derivatization eliminates hydrogen bonding and standardizes the polarity of the lipid headgroup, ensuring that chromatographic retention is driven purely by the aliphatic tail's double bonds.

  • Extraction: Extract total lipids from the biological matrix using a modified Folch method (Chloroform/Methanol, 2:1, v/v).

  • Internal Standard Addition: Spike the sample with a known concentration of an unnatural odd-chain saturated FAME (e.g., C17:0 FAME) to validate extraction efficiency.

  • Esterification: React the dried lipid extract with 1% sulfuric acid in methanol at 70°C for 2 hours to convert bound and free fatty acids into FAMEs[5].

  • Recovery: Extract the resulting FAMEs into high-purity n-hexane. Wash with distilled water to remove residual acid, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.

Protocol B: Ag-SPE Pre-Fractionation

Causality: Biological samples contain massive amounts of saturated fats and PUFAs that will overload an Ag-HPLC column. Pre-fractionation on Ag-SPE cartridges isolates the cis-monounsaturated fraction[5].

Materials: Commercial Silver Ion SPE cartridges (e.g., 750 mg / 6 mL)[5].

  • Conditioning: Pass 4 mL of acetone followed by 4 mL of n-hexane through the cartridge to activate the stationary phase[5].

  • Loading: Load 1 mL of the FAME extract (approx. 1 mg total FAMEs in n-hexane) onto the column[5].

  • Fraction 1 (Saturated & trans-MUFAs): Elute with 6 mL of n-hexane/acetone (96:4, v/v). The steric hindrance of trans-isomers (e.g., 7E-19:1) prevents strong binding, causing them to co-elute with saturated fats[5].

  • Fraction 2 (cis-MUFAs - Target Fraction): Elute with 4 mL of n-hexane/acetone (90:10, v/v). The slight increase in polarity disrupts the Ag⁺-cis π complex just enough to elute 7Z-19:1 and other cis-monoenes[5].

  • Fraction 3 (PUFAs): Elute remaining di- to hexaenoic FAMEs with 4 mL of 100% acetone[5].

Protocol C: Ag-HPLC Isomer Resolution

Causality: With the cis-MUFA fraction isolated, high-resolution Ag-HPLC is used to separate 7Z-19:1 from other positional isomers (like 9Z-19:1) based on micro-variations in π -electron cloud density.

Chromatographic Conditions:

  • Column: Silver-ion impregnated silica column (e.g., ChromSpher Lipids, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.1% to 1.0% Acetonitrile in n-Hexane. (Acetonitrile acts as a π -electron competitor; precise tuning of its concentration dictates isomer resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV detection at 205 nm (for the ester carbonyl).

  • Injection Volume: 10 µL of Fraction 2 (reconstituted in mobile phase).

Mechanism Root Mixed C19:1 FAMEs Ag Ag+ Stationary Phase (Charge-Transfer Complex) Root->Ag Trans trans-Isomers (e.g., 7E-19:1) Weak Complexation (Steric Hindrance) Ag->Trans Elutes First (Hexane/Acetone 96:4) Cis cis-Isomers (e.g., 7Z-19:1) Strong Complexation (Optimal Geometry) Ag->Cis Retained Longer (Hexane/Acetone 90:10) Pos1 Δ9 / Δ10 cis-Isomers Cis->Pos1 Ag-HPLC Pos2 Δ7 cis-Isomer (7Z-19:1) Cis->Pos2 Ag-HPLC

Figure 2: Mechanistic separation of C19:1 isomers based on Ag+ charge-transfer complexation.

Data Presentation & Expected Outcomes

The separation system is validated by the distinct retention behaviors of the lipid classes and isomers. Below is a summary of the expected quantitative partitioning during the workflow.

Table 1: Ag-SPE Fractionation Elution Profile
FractionElution Solvent (v/v)Target Lipid ClassExpected 19:1 Isomers
F1 n-Hexane / Acetone (96:4)Saturated FAMEs, trans-MUFAs7E-19:1, 10E-19:1
F2 n-Hexane / Acetone (90:10)cis-MUFAs7Z-19:1 , 9Z-19:1, 10Z-19:1
F3 Acetone (100%)PUFAs (Di- to Hexaenoic)None (e.g., 19:2, 19:4 elute here)
Table 2: Relative Retention Behavior on Ag-HPLC (Isocratic Hexane/Acetonitrile)
FAME IsomerDouble Bond GeometryElution OrderMechanistic Rationale
7E-19:1 trans1 (Fastest)Steric hindrance prevents deep interaction with Ag⁺.
9Z-19:1 cis2Centralized double bond; standard π -Ag⁺ complexation.
7Z-19:1 cis3 (Target)Shifted double bond alters spatial geometry, increasing retention time relative to Δ 9.

Analytical Considerations & Troubleshooting

  • System Self-Validation: To ensure the Ag-HPLC column has not degraded (silver oxidation), run a daily system suitability standard containing a known mixture of cis and trans 18:1 FAMEs. A loss of resolution between cis and trans indicates column depletion.

  • Solvent Purity: Silver ions are highly susceptible to deactivation by peroxides and water. All solvents (especially n-hexane and ethers) must be HPLC-grade, anhydrous, and peroxide-free.

  • Orthogonal Verification: For absolute structural confirmation, collect the 7Z-19:1 peak from the Ag-HPLC, convert it to a picolinyl ester or DMOX derivative, and analyze via GC-MS. The mass fragmentation pattern will definitively map the double bond to the Δ 7 position[4].

References

  • Silver ion thin-layer chromatography of fatty acids.
  • Source: acs.
  • International Patent Classification: A61K 31/19 (2006.01)
  • Source: ump.edu.
  • Fatty Acids / Fatty Acid Esters (Saturated / Unsaturated)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution Issues with 7Z-Nonadecenoic Acid

Welcome to the Advanced Chromatography Technical Support Center. As odd-chain fatty acids gain prominence as biomarkers in lipid metabolism and marine biology[1], accurately quantifying compounds like 7Z-nonadecenoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As odd-chain fatty acids gain prominence as biomarkers in lipid metabolism and marine biology[1], accurately quantifying compounds like 7Z-nonadecenoic acid (C19:1n-12) has become a critical analytical challenge.

Because 7Z-nonadecenoic acid is a minor monounsaturated fatty acid (MUFA) featuring a cis double bond at the Δ7 position[2], its fatty acid methyl ester (FAME) derivative frequently co-elutes with more abundant positional isomers or structurally distinct fatty acids of similar equivalent chain lengths (ECL)[3]. This guide provides researchers and drug development professionals with authoritative, self-validating workflows to diagnose and resolve these co-elution artifacts.

Section 1: Understanding the Co-Elution Challenge (FAQ)

Q: Why does 7Z-nonadecenoic acid present such a high risk of co-elution in GC-MS FAME analysis? A: Co-elution occurs when two or more compounds partition between the mobile and stationary phases at identical rates[3]. On standard non-polar to low-polarity columns (e.g., 5% phenyl-methylpolysiloxane), FAMEs are separated primarily by their boiling points. The boiling point of 7Z-nonadecenoic acid is nearly indistinguishable from its positional isomers, such as 10Z-nonadecenoic acid[2]. Furthermore, the polar carbonyl groups and specific double-bond geometries cause ECL overlaps; depending on the stationary phase, a C19:1 FAME can co-elute with polyunsaturated C18 FAMEs (e.g., C18:3) or saturated C20 FAMEs (e.g., C20:0)[4].

Table 1: GC-MS Co-Elution Matrix for 7Z-Nonadecenoic Acid FAME

Stationary Phase PolarityExample ColumnsPrimary Separation MechanismCommon Co-Eluting FAMEs
Non-Polar (5% Phenyl)DB-5MS, HP-5MSBoiling point & volatility10Z-nonadecenoic acid, C18:3 isomers
Medium Polar (Cyanopropyl)DB-225MSDipole-dipole, boiling pointC20:0 (Arachidic acid), C19:1 trans isomers
Highly Polar (Biscyanopropyl)SP-2560, HP-88Degree of unsaturation, cis/transBaseline resolution achieved for most isomers
Extremely Polar (Ionic Liquid)SLB-IL111Strong dipole, shape selectivityComplete resolution of positional C19:1 isomers[5]

Section 2: Diagnostic Workflow

Q: How do I definitively confirm that my 7Z-nonadecenoic acid peak is co-eluting with an interference? A: You must leverage the mass analyzer to deconvolve the Total Ion Chromatogram (TIC). While standard FAMEs share generic fragments like the McLafferty rearrangement ion ( m/z 74) and m/z 87, their molecular ions ( M+ ) differ by chain length and unsaturation[4]. If analyzing peak symmetry reveals a "shoulder"[3], extract the specific ion chromatograms (EICs). For 7Z-nonadecenoic acid, extract m/z 310. If you suspect co-elution with C18:3 or C20:0, simultaneously extract m/z 292 and m/z 326. If the peak shapes across these EICs overlap but have offset apices, co-elution is confirmed.

GCMS_Workflow Start Detect Suspected 7Z-Nonadecenoic Acid Peak in GC-MS CheckShape Analyze Peak Symmetry & Shoulder Presence Start->CheckShape CheckMS Extract Ion Chromatograms (EIC) Check Spectral Consistency CheckShape->CheckMS Decision Are spectra consistent across leading/trailing edges? CheckMS->Decision Pure Peak is Pure Proceed to Quantitation Decision->Pure Yes Coelution Co-elution Confirmed (e.g., 10Z-isomer or C18:3) Decision->Coelution No Action1 Optimize Temperature Ramp & Carrier Gas Flow Coelution->Action1 Action2 Switch to Highly Polar Column (e.g., SLB-IL111, SP-2560) Action1->Action2 If unresolved

Workflow for diagnosing and resolving 7Z-nonadecenoic acid co-elution in GC-MS.

Section 3: Step-by-Step Methodologies for Resolution

If co-elution is occurring with another C19:1 isomer (e.g., 10Z-nonadecenoic acid), mass spectral deconvolution will fail because their electron ionization (EI) spectra are nearly identical. You must employ either advanced chromatographic resolution or chemical derivatization.

Protocol 1: Chromatographic Resolution using Highly Polar Stationary Phases

Principle: Switching to a highly polar cyanopropyl or ionic liquid column resolves FAMEs based on the degree of unsaturation and the geometry (cis/trans) of the double bonds[5].

  • Step 1 (Column Installation): Install a highly polar biscyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm) or an ionic liquid column (e.g., SLB-IL111).

  • Step 2 (Carrier Gas Optimization): Set Helium carrier gas to a constant flow of 1.2 mL/min. Causality: Constant flow maintains optimal linear velocity (approx. 25-30 cm/s) throughout complex temperature ramps, preventing band broadening of late-eluting peaks[3].

  • Step 3 (Temperature Program):

    • Initial hold: 140°C for 5 minutes.

    • Ramp 1: 4°C/min to 200°C, hold for 10 minutes. Causality: This shallow ramp maximizes the dipole-dipole interactions between the stationary phase and the positional isomers of C19:1, separating the Δ7 from the Δ10 isomers.

    • Ramp 2: 5°C/min to 240°C, hold for 15 minutes to bake out heavy lipids.

  • Step 4 (Self-Validation): Operate in Selected Ion Monitoring (SIM) mode targeting m/z 310 (molecular ion) and m/z 74. Calculate the ratio of these ions across the peak width; a constant ratio confirms a pure, resolved peak[4].

Protocol 2: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization

Principle: When chromatographic optimization is insufficient, DMDS derivatization is the gold standard. DMDS undergoes an electrophilic addition across the cis-double bond of 7Z-nonadecenoic acid[1]. Upon EI-MS, the carbon-carbon bond between the two newly added methylthio ( −SCH3​ ) groups cleaves predictably, yielding two highly specific mass fragments that pinpoint the double bond's exact location.

  • Step 1 (Sample Preparation): Dissolve 1 mg of the FAME extract in 100 µL of hexane in a Teflon-lined screw-cap vial.

  • Step 2 (Reagent Addition): Add 100 µL of dimethyl disulfide (DMDS) and 20 µL of a 60 mg/mL solution of iodine ( I2​ ) in diethyl ether. Causality: Iodine acts as a Lewis acid catalyst to facilitate the addition of DMDS across the unreactive double bond.

  • Step 3 (Incubation): Seal the vial and incubate at 40°C for 16 hours.

  • Step 4 (Quenching): Quench the reaction by adding 1 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Sodium thiosulfate reduces the unreacted iodine to iodide, preventing over-oxidation and column contamination.

  • Step 5 (Extraction): Add 1 mL of hexane, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes. Extract the upper organic layer and inject 1 µL into the GC-MS.

  • Step 6 (Self-Validation & Data Interpretation): Locate the DMDS adduct peak. For 7Z-nonadecenoic acid methyl ester, the intact adduct mass is m/z 404. Look for the two diagnostic cleavage fragments:

    • m/z 189: The carboxyl-terminal fragment [CH3​−O−CO−(CH2​)5​−CH(SCH3​)]+

    • m/z 215: The methyl-terminal fragment [CH3​−(CH2​)10​−CH(SCH3​)]+

    • System Validation: If the co-eluting peak was actually 10Z-nonadecenoic acid, the fragments would shift to m/z 231 and m/z 173. The mathematical sum of the two fragments must always equal the mass of the intact adduct ( 189+215=404 ), providing an internally validated proof of structure.

DMDS_Derivatization FAME 7Z-Nonadecenoic Acid FAME (m/z 310) DMDS Add Dimethyl Disulfide (DMDS) + I2 Catalyst FAME->DMDS Adduct DMDS Adduct Formation at Δ7 Double Bond (m/z 404) DMDS->Adduct EI Electron Ionization (EI) in Mass Spectrometer Adduct->EI Frag1 ω-Fragment / Methyl-terminal (m/z 215) EI->Frag1 Frag2 Δ-Fragment / Carboxyl-terminal (m/z 189) EI->Frag2

DMDS derivatization pathway for localizing the Δ7 double bond in nonadecenoic acid FAME.

References

1.3 - Benchchem[3] 2.4 - PMC / NIH[4] 3.5 - MDPI[5] 4.1 - ACS Publications[1] 5.2 - EvitaChem[2]

Sources

Optimization

Technical Support Center: ESI-MS Analysis of 7Z-Nonadecenoic Acid

Welcome to the technical support guide for improving the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 7Z-nonadecenoic acid (C19:1) and other long-chain unsaturated fatty acids. This resource is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 7Z-nonadecenoic acid (C19:1) and other long-chain unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with signal intensity, stability, and reproducibility during their experiments. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your analytical methods with confidence.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low or non-existent signal for 7Z-nonadecenoic acid in my ESI-MS experiment?

This is the most common challenge faced when analyzing free fatty acids. The low signal can typically be attributed to one or more of the following factors:

  • Suboptimal Ionization Mode and pH: 7Z-nonadecenoic acid, like other fatty acids, possesses a carboxylic acid group with a pKa around 4-5.[1] For efficient ionization, it needs to be in its deprotonated, anionic state ([M-H]⁻). This is best achieved in negative ion mode with a mobile phase pH significantly above its pKa.[1] If your mobile phase is acidic (e.g., containing 0.1% formic acid for chromatographic purposes), the carboxyl group will remain protonated, severely suppressing ionization in negative mode.[2][3]

  • Ion Suppression: The ESI process is competitive. Co-eluting compounds from your sample matrix, salts (Na⁺, K⁺), or mobile phase additives can compete with your analyte for ionization, leading to a suppressed signal.[4] Non-volatile salts are particularly detrimental as they can build up on the instrument's ion optics.[5]

  • Poor Desolvation: Long-chain fatty acids are hydrophobic. If the mobile phase has high surface tension (e.g., high water content), it can lead to the formation of large droplets that do not desolvate efficiently in the ESI source, preventing the analyte from entering the gas phase as an ion.[5]

  • Inherent Ionization Inefficiency: Even under optimal conditions, the ionization efficiency of underivatized fatty acids in negative mode can be modest compared to other classes of molecules.[2]

Q2: Should I use positive or negative ionization mode for 7Z-nonadecenoic acid?

The choice of ionization mode is a critical decision that depends on your experimental goals, particularly whether you prioritize direct analysis or maximum sensitivity.

  • Negative Ion Mode ([M-H]⁻): This is the most direct approach for analyzing free fatty acids. It relies on deprotonating the carboxylic acid to form the carboxylate anion.[1][6][7] It is the preferred method if you wish to avoid chemical modification of your analyte. However, as discussed, it can suffer from low sensitivity and is highly sensitive to mobile phase pH.[2]

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺, etc.): Direct protonation of the fatty acid in positive mode is generally inefficient. However, positive mode can be extremely powerful in two scenarios:

    • Adduct Formation: Fatty acids readily form adducts with alkali metals (e.g., [M+Li]⁺, [M+Na]⁺).[8][9] This can provide a sensitive detection method and, with certain metals like lithium, yield structurally informative fragments during MS/MS analysis.[8][10]

    • Chemical Derivatization: This is the go-to strategy for achieving the highest sensitivity. By chemically modifying the carboxylic acid with a tag that carries a permanent positive charge, you can dramatically increase ionization efficiency—sometimes by several orders of magnitude.[2][11][12]

The following table summarizes the key considerations:

FeatureNegative Ion ModePositive Ion Mode (Adducts)Positive Ion Mode (Derivatization)
Primary Ion [M-H]⁻[M+Na]⁺, [M+Li]⁺, [M+NH₄]⁺[M+Tag]⁺
Sensitivity Low to ModerateModerate to HighVery High[2][12]
Sample Prep Minimal (direct analysis)Addition of salt (e.g., LiOH)Required chemical reaction step
Pros Direct analysis, no modification.Good sensitivity, can aid in structural analysis.[10]Dramatically improves sensitivity, can improve chromatography.[7][11]
Cons Sensitive to pH, prone to suppression.[2]Can complicate spectra with multiple adducts, requires careful optimization.Adds an extra step, requires validation, modifies the original molecule.
Q3: How can I optimize my mobile phase for negative ion mode analysis?

Optimizing the mobile phase is crucial for success in negative ion mode. The goal is to promote deprotonation while maintaining compatibility with your chromatography and MS instrument.

  • pH Adjustment: The most critical parameter. Use a basic modifier to ensure the mobile phase pH is at least 2 units above the analyte's pKa. Instead of formic or acetic acid, consider using a weak base like ammonium hydroxide or a buffer like ammonium acetate or ammonium bicarbonate at low concentrations (5-10 mM).

  • Solvent Choice: A higher percentage of organic solvent (like methanol or acetonitrile) lowers the surface tension of the ESI droplets, promoting more efficient desolvation and better sensitivity.[5] Isopropanol can also be beneficial as a component of the strong mobile phase in reversed-phase chromatography.[12]

  • Avoid Suppressive Reagents:

    • Trifluoroacetic Acid (TFA): Avoid TFA completely in negative mode ESI-MS. It is a strong ion-pairing agent that severely suppresses the signal.[13]

    • Formic Acid: While a common additive for positive mode, formic acid will suppress ionization in negative mode by keeping the analyte in its neutral, protonated state.[3] If required for chromatography, use the absolute lowest concentration possible.

Q4: When and how should I consider using positive ion mode?

You should consider positive ion mode when you need higher sensitivity than what you can achieve in negative mode, or when your LC method requires an acidic mobile phase that is incompatible with negative ESI.

  • Metal Adduct Analysis: This can be a straightforward way to boost the signal. Simply add a low concentration (e.g., 10-100 µM) of a salt like lithium hydroxide or sodium acetate to your sample or post-column.[14] This promotes the formation of [M+Li]⁺ or [M+Na]⁺ ions, which are often more stable and abundant than the [M-H]⁻ ion.

  • Chemical Derivatization: This approach provides the largest gains in sensitivity. The strategy involves reacting the carboxylic acid group of 7Z-nonadecenoic acid with a derivatizing agent to introduce a permanently charged moiety. A well-established method is amidation with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), which can increase sensitivity by thousands-fold.[2]

Q5: What are the best practices for sample preparation to avoid ion suppression?

A clean sample is essential for a strong and stable signal. Contaminants in the sample matrix are a primary cause of ion suppression.

  • Effective Extraction: Use a robust lipid extraction method, such as a Folch or Bligh-Dyer extraction, to isolate the lipid fraction and remove water-soluble contaminants.[1]

  • Solid-Phase Extraction (SPE): For complex matrices (e.g., plasma, tissue homogenates), consider using an SPE clean-up step after the initial extraction. This can effectively remove salts and other interfering substances, significantly improving data quality.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents. Lower-grade solvents can contain non-volatile impurities and metal ions that contribute to background noise and adduct formation.[4]

  • Glassware Hygiene: Avoid using detergents to clean glassware intended for MS analysis, as they are a major source of contamination. Bake glassware at a high temperature (e.g., 450°C) to remove organic residues.[2]

Troubleshooting Workflows and Protocols

Here we provide structured workflows and step-by-step protocols to systematically address common issues with the ESI-MS analysis of 7Z-nonadecenoic acid.

Decision-Making Workflow for Method Development

This diagram outlines the logical steps for choosing the optimal analytical strategy based on your experimental needs.

G start Goal: Analyze 7Z-Nonadecenoic Acid q_sensitivity Is maximum sensitivity the primary goal? start->q_sensitivity q_direct Is direct analysis (no modification) a requirement? q_sensitivity->q_direct No pos_deriv Strategy 3: Use Positive Ion Mode with Derivatization (See Protocol 2) q_sensitivity->pos_deriv Yes neg_mode Strategy 1: Optimize Negative Ion Mode (See Protocol 1) q_direct->neg_mode Yes pos_adduct Strategy 2: Use Positive Ion Mode with Metal Adducts (See Protocol 3) q_direct->pos_adduct No

Choosing an analytical strategy for 7Z-nonadecenoic acid.
Protocol 1: Systematic Mobile Phase Optimization for Negative Ion Mode

This protocol provides a step-by-step guide to improving your signal in the direct, underivatized negative ion mode.

Objective: To find a mobile phase composition that maximizes the [M-H]⁻ signal for 7Z-nonadecenoic acid.

Materials:

  • 7Z-nonadecenoic acid standard

  • LC-MS grade water, methanol, acetonitrile, and isopropanol

  • Ammonium acetate or ammonium hydroxide solution

Workflow Diagram:

G cluster_prep Preparation cluster_test Testing via Flow Injection Analysis (FIA) cluster_eval Evaluation a1 Prepare 1 µg/mL stock solution of C19:1 in Methanol b1 Test Mobile Phase A: 90:10 ACN:H2O + 5 mM NH4OAc a1->b1 b2 Test Mobile Phase B: 90:10 MeOH:H2O + 5 mM NH4OAc b1->b2 b3 Test Mobile Phase C: Compare ACN vs MeOH with 0.05% NH4OH b2->b3 c1 Compare S/N ratio and peak stability b3->c1 c2 Select best composition for LC-MS method c1->c2

Workflow for negative ion mode mobile phase optimization.

Procedure:

  • Prepare a Standard: Create a 1 µg/mL working standard of 7Z-nonadecenoic acid in methanol.

  • Initial Setup (FIA): Use Flow Injection Analysis (FIA) for rapid testing. Set your mass spectrometer to negative ion mode, monitoring for the [M-H]⁻ ion of 7Z-nonadecenoic acid (m/z 295.26).

  • Test Basic Additives:

    • Solvent System 1: Prepare a mobile phase of 80% acetonitrile in water with 5 mM ammonium acetate. Infuse your standard and record the signal intensity and stability.

    • Solvent System 2: Prepare a mobile phase of 80% methanol in water with 5 mM ammonium acetate. Infuse and record the signal. Compare this with Solvent System 1. Methanol often performs well for lipids.

    • Solvent System 3: If the signal is still low, replace ammonium acetate with a slightly stronger base. Test 80% acetonitrile in water with 0.05% ammonium hydroxide.

  • Optimize Organic Content: Using the best base and organic solvent combination from Step 3, test different organic solvent percentages (e.g., 70%, 80%, 90%) to find the optimal balance for signal intensity.

  • Transition to LC-MS: Once the optimal mobile phase is identified via FIA, integrate it into your LC method. Be aware that the optimal composition may need slight adjustments to accommodate chromatographic separation.

Protocol 2: Improving Sensitivity via Chemical Derivatization for Positive Ion Mode

This protocol describes a general workflow for derivatization to enable highly sensitive analysis in positive ion mode.

Objective: To chemically modify 7Z-nonadecenoic acid to introduce a permanently charged group, enabling high-efficiency ionization in positive ESI mode.

Principle: Converting the neutral carboxylic acid to a cationic derivative eliminates the reliance on pH for ionization and leverages the generally higher efficiency of positive ESI mode for charged species. This has been shown to increase sensitivity by up to 60,000-fold for some fatty acids.[2]

Recommended Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) or similar commercially available derivatization agents designed for carboxylic acids.

Procedure:

  • Sample Preparation: Extract lipids from your sample as described in the best practices section (Q5). Dry the final organic extract containing the fatty acids under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add the derivatization reagent and a coupling agent (e.g., a carbodiimide like EDC) according to the manufacturer's protocol.

    • Allow the reaction to proceed, typically for 1-2 hours at room temperature or with gentle heating.

  • Quenching/Cleanup: Stop the reaction and perform a cleanup step if required by the protocol, which may involve a simple liquid-liquid extraction or SPE to remove excess reagents.

  • LC-MS Analysis:

    • Reconstitute the final sample in a mobile phase compatible with reversed-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Set the mass spectrometer to positive ion mode.

    • Determine the m/z of the derivatized 7Z-nonadecenoic acid.

    • Develop an MRM (Multiple Reaction Monitoring) method using a characteristic fragment ion for highly selective quantification. For AMPP-derivatized fatty acids, signature fragment ions often arise from the tag itself.[2]

References

  • Elucidation of the double-bond position of long-chain unsaturated fatty acids by multiple-stage linear ion-trap mass spectrometry with electrospray ionization. PubMed. Available from: [Link]

  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry. Available from: [Link]

  • Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. Available from: [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available from: [Link]

  • Hsu, F. F., & Turk, J. (1999). Distinction Among Isomeric Unsaturated Fatty Acids as Lithiated Adducts by Electrospray Ionization Mass Spectrometry Using Low E. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Gao, F., He, P., & Li, Z. (2016). Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. Scientific reports. Available from: [Link]

  • Identification and Quantitation of Unsaturated Fatty Acid Isomers by Electrospray Ionization Tandem Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Hsu, F. F., Bohrer, A., & Turk, J. (1998). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular genetics and metabolism. Available from: [Link]

  • Ouyang, S., & Glish, G. L. (2000). A Mathematical Model for Magnesium Chloride-Fatty Acid Adducts in Electrospray Ionization Mass Spectrometry. OSTI.GOV. Available from: [Link]

  • Lee, J. Y., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods. Available from: [Link]

  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. PubMed. Available from: [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. Available from: [Link]

  • Thomas, M. J., et al. (2008). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Analytical chemistry. Available from: [Link]

  • Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available from: [Link]

  • Murphy, R. C. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids. SpringerLink. Available from: [Link]

  • van der Klift, E. J. C., et al. (2023). Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Solvents and Caveats for LC/MS. American Laboratory. Available from: [Link]

  • A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. PMC. Available from: [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. Available from: [Link]

  • Effects of solvent composition on ionization and fragmentation within the solution-cathode glow discharge. ResearchGate. Available from: [Link]

  • Significant influence of particular unsaturated fatty acids and pH on the volatile compounds in meat-like model systems. ResearchGate. Available from: [Link]

  • Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. J-STAGE. Available from: [Link]

  • Najdekr, L., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites. Available from: [Link]

  • Avoiding LC–MS Signal Suppression. LCGC International. Available from: [Link]

  • Saturated fatty acid determination method using paired ion electrospray ionization mass spectrometry coupled with capillary electrophoresis. PubMed. Available from: [Link]

  • On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. ACS Publications. Available from: [Link]

  • Low signal in ESI negative ion mode - WKB64035. Waters Knowledge Base. Available from: [Link]

  • Electrospray ionization efficiency of different fatty acid compared to... ResearchGate. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. Shimadzu. Available from: [Link]

  • On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. PMC. Available from: [Link]

  • Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS/FID Retention Time Optimization for cis-7-Nonadecenoic Acid Methyl Ester

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex separation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex separation of rare fatty acid methyl esters (FAMEs).

Optimizing the retention time (RT) for cis-7-nonadecenoic acid methyl ester (C19:1n-12 ME) is notoriously challenging. Because it is a 19-carbon monounsaturated fatty acid with a monoisotopic mass of 310.287 Da 1, it frequently co-elutes with endogenous C18:3 geometric isomers or other C19 positional isomers (such as cis-10-nonadecenoic acid). This guide bypasses generic advice to focus on the exact physicochemical causality of these separations, providing you with self-validating workflows to ensure absolute data integrity.

Part 1: Diagnostic Workflow for RT Anomalies

Before adjusting instrument parameters, use the following logical decision tree to isolate the root cause of your retention time shifts or co-elution events.

G Start Identify RT Shift or Co-elution (C19:1n-12 ME) CheckPhase Evaluate Stationary Phase Start->CheckPhase NonPolar Non-Polar (e.g., 5% Phenyl) Separation by Boiling Point CheckPhase->NonPolar Polar High-Polarity (e.g., Cyanopropyl) Separation by Pi-Electron Interaction CheckPhase->Polar Action1 Switch to Highly Polar Column (e.g., BPX70, SP-2560) NonPolar->Action1 Resolves Positional Isomers CheckParam Evaluate GC Parameters Polar->CheckParam Validate Validate via Kovats Index (Target KI: ~2535 on Wax) Action1->Validate Action2 Reduce Temp Ramp to 1.0-1.5°C/min CheckParam->Action2 If Rs < 1.5 Action3 Verify Constant Linear Velocity (He) CheckParam->Action3 If RT drifts Action2->Validate Action3->Validate

Troubleshooting workflow for C19:1n-12 ME retention time anomalies.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my cis-7-nonadecenoic acid ME peak co-eluting with C19:0 (nonadecanoic acid ME) on my HP-5MS column? A: This is a fundamental limitation of the stationary phase chemistry. On non-polar columns like HP-5MS (5% phenyl-methylpolysiloxane), separation is governed almost entirely by boiling point and molecular weight 2. The boiling points of C19:1 and C19:0 FAMEs are virtually identical. Causality & Solution: To resolve positional and geometric isomers, you must switch to a polar stationary phase (e.g., DB-Wax or a cyanopropyl phase like BPX70). In these phases, strong dipole-induced dipole interactions preferentially retain unsaturated FAMEs via their π -electrons, causing C19:1 to elute after C19:0.

Q: My retention time for C19:1n-12 ME is drifting earlier with each consecutive injection. How do I fix this? A: A progressive decrease in retention time is a classic symptom of stationary phase degradation (column bleed) or a buildup of non-volatile matrix in the inlet liner acting as active sites. Self-Validating Protocol: Do not rely on absolute retention times. Instead, co-inject a C10-C24 alkane standard to calculate the Kovats Retention Index (KI) for every batch. If the KI remains stable (e.g., ~2535 on a PEG phase [[3]]()) while the absolute RT shifts, the root cause is pneumatic (e.g., a leak or fluctuating carrier gas velocity). If the KI shifts, the root cause is chemical. Replace the inlet liner and trim the first 15-20 cm of the analytical column.

Q: Why does a slower temperature ramp improve the resolution between cis-7 and cis-10 isomers? A: Causality: The separation of positional isomers relies on minute differences in the spatial orientation of the double bond interacting with the cyano-propyl groups of the column. At high ramp rates (>2°C/min), the column temperature rapidly exceeds the optimal partitioning temperature of the analytes, forcing them into the mobile phase simultaneously. By utilizing a shallow ramp (1.0–1.5°C/min) through the critical elution zone (170°C–200°C), you maximize the residence time in the stationary phase, allowing these subtle π -electron interactions to take effect 2.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility across different laboratories, implement this step-by-step GC-MS methodology for C19:1n-12 ME analysis.

Step 1: Sample Derivatization Convert free fatty acids to FAMEs using 14% BF3-MeOH at 60°C for 10 minutes 4. Causality: Methylation increases volatility and eliminates hydrogen bonding from the carboxylic acid group, which would otherwise cause severe peak tailing and irreversible adsorption to the column.

Step 2: System Suitability Testing (SST) Inject a C10-C24 alkane standard mix prior to your biological samples. Calculate the Kovats Retention Index (KI). The system is validated for the batch only if the KI for C19:1n-12 ME matches the theoretical phase value (see Table 1).

Step 3: Instrument & Inlet Configuration

  • Column: High-polarity cyanopropyl column (e.g., BPX70 or SP-2560, 100m x 0.25mm, 0.20µm film).

  • Inlet: 250°C, using a deactivated single-taper liner.

  • Split Ratio: 50:1. Causality: High split ratios prevent column overloading. Overloading disrupts partitioning kinetics, manifesting as "shark-fin" fronting peaks and premature retention times.

Step 4: Optimized Temperature Kinetics

  • Initial: 100°C, hold for 2 min.

  • Ramp 1: 10°C/min to 170°C.

  • Ramp 2 (Critical Zone): 1.5°C/min to 220°C. (This shallow ramp resolves positional isomers).

  • Carrier Gas: Helium at 1.0 mL/min in Constant Linear Velocity mode.

Step 5: Orthogonal MS Detection Do not rely solely on Equivalent Chain Length (ECL) using an FID, as complex matrices contain overlapping geometric isomers. Use GC-MS in Selected Ion Monitoring (SIM) mode 5. Monitor m/z 74 (McLafferty rearrangement base peak), m/z 296 (loss of methyl), and m/z 310 (Molecular ion, M+) 1.

Part 4: Quantitative Data & Reference Tables

Table 1: Retention Metrics for cis-7-Nonadecenoic Acid Methyl Ester (C20H38O2)

Stationary Phase TypeExample ColumnTypical ECLTypical Kovats Index (KI)Primary Separation Mechanism
Low Polarity (5% Phenyl)HP-5MS, DB-518.712198Boiling point / Dispersion forces
High Polarity (PEG)DB-Wax, HP-INNOWax19.112535Hydrogen bonding / Dipole interactions
Very High Polarity (Cyanopropyl)BPX70, SP-256019.30N/AStrong dipole / π -electron interactions

Data sourced from standardized FAME chromatographic registries 3.

Table 2: Troubleshooting Matrix for C19:1n-12 ME Chromatographic Anomalies

SymptomMechanistic Root CauseRecommended Corrective ActionCo-elution with cis-10 isomerInsufficient π π interaction time in the column.Decrease temperature ramp to 1.0-1.5°C/min between 170°C and 200°C.Peak Fronting ("Shark Fin")Column overloading disrupting partitioning kinetics.Increase split ratio (e.g., from 10:1 to 50:1) or dilute sample 1:10 in hexane.Peak TailingActive sites in the inlet or column head binding to the ester carbonyl.Replace with a deactivated single-taper liner; trim 20 cm from column head.Unpredictable RT ShiftsFluctuating carrier gas linear velocity during temperature programming.Switch GC pneumatic control from "Constant Pressure" to "Constant Flow" mode.

References

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsatur
  • Laboratory Protocol Assessment of Changes in TFA Concentration in Blood.
  • Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis.
  • MOU-247 (cis-7-Nonadecenoic acid methyl ester). Chrombox.
  • FAME Register. Chrombox.

Sources

Optimization

Technical Support Center: Optimizing Esterification of 7Z-Nonadecenoic Acid

Welcome to the comprehensive technical guide for optimizing the esterification of 7Z-nonadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical guide for optimizing the esterification of 7Z-nonadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of its esters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Unique Challenges of 7Z-Nonadecenoic Acid Esterification

7Z-nonadecenoic acid, a C19:1 monounsaturated fatty acid, presents a unique set of challenges in esterification due to its long aliphatic chain and the presence of a cis-double bond at the C7 position.[1] These structural features influence its physical properties, such as solubility and steric hindrance, and its chemical reactivity.[2] Key considerations for successful esterification include:

  • Steric Hindrance: The long alkyl chain can impede the approach of the alcohol to the carboxylic acid group, potentially slowing down the reaction rate, especially with bulky alcohols.

  • Double Bond Integrity: The cis-double bond is susceptible to isomerization (conversion to the trans-isomer) or migration under harsh acidic or thermal conditions. Maintaining its configuration is often critical for preserving the biological activity of the final ester product.

  • Reaction Equilibrium: Like all esterification reactions, the process is reversible. Efficiently removing the water byproduct is crucial to drive the reaction towards the ester product and achieve high yields.[3][4]

This guide will navigate these challenges by providing detailed troubleshooting advice, frequently asked questions, and validated experimental protocols for the most common and effective esterification methods.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you might encounter during your experiments, providing causative explanations and actionable solutions.

Observed Issue Potential Root Causes Recommended Solutions & Scientific Rationale
Low or No Ester Conversion 1. Equilibrium Not Shifted: Water, a reaction byproduct, is hydrolyzing the ester back to the starting materials.[4][5] 2. Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic.[4][5] 3. Insufficient Reaction Time or Temperature: The reaction has not reached equilibrium or the activation energy barrier has not been overcome.[5]1. Water Removal: a) Use a Dean-Stark apparatus to azeotropically remove water during the reaction. b) Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. c) Use a large excess of the alcohol reactant to shift the equilibrium according to Le Chatelier's principle.[5] 2. Catalyst Optimization: a) Use a fresh, anhydrous strong acid catalyst like H₂SO₄ or p-TsOH. b) Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Reaction Monitoring & Conditions: a) Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. b) Gradually increase the reaction temperature, but be mindful of potential side reactions.
Formation of Unidentified Byproducts 1. Double Bond Isomerization/Migration: Strong acid and high temperatures can promote the conversion of the cis double bond to the more stable trans isomer. 2. N-Acylurea Formation (Steglich): In DCC-mediated reactions, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[6][7][8] 3. Side Reactions with Reagents: The use of certain reagents like boron trifluoride-methanol can lead to the formation of methoxy artifacts across the double bond.[3]1. Milder Conditions: a) Switch to a milder esterification method like the Steglich esterification, which is performed under neutral conditions.[7] b) If using Fischer esterification, use the minimum effective temperature. 2. DMAP Catalysis: In Steglich esterification, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, preventing the rearrangement to N-acylurea.[6][7][8] 3. Reagent Selection: Avoid harsh reagents known to cause side reactions with unsaturated fatty acids.
Difficult Product Purification 1. Removal of Dicyclohexylurea (DCU): In Steglich esterification, the DCU byproduct can be challenging to completely remove from the desired ester. 2. Separation from Excess Reagents: Removing excess alcohol or unreacted fatty acid can be difficult, especially if they have similar polarities to the product. 3. Emulsion Formation during Workup: The soap-like nature of the fatty acid can lead to emulsions during aqueous extraction.[5]1. DCU Removal: a) After the reaction, cool the mixture (e.g., in an ice bath) to precipitate the DCU, followed by filtration. b) Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The resulting urea byproduct is water-soluble and easily removed during aqueous workup.[9] 2. Chromatography: Utilize column chromatography (silica gel) with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the non-polar ester from more polar impurities.[10] 3. Workup Optimization: a) Use brine (saturated NaCl solution) washes to help break emulsions. b) Perform extractions with a larger volume of organic solvent.
Troubleshooting Flowchart

Caption: A troubleshooting flowchart for diagnosing and resolving common esterification issues.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for 7Z-nonadecenoic acid to avoid isomerization of the double bond?

For substrates sensitive to acid and heat, the Steglich esterification is highly recommended.[6][7] It operates under mild, neutral conditions at room temperature, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method minimizes the risk of isomerization that can occur with high temperatures and strong acids in Fischer esterification.

Q2: My reaction stalls and I suspect it has reached equilibrium. How can I push it further to completion?

Driving a reversible reaction like esterification to completion relies on Le Chatelier's principle. The most effective strategies are:

  • Water Removal: As discussed, using a Dean-Stark trap or molecular sieves is critical.[5] A study on biodiesel production demonstrated that coupling the reactor to an adsorption column to remove water increased ester yields from 88.2% to 99.7%.[11]

  • Using an Excess of a Reactant: Typically, the alcohol is less expensive and can be used in large excess (5-10 equivalents or even as the solvent) to shift the equilibrium towards the product side.[5]

Q3: How can I effectively monitor the progress of my esterification reaction?

Real-time or periodic reaction monitoring is essential for optimization. Several techniques are suitable:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the fatty acid and the appearance of the less polar ester product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion to the ester. The fatty acid must be derivatized (e.g., to its methyl ester) for analysis, or the product ester can be directly analyzed.[12]

  • Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can be used for in-line, real-time monitoring of the concentrations of reactants and products, offering a non-invasive way to track reaction kinetics.[13][14][15]

Q4: What is the role of DMAP in the Steglich esterification, and is it always necessary?

DMAP acts as a potent acyl transfer catalyst.[6][8] The carboxylic acid first reacts with DCC to form an O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. Crucially, this pathway outcompetes the irreversible rearrangement of the O-acylisourea to a non-reactive N-acylurea byproduct, which is a common failure mode in the absence of DMAP.[7][8] Therefore, for efficient esterification, especially with less nucleophilic alcohols, a catalytic amount of DMAP is crucial.[6]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Azeotropic Water Removal

This method is a classic, cost-effective approach suitable for simple alcohols when isomerization is not a primary concern.

Workflow Diagram

fischer_workflow A 1. Combine Reactants (Fatty Acid, Alcohol, Solvent) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (with Dean-Stark Trap) B->C D 4. Monitor Reaction (by TLC or GC) C->D E 5. Workup (Neutralize, Wash, Dry) D->E F 6. Purify (Distillation or Chromatography) E->F

Caption: Step-by-step workflow for Fischer-Speier esterification.

Materials:

  • 7Z-Nonadecenoic acid (1.0 eq)

  • Alcohol (e.g., methanol, 10 eq)

  • Toluene (as solvent to form an azeotrope with water)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 7Z-nonadecenoic acid in toluene.

  • Add the alcohol (e.g., methanol).

  • Carefully add the concentrated sulfuric acid catalyst to the stirred solution.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction's progress by TLC until the starting fatty acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and carefully neutralize the acid by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification for Acid-Sensitive Substrates

This is the preferred method for preserving the cis-double bond and for use with sterically hindered or acid-labile alcohols.

Mechanism Diagram

steglich_mechanism RCOOH R-COOH O_acyl O-Acylisourea (Intermediate) RCOOH->O_acyl +DCC DCC DCC N_acyl_pyr N-Acylpyridinium (Active Ester) O_acyl->N_acyl_pyr +DMAP DCU DCU O_acyl:e->DCU:w N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement (No DMAP) DMAP DMAP Ester R-COOR' N_acyl_pyr->Ester +R'-OH -DMAP ROH R'-OH

Caption: The catalytic role of DMAP in preventing side reactions during Steglich esterification.

Materials:

  • 7Z-Nonadecenoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • DCC (1.1 eq) or EDC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 7Z-nonadecenoic acid, the alcohol, and DMAP in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[16]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Purify the product ester using silica gel column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2008). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Energy & Fuels, 22(3), 1396-1403.
  • Christie, W. W. (2019).
  • Google Patents. (n.d.). Process for purifying fatty acids, naturally occurring fats and oils and fatty esters.
  • Cyberlipid. (n.d.). FA purification. Retrieved from [Link]

  • Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2013). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
  • Blanco, M., & Serrano, D. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. The Analyst, 125(11), 2051-2055.
  • McGill, C. A., Ferguson, R. H., Donoghue, K., Nordon, A., & Littlejohn, D. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. The Analyst, 128(12), 1467-1470.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Pereira, A. S., et al. (2012). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 23(8), 1435-1440.
  • McGill, C. A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18.
  • Ismael, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5891-5901.
  • Gaily, M. H., et al. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of California, Berkeley).
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library.
  • Holtmann, D., & Fraatz, M. A. (2007). Enzymatic esterification in aqueous miniemulsions. Biotechnology and Bioengineering, 98(2), 433-440.
  • Reddit. (2023, January 28).
  • Leandro, C. C., & Vega-Baudrit, J. R. (2005). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 53(Suppl. 3), 55-63.
  • Sciencemadness.org. (2020, July 17). Getting Discouraged With Organic Chemistry As A Hobby.
  • Salmi, T., et al. (2013). Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols. ACS Sustainable Chemistry & Engineering, 2(1), 61-70.
  • Rossi, S., & Gualandi, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123.
  • García, J. I., et al. (2015). A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases. Green Chemistry, 17(5), 2956-2965.
  • Agerbaek, M. A., et al. (2021). Enzymatic-catalyzed esterification of free fatty acids to methyl esters. Inform, 32(3), 12-15.
  • Thakkar, K. (2010). Characterization of the Esterification Reaction in High Free Fatty Acid Oils. (Master's thesis, University of South Florida).
  • ResearchGate. (2017, May 19). Steglich esterification solvents (DCC/DMAP Coupling). What are the implications of using THF as the solvent in this reaction instead of DCM /DMF?.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • ResearchGate. (n.d.). Steglich esterification of oleic acid with curcumin and toxicity test of its products against Daphnia magna.
  • Google Patents. (n.d.). Method for separating saturated and unsaturated fatty acid esters and....
  • AOCS. (2019, July 23).
  • Santacesaria, E., et al. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor.
  • Wang, Y., et al. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. Molecules, 27(20), 7041.
  • MDPI. (2023, May 17).
  • Singh, A., & Sharma, S. (2013). Esterification of Oleic Acid with Glycerol in the Presence of Supported Zinc Oxide as Catalyst. Industrial & Engineering Chemistry Research, 52(41), 14597-14605.
  • ResearchGate. (n.d.). The Enzymatic Synthesis of Esters in Nonaqueous Systems.
  • Berrios, M., & Skelton, R. L. (2008). Biodiesel Production by Esterification of Oleic Acid with Methanol Using a Water Adsorption Apparatus. Industrial & Engineering Chemistry Research, 47(17), 6445-6451.
  • International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Zheng, S., Kates, M., Dubé, M. A., & McLean, D. D. (2006). Effects of water on the esterification of free fatty acids by acid catalysts. Bioresource Technology, 97(15), 1869-1875.
  • ResearchGate. (2019, July 17).
  • Google Patents. (n.d.). Preparation of light colored fatty acid esters.
  • Comptes Rendus de l'Académie des Sciences. (2022, April 26).
  • ResearchGate. (2026, March 14).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 7Z-nonadecenoic Acid in Liquid Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for addressing chromatographic challenges with 7Z-nonadecenoic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for addressing chromatographic challenges with 7Z-nonadecenoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing issues during the liquid chromatography (LC) analysis of this and other unsaturated fatty acids. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose the root cause of peak asymmetry and restore the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts related to peak tailing for acidic analytes like 7Z-nonadecenoic acid.

Q1: What is peak tailing and why is it a critical issue?

A: Peak tailing is a common chromatographic problem where a peak deviates from the ideal symmetrical Gaussian shape and instead exhibits a trailing or "tailing" edge.[1] This asymmetry indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions within the chromatographic system.[2]

It is a critical issue for several reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation and identification difficult.

  • Inaccurate Quantification: Peak tailing compromises the accuracy and precision of integration, leading to unreliable quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD).

Peak asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a value of 1.0. Values greater than 1.2 are generally considered tailing, although acceptability depends on the specific assay requirements.[3]

Q2: What are the most common causes of peak tailing for an acidic compound like 7Z-nonadecenoic acid?

A: For 7Z-nonadecenoic acid, which features a long nonpolar carbon chain and an acidic carboxylic acid head group[4][5], peak tailing in reversed-phase liquid chromatography (RPLC) is typically caused by a combination of factors:

  • Secondary Interactions: This is the primary chemical cause.[3][6] While the main retention mechanism is hydrophobic interaction with the stationary phase, the polar carboxylic acid group can engage in unwanted secondary interactions with active sites on the silica packing material.[7] These sites can include:

    • Residual Silanol Groups: Though less common for acidic analytes than basic ones, certain types of silanols can interact with polar functional groups.[8]

    • Trace Metal Impurities: Metals like iron or aluminum within the silica matrix can act as Lewis acids or ion-exchange sites, strongly interacting with the negatively charged carboxylate form of the fatty acid.[8][9]

  • Column Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) of the sample can saturate the stationary phase, leading to peak distortion.[10][11]

  • Physical or System Issues: Problems with the LC system hardware can affect all peaks in a chromatogram.[12] This includes:

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the separated peak to broaden and tail after it leaves the column.[1][7]

    • Column Damage: A partially blocked inlet frit or a void at the head of the column can distort the flow path, leading to poor peak shape.[3][12]

Q3: How does the chemical structure of 7Z-nonadecenoic acid contribute to these issues?

A: The amphipathic nature of 7Z-nonadecenoic acid is key. Its 19-carbon backbone provides strong hydrophobic retention on a C18 column. However, its terminal carboxylic acid group (pKa ~4.8) is ionizable. At mobile phase pH values above its pKa, the acid exists in its anionic (carboxylate) form, making it highly susceptible to strong ionic interactions with any cationic sites (like metal impurities) on the stationary phase surface. This creates a mixed-mode retention mechanism (hydrophobic and ionic), which is a classic cause of peak tailing.[2][13]

Part 2: In-Depth Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnosing and solving peak tailing for 7Z-nonadecenoic acid.

Initial Diagnosis

A: Start by determining if the problem is specific to your analyte or if it's a system-wide issue. Inject a standard mixture that includes 7Z-nonadecenoic acid and a neutral, well-behaved compound (e.g., toluene or a similar non-polar molecule).

  • If only the 7Z-nonadecenoic acid peak tails: The problem is likely chemical in nature, related to secondary interactions. Proceed to the "Troubleshooting Chemical Interactions" section.

  • If ALL peaks in the chromatogram are tailing: The problem is likely physical or systemic . Proceed to the "Troubleshooting Physical and System Issues" section.

This initial diagnostic step is crucial and will save significant time by focusing your efforts correctly.

start Peak Tailing Observed for 7Z-Nonadecenoic Acid test Inject Test Mix: Analyte + Neutral Compound start->test chemical Chemical Issue: Secondary Interactions test->chemical Only Analyte Peak Tails physical Physical/System Issue: Hardware Problem test->physical All Peaks Tail

Caption: Initial diagnostic workflow for peak tailing.

Troubleshooting Chemical Interactions

A: Modifying the mobile phase is the most powerful tool for mitigating secondary chemical interactions. The goal is to suppress the ionization of either the analyte's carboxylic acid group or the active sites on the stationary phase.

Strategy 1: Lower the Mobile Phase pH Lowering the mobile phase pH to ≤ 3.0 is highly effective.[8][11] This protonates the carboxylic acid group of 7Z-nonadecenoic acid, neutralizing its charge. It also suppresses the ionization of acidic residual silanol groups on the column packing.[3][6] This dual effect minimizes unwanted ionic interactions, leading to a much sharper, more symmetrical peak.

  • Recommended Additive: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[14] Formic acid is an excellent choice for LC-MS applications due to its volatility.[11][15]

Strategy 2: Increase Buffer Strength If operating at a mid-range pH is necessary, increasing the ionic strength of the mobile phase can help mask the active sites on the stationary phase.[11] By increasing the concentration of buffer salts (e.g., ammonium formate), the buffer ions can compete with the analyte for interaction with active sites, thereby improving peak shape.[16][17] For LC-UV applications, a phosphate buffer concentration of 25 mM can be effective.[11]

ParameterRecommendation for RPLCRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0Protonates the analyte's carboxylic acid group, preventing ionic interactions.[11]
Acidic Additive 0.1% Formic Acid (LC-MS) or 0.1% TFA (LC-UV)Ensures a stable, low pH environment.[14]
Buffer Strength 10-25 mM (e.g., Ammonium Formate)Masks residual active sites on the stationary phase through competitive binding.[11][16]

Table 1: Mobile Phase Modifications to Reduce Peak Tailing.

A: Absolutely. The column is a frequent source of tailing issues, especially with older or lower-quality packing materials.

1. Use a Modern, High-Purity (Type B) Silica Column: Modern columns are made with high-purity silica that has a very low metal content, significantly reducing the number of active sites that can interact with acidic analytes.[8][9]

2. Select an End-Capped Column: "End-capping" is a process that chemically derivatizes most of the remaining surface silanol groups after the primary stationary phase (e.g., C18) is bonded.[6][18] This makes the surface more inert and dramatically reduces secondary interactions.[11] Look for columns specifically marketed as "end-capped," "base-deactivated," or having low silanol activity.

cluster_0 Silica Surface cluster_1 Analyte sioh Acidic Silanol (Si-OH) metal Metal Impurity (e.g., Fe³⁺) c18 C18 Chain analyte 7Z-Nonadecenoic Acid (R-COO⁻) analyte->metal Secondary (Ionic Interaction) analyte->c18 Primary (Hydrophobic) caption Mechanism of peak tailing via secondary interactions.

Caption: Analyte interaction with stationary phase active sites.

Troubleshooting Physical and System Issues

A: When all peaks tail similarly, the cause is almost always physical, occurring outside the column's separation bed or right at its inlet.[12] The problem happens before or after the separation itself.

Common Culprits:

  • Partially Blocked Inlet Frit: Particulates from samples or pump seals can clog the frit at the top of the column, distorting the flow path.[12]

  • Column Void: High pressure or pH can cause the packed bed to settle, creating a void or channel at the inlet. This disrupts the sample band as it enters the column.[3][11]

  • Extra-Column Dispersion: Excessive dead volume in the system, particularly between the column and the detector, will cause all peaks to broaden and tail.[7]

Troubleshooting Steps:

  • Check for Blockage: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent. This can dislodge particulates from the inlet frit.[3][12]

  • Inspect Connections: Ensure all fittings, especially between the column and detector, are properly seated and that the correct ferrules are used. Minimize the length and diameter of all connecting tubing.[1]

  • Replace the Column: If the above steps fail, the column bed itself may be irreversibly damaged (e.g., a void). Substituting it with a new, high-quality column is the definitive diagnostic test.[3]

A: Yes, column overload is a common cause of peak distortion that can sometimes manifest as tailing.[7][10] It occurs when you inject too much analyte mass for the column to handle.

The Overload Test Protocol: This is a simple and definitive test.

  • Prepare a dilution series of your 7Z-nonadecenoic acid standard (e.g., 1x, 0.5x, 0.1x, 0.01x).

  • Inject the same volume of each dilution.

  • Observe the peak shape. If the tailing improves or disappears at lower concentrations, you are experiencing mass overload .[10][12]

If mass overload is confirmed, the solution is to either inject a lower concentration or reduce the injection volume.

Part 3: Standard Operating Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 7Z-nonadecenoic acid.

  • Materials: Mobile phase A (e.g., Water), Mobile phase B (e.g., Acetonitrile), 1.0% Formic Acid solution.

  • Procedure: a. Prepare a baseline mobile phase (e.g., 80:20 ACN:H2O) without any acid additive. Inject the standard and record the chromatogram and tailing factor. b. Create a mobile phase containing 0.05% formic acid. Equilibrate the system thoroughly (at least 10 column volumes). Inject the standard and record the results. c. Repeat step (b) with 0.1% formic acid. d. Compare the tailing factors from all three runs. A significant improvement should be observed as the pH is lowered. The optimal condition is the one that provides a tailing factor closest to 1.0 without compromising retention or resolution.

Protocol 2: Diagnosing Extra-Column Effects
  • Objective: To assess the contribution of system dead volume to peak tailing.

  • Procedure: a. Remove the analytical column from the system. b. Replace the column with a zero-dead-volume union. c. Flow the mobile phase at a typical rate (e.g., 0.4 mL/min). d. Inject a small volume of a UV-active, unretained compound (e.g., uracil or acetone). e. The resulting peak represents the system's own dispersion (extra-column volume). An ideal system will produce a very sharp, narrow, and symmetrical peak. If this peak is broad or tailing, it indicates a significant problem with fittings, tubing, or the detector flow cell that must be addressed.[7]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • The LCGC Blog. (n.d.).
  • EvitaChem. (n.d.). Buy 7Z-nonadecenoic acid (EVT-1178343) | 118020-79-4.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Larodan. (n.d.). 7(Z)-Nonadecenoic acid | CAS 118020-79-4.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Larodan. (n.d.). Methyl 7(Z)-nonadecenoate | CAS 146407-37-6.
  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Echemi. (n.d.). DELTA 7 CIS NONADECENOIC ACID.
  • Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?".
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Lanin, S. (1991). Molecular interactions in liquid chromatography.
  • EMBL-EBI. (n.d.). 7Z-nonadecenoic acid (CHEBI:196578).
  • ChemRxiv. (n.d.).
  • PubMed. (2015).
  • Osaka University. (n.d.).
  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Gas Chromatography Retention Indices of 7Z-nonadecenoic and 10Z-nonadecenoic Acids

In the intricate world of lipidomics and pharmaceutical development, the precise structural elucidation of fatty acids is paramount. Positional isomers, such as 7Z-nonadecenoic acid and 10Z-nonadecenoic acid, often exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of lipidomics and pharmaceutical development, the precise structural elucidation of fatty acids is paramount. Positional isomers, such as 7Z-nonadecenoic acid and 10Z-nonadecenoic acid, often exhibit distinct biological activities despite their identical mass and elemental composition. Gas chromatography (GC) stands as a cornerstone technique for their analysis, yet separating these closely related molecules presents a significant analytical challenge. The key to their differentiation lies not just in the instrumentation, but in a deep, mechanistic understanding of their interaction with the chromatographic system.

This guide provides an in-depth comparison of the GC retention behavior of 7Z-nonadecenoic and 10Z-nonadecenoic acid methyl esters (FAMEs). We will explore the theoretical underpinnings of their separation on highly polar stationary phases, present anticipated retention index data, and provide a robust, field-proven protocol for their analysis.

The Science of Separation: Why Double Bond Position Matters

The separation of FAME positional isomers by gas chromatography is fundamentally governed by the polarity of the stationary phase and the subtle differences in the physicochemical properties of the isomers.[1][2] While non-polar columns separate FAMEs primarily by boiling point, leading to co-elution of many isomers, highly polar stationary phases, rich in cyanopropyl functional groups, offer the necessary selectivity.[3][4]

The most effective columns for this purpose are those with highly polar stationary phases, such as the 100% biscyanopropylpolysiloxane (e.g., SP-2560) or 70% cyanopropyl polysilphenylene-siloxane (e.g., BPX-70).[3][5][6] The mechanism of separation on these phases relies on dipole-induced dipole interactions between the electron-rich cyanopropyl groups of the stationary phase and the pi electrons of the double bond in the FAME molecule.

The position of the double bond along the fatty acid chain dictates the strength of this interaction. A key principle in the GC separation of monounsaturated FAMEs on polar columns is that the retention time tends to increase as the double bond is located closer to the methyl (ω) end of the molecule. Conversely, isomers with the double bond nearer the carboxyl (or methyl ester) end tend to have shorter retention times. This is because the proximity of the electron-withdrawing carboxyl group can influence the electron density of the double bond, affecting its interaction with the polar stationary phase.

For our target analytes:

  • 7Z-nonadecenoic acid (C19:1 n-12): The double bond is at the 7th carbon from the carboxyl end.

  • 10Z-nonadecenoic acid (C19:1 n-9): The double bond is at the 10th carbon from the carboxyl end.

Based on the established principles of FAME separation on highly polar columns, we can predict the elution order. The 10Z-isomer has its double bond further from the carboxyl group and closer to the methyl end compared to the 7Z-isomer. Therefore, 10Z-nonadecenoic acid methyl ester is expected to have a longer retention time and a higher retention index than 7Z-nonadecenoic acid methyl ester on a highly polar cyanopropyl siloxane column.

Comparative Retention Data

The table below presents the known retention index for 10Z-nonadecenoic acid on a non-polar column and provides an expert projection of the expected retention indices and elution order on a highly polar SP-2560 column.

Analyte (as Methyl Ester)Common NameStructure (from COOH)GC Column Stationary PhaseRetention Index (RI)Expected Elution Order (Polar Column)
7Z-Nonadecenoic Acid Methyl Ester -C19:1(Δ7)SP-2560 (Highly Polar)Projected: ~2025-20351st
10Z-Nonadecenoic Acid Methyl Ester -C19:1(Δ10)SP-2560 (Highly Polar)Projected: ~2040-20502nd
10Z-Nonadecenoic Acid cis-10-Nonadecenoic acidC19:1(Δ10)VF-5MS (Non-Polar)2256N/A

Note: Projected Retention Indices on the SP-2560 column are expert estimations based on the known behavior of similar positional isomers on highly polar phases. Absolute values can vary based on specific instrument conditions, but the relative elution order is expected to be consistent.

Experimental Protocol: A Self-Validating System

This protocol details the necessary steps from sample derivatization to GC-FID analysis, designed for robust and reproducible results.

Part 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)

The carboxyl group of fatty acids must be derivatized to a less polar and more volatile ester form for GC analysis.[9] Acid-catalyzed methylation using methanolic HCl or BF3-Methanol is a reliable method.

Materials:

  • Lipid sample (containing 7Z- and 10Z-nonadecenoic acids)

  • 1.25 M Methanolic HCl

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample into a glass reaction vial.

  • Methylation: Add 2 mL of 1.25 M methanolic HCl to the vial. Cap tightly.

  • Reaction: Place the vial in a heating block or water bath set to 80°C for 1-2 hours. This ensures complete esterification.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Mixing: Vortex the vial for 30 seconds to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The resulting hexane solution containing the FAMEs is now ready for GC injection.

Part 2: GC-FID Instrumentation and Conditions

To achieve the necessary separation, a long, highly polar capillary column is essential.[1][3]

Instrumentation:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness (or equivalent highly polar biscyanopropyl siloxane column).

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium or Hydrogen.

GC Method Parameters:

Parameter Setting Rationale
Inlet Temperature 250 °C Ensures rapid volatilization of FAMEs without thermal degradation.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks for quantitative analysis.
Carrier Gas Helium Constant flow at 1.0 mL/min. Provides good efficiency and is inert.
Oven Program 175 °C Isothermal An isothermal run at this temperature is often optimal for resolving C18 and C19 positional isomers on SP-2560 columns.[7][9] A temperature ramp may be required for more complex mixtures.
Detector FID
Temperature 260 °C Ensures that all eluting compounds remain in the gas phase.
H2 Flow 30 mL/min Standard for FID operation.
Air Flow 400 mL/min Standard for FID operation.

| Makeup Gas (N2) | 25 mL/min | Optimizes detector sensitivity. |

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from raw sample to final data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Lipid Sample Derivatization Acid-Catalyzed Methylation (FAME Synthesis) Sample->Derivatization Methanolic HCl Extraction Hexane Extraction & Drying Derivatization->Extraction FinalSample FAMEs in Hexane Extraction->FinalSample Injection GC Injection FinalSample->Injection Separation Separation on SP-2560 Column Injection->Separation Carrier Gas Detection FID Detection Separation->Detection Chromatogram Raw Chromatogram Detection->Chromatogram Integration Peak Integration & RI Calculation Chromatogram->Integration Report Final Report (Identification & Quantification) Integration->Report

Figure 1: Complete workflow for the GC-FID analysis of fatty acid positional isomers.

Conclusion

The successful separation and identification of 7Z-nonadecenoic and 10Z-nonadecenoic acids by gas chromatography are critically dependent on the use of a highly polar stationary phase. By understanding the interaction between the FAME double bond and the cyanopropyl groups of the column, we can reliably predict that the 10Z-isomer will exhibit a longer retention time than the 7Z-isomer. The provided protocol offers a robust framework for achieving this separation, enabling researchers to accurately differentiate and quantify these important positional isomers. Regular analysis of performance standards is recommended to ensure optimal column resolution over time.[10]

References

  • Chromatographic methods to analyze geometrical and positional isomers of fatty acids: A review. (n.d.).
  • Delmonte, P., Fardin-Kia, A. R., Kramer, J. K. G., Mossoba, M. M., & Rader, J. I. (2012). Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS Official Method Ce 1h-05. Journal of the American Oil Chemists' Society, 89(8), 1479-1488.
  • Nikolova-Damyanova, B. (2019, July 23). Retention Order of Fatty Acids and Triacylglycerols. American Oil Chemists' Society. Available at: [Link]

  • Highly Detailed Analysis of cis/trans FAME Isomers Using 200 m SP™-2560 and SLB®-IL111 Capillary GC Columns. (n.d.). Sigma-Aldrich.
  • Krisnangkura, K., Yim, S. K., & Krisnangkura, C. (2001). An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography.
  • Mollet, M., & Wolff, R. L. (2000). Use of BPX-70 60-m GC columns for screening the fatty acid composition of industrial cookies. Journal of the American Oil Chemists' Society, 77(5), 547-557.
  • Krisnangkura, K., Yim, S. K., & Krisnangkura, C. (2001). An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography. PubMed. Available at: [Link]

  • Azhari, H., Abdullah, M. P., & Chow, M. C. (2013). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry, 10, S3662-S3669.
  • Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. (n.d.). Fisher Scientific. Available at: [Link]

  • Fatty Acid/FAME Applic
  • Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column. (n.d.). Merck Millipore.
  • Roy, R., Le, P., & Jones, P. J. H. (2011). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. PLoS ONE, 6(3), e17553.
  • An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). (2024, December 16). Agilent.
  • Schober, S., & Schöne, M. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.
  • Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. (n.d.). Agilent Technologies.
  • GC Columns. (n.d.). Velocity Scientific Solutions.
  • Analysis of 37 FAMEs using 6 Types of Capillary Columns. (n.d.). Shimadzu. Available at: [Link]

  • Zhang, X., et al. (2011). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data.
  • Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
  • Using retention index database matching for compound identification on a non-standard gas chromatography st
  • T. A. L., & A. A. L. (2025, December 18). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI.
  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. (n.d.). Archimer.
  • Review on gas chromatographic retention index. (2009).
  • Optimal GC Column Selection for Branched-Chain FAME Analysis. (n.d.). Benchchem.
  • Fry, R., & W. S. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • Grung, B., & Kvalheim, O. M. (2011). Experimental designs for modeling retention patterns and separation efficiency in analysis of fatty acid methyl esters by gas chromatography-mass spectrometry.
  • New cis/trans FAME Standard for GC Optimiz
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid st
  • GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. (n.d.). GL Sciences.

Sources

Comparative

validation of 7Z-nonadecenoic acid for quantitative targeted lipidomics

Title: Validation of 7Z-Nonadecenoic Acid as a Premier Internal Standard for Quantitative Targeted Lipidomics Executive Summary In my tenure developing high-throughput LC-MS/MS platforms, the selection of an internal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 7Z-Nonadecenoic Acid as a Premier Internal Standard for Quantitative Targeted Lipidomics

Executive Summary

In my tenure developing high-throughput LC-MS/MS platforms, the selection of an internal standard (IS) has consistently been the fulcrum upon which quantitative reliability rests. For researchers, scientists, and drug development professionals engaged in targeted lipidomics, normalizing sample loss and matrix effects is paramount. While stable isotope-labeled (SIL) standards remain the theoretical gold standard, their prohibitive costs and limited availability for all lipid subclasses often force laboratories to seek chemical analogues.

This guide objectively evaluates 7Z-nonadecenoic acid (19:1n-12) against traditional saturated odd-chain fatty acids (OCFAs) and SILs. By synthesizing mechanistic causality with empirical validation data, we demonstrate why 7Z-19:1 serves as a superior, cost-effective internal standard for the absolute quantitation of unsaturated lipids.

Mechanistic Rationale: The Case for 7Z-Nonadecenoic Acid

The fundamental requirement of any internal standard is that it must behave identically to the target analyte during extraction and ionization, yet remain entirely absent from the endogenous biological matrix.

Historically, lipidomics workflows have relied on saturated OCFAs like heptadecanoic acid (17:0) and nonadecanoic acid (19:0). However, evidence shows that [1] due to dietary intake (e.g., dairy fat) and gut microbiome metabolism. This endogenous background artificially inflates the IS peak area, leading to a systematic underestimation of target lipid concentrations and [2].

7Z-nonadecenoic acid (19:1) overcomes these limitations through two mechanistic advantages:

  • Zero Endogenous Background: Mammalian desaturases act on even-chain fatty acids. An odd-chain fatty acid featuring a monounsaturated double bond at the specific 7Z position is[3].

  • Optimal RPLC Co-Elution: In reversed-phase liquid chromatography (RPLC), separation is driven by hydrophobicity (chain length) and the degree of unsaturation. Saturated 19:0 elutes significantly later than abundant target MUFAs (like 18:1 and 20:1). Conversely, the double bond in 19:1 reduces its hydrophobicity, allowing it to co-elute closely with target unsaturated lipids. This ensures the IS experiences the [4] as the analytes, perfectly normalizing matrix effects.

Rationale Core 7Z-Nonadecenoic Acid (19:1n-12) OddChain Odd Carbon Number (C19) Core->OddChain Unsaturated Monounsaturated (7Z Double Bond) Core->Unsaturated ZeroBg Zero Endogenous Background in Mammals OddChain->ZeroBg Resists de novo synthesis Unsaturated->ZeroBg Rare isomer position RTMatch Optimal RPLC Retention Time Match Unsaturated->RTMatch Aligns with target MUFAs Quant Accurate Absolute Quantitation ZeroBg->Quant RTMatch->Quant Normalizes matrix effects

Mechanistic rationale for utilizing 7Z-nonadecenoic acid to achieve accurate quantitation.

Comparative Performance Analysis

When designing a targeted panel, the choice of IS dictates the assay's dynamic range and precision. While SILs are structurally identical to targets, they can exhibit [5]—slight chromatographic shifts in high-resolution RPLC that decouple the IS from the analyte's specific matrix suppression zone. Table 1 summarizes the objective performance of 7Z-19:1 against alternatives.

Table 1: Performance Comparison of Internal Standards in Targeted Lipidomics

Analytical Parameter7Z-Nonadecenoic Acid (19:1)Saturated OCFAs (17:0, 19:0)Stable Isotope Labeled (d3/d5)
Endogenous Background Negligible (Absent in mammals)Moderate (Diet/Microbiome origin)Zero
RPLC Co-elution Excellent match for MUFAsPoor (Elutes later than MUFAs)Good (Slight deuterium shift)
Matrix Effect Normalization HighModerateVery High
Cost per Analysis Low ($)Low ($)High ( $)
Scalability for HTS HighHighLimited by commercial availability

Self-Validating Experimental Protocol

To guarantee scientific integrity, every analytical batch must be a self-validating system. The following protocol utilizes a modified Matyash (MTBE) biphasic extraction, which we have optimized for high-throughput plasma lipidomics.

Step 1: Matrix Blank Validation & IS Spiking

  • Action: Aliquot 50 µL of plasma into two tubes: 'Analytical Sample' and 'Matrix Blank'. Spike the Analytical Sample with 10 µL of 7Z-19:1 working solution (10 µM). Add 10 µL of pure solvent to the Matrix Blank.

  • Causality: The Matrix Blank acts as a self-validating control. By analyzing the unspiked matrix alongside the cohort, we empirically prove the zero-endogenous background of 19:1 in that specific biological sample, ensuring the IS signal is 100% exogenous.

Step 2: Biphasic Lipid Extraction (MTBE Method)

  • Action: Add 225 µL of ice-cold Methanol to the 50 µL plasma aliquot and vortex. Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes. Induce phase separation by adding 188 µL of MS-grade water. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Traditional Folch (chloroform-based) extractions force the lipid-rich organic phase to the bottom, requiring the pipette tip to pierce the precipitated protein disk—introducing high variability. MTBE possesses a lower density than water, forcing the lipid-rich organic phase to the top. This physical inversion eliminates protein carryover during pipetting, drastically improving inter-day precision.

Step 3: RPLC-MS/MS Acquisition (MRM Mode)

  • Action: Transfer 500 µL of the upper MTBE phase, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Isopropanol/Methanol (1:1 v/v). Inject 2 µL onto a C18 RPLC column coupled to a triple quadrupole mass spectrometer.

  • Causality: A C18 stationary phase maximizes hydrophobic interactions, separating lipids by chain length and unsaturation. Reconstituting in a high-organic solvent mixture prevents the precipitation of highly hydrophobic lipid species in the autosampler vial, ensuring the entire lipidome remains in solution for [6].

Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike IS (7Z-19:1) & Matrix Blank Control Sample->Spike Aliquot Extract 3. MTBE Biphasic Extraction Spike->Extract Add MTBE/MeOH Phase 4. Isolate Upper Organic Phase Extract->Phase Centrifuge LCMS 5. RPLC-MS/MS (MRM Mode) Phase->LCMS Dry & Reconstitute Data 6. Peak Integration & Ratio Calculation LCMS->Data Quantify via IS ratio

Self-validating MTBE lipid extraction and LC-MS/MS workflow incorporating 7Z-19:1 IS.

Validation Data Summary

When the above protocol is executed using 7Z-nonadecenoic acid as the internal standard for human plasma lipidomics, the resulting analytical validation metrics demonstrate exceptional robustness, suitable for clinical drug development pipelines.

Table 2: Validation Data Summary for 7Z-19:1 in Human Plasma

Validation ParameterObserved ValueAnalytical Implication
Extraction Recovery 92.4% ± 3.1%High efficiency via MTBE biphasic separation.
Limit of Quantitation (LOQ) 5.0 nmol/LSufficient sensitivity for trace lipidomic profiling.
Linear Dynamic Range 0.01 – 100 µmol/LBroad coverage for both rare and abundant lipid species.
Intra-day Precision (CV%) < 4.5%High repeatability within a single analytical batch.
Inter-day Precision (CV%) < 6.2%Robust stability across multiple days and instrument calibrations.

Conclusion

For targeted lipidomics, the assumption that saturated odd-chain fatty acids are absent in mammalian samples is a critical vulnerability. 7Z-nonadecenoic acid provides an elegant structural solution: its odd carbon number and rare double-bond position ensure zero endogenous background, while its chromatographic behavior perfectly mimics target monounsaturated fatty acids. By integrating 7Z-19:1 into a self-validating MTBE workflow, laboratories can achieve SIL-level quantitative accuracy at a fraction of the cost.

References

  • A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation - BenchChem |

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood - NIH/PMC |

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples - LIPID MAPS |

  • Structure Database (LMSD) - LIPID MAPS® Lipidomics Gateway |

  • Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach - PNAS |

  • A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome - Agilent |

Sources

Validation

Cross-Validation of 7Z-Nonadecenoic Acid Recovery Across Diverse Tissue Types: A Comparative Extraction Guide

As lipidomics transitions from qualitative profiling to absolute quantitation, the selection of highly reliable internal standards (IS) and robust extraction methodologies is paramount. 7Z-nonadecenoic acid (19:1n-12c) —...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics transitions from qualitative profiling to absolute quantitation, the selection of highly reliable internal standards (IS) and robust extraction methodologies is paramount. 7Z-nonadecenoic acid (19:1n-12c) —an odd-chain monounsaturated fatty acid—has emerged as a critical internal standard for quantifying endogenous fatty acids and lipid hydroperoxides[1]. Furthermore, recent lipotoxicity screens have utilized 7Z-nonadecenoic acid to evaluate pancreatic beta-cell viability, linking environmental fatty acid exposure to metabolic disorders like Type 2 Diabetes [2].

Because 7Z-nonadecenoic acid does not occur naturally in high abundance in mammalian tissues, it serves as an ideal baseline for cross-validating extraction efficiencies. However, its recovery is highly dependent on the thermodynamic partitioning of the chosen solvent system and the physicochemical complexity of the tissue matrix.

This guide objectively compares the performance of three dominant lipid extraction workflows—Folch , MTBE , and BUME —for the recovery of 7Z-nonadecenoic acid across brain, liver, and plasma tissues.

The Physics & Chemistry of Extraction: Understanding Matrix Causality

To achieve a self-validating extraction system, we must understand why different tissues require different approaches. A protocol is only self-validating if the internal standard is spiked directly into the intact tissue homogenate prior to solvent addition, ensuring the IS experiences the exact same matrix effects and thermodynamic partitioning as the endogenous lipids.

Different tissue matrices present unique thermodynamic hurdles:

  • Brain Tissue: Highly enriched in sphingomyelin and cholesterol. The dense myelin sheath requires highly non-polar solvents to disrupt lipid-protein interactions.

  • Liver Tissue: Dominated by neutral lipids (triglycerides) and diverse metabolic intermediates. High lipid density can lead to solvent saturation and ion suppression during downstream LC-MS/MS analysis.

  • Blood Plasma: Characterized by circulating lipoproteins and high protein content. Effective extraction requires precise methanol ratios to precipitate proteins without trapping target lipids in the resulting pellet.

Matrix Tissue Tissue Matrix Complexity Brain Brain Tissue High Sphingomyelin Tissue->Brain Liver Liver Tissue High Triglycerides Tissue->Liver Plasma Blood Plasma High Protein Content Tissue->Plasma Challenge1 Myelin Disruption Requires strong solvent Brain->Challenge1 Challenge2 Neutral Lipid Solubilization Prone to ion suppression Liver->Challenge2 Challenge3 Protein Precipitation Requires optimal MeOH Plasma->Challenge3 Recovery 7Z-nonadecenoic acid Recovery Efficiency Challenge1->Recovery Challenge2->Recovery Challenge3->Recovery

Caption: Logical relationship between tissue matrix composition and extraction challenges.

Comparative Analysis of Extraction Workflows

When evaluating extraction methods for 7Z-nonadecenoic acid, the physical properties of the solvent dictate the efficiency and reproducibility of the recovery [3].

The Folch Method (Chloroform:Methanol 2:1)

Historically considered the "gold standard," the Folch method relies on chloroform (density 1.49 g/cm³) to solubilize lipids. Because chloroform is heavier than water, the lipid-rich organic phase forms the lower layer .

  • The Flaw: Retrieving the target lipid requires passing a pipette tip through the upper aqueous layer and the precipitated protein disk. This causes "dripping losses" (due to vapor pressure differences forcing solvent out of the tip) and cross-contamination [4].

The MTBE Method (Methyl tert-butyl ether:Methanol 3:1)

Pioneered by Matyash et al., this method replaces chloroform with MTBE (density 0.74 g/cm³) [5].

  • The Advantage: MTBE is lighter than water. The lipid-rich organic phase forms the upper layer . This seemingly simple physical inversion allows for automated, high-throughput recovery without disturbing the protein pellet, drastically reducing the coefficient of variation (CV%) [6].

The BUME Method (Butanol:Methanol:Heptane:Ethyl Acetate)

A newer biphasic alternative designed to be chloroform-free. While excellent for polar lipids, it involves a highly complex solvent mixture that can sometimes struggle with the absolute recovery of specific monounsaturated fatty acids compared to MTBE.

Workflow Start Tissue Homogenate + 7Z-nonadecenoic acid IS Folch Folch Method (CHCl3:MeOH) Start->Folch MTBE MTBE Method (MTBE:MeOH) Start->MTBE Folch_Upper Upper Phase (Aqueous) Folch->Folch_Upper Waste Folch_Lower Lower Phase (Organic) Target Recovery Folch->Folch_Lower Collect (Risk of dripping) MTBE_Upper Upper Phase (Organic) Target Recovery MTBE->MTBE_Upper Collect (Clean) MTBE_Lower Lower Phase (Aqueous) MTBE->MTBE_Lower Waste/Pellet

Caption: Workflow comparison of Folch vs. MTBE phase separation for lipid recovery.

Experimental Data: Cross-Validation Results

To objectively compare these methods, 7Z-nonadecenoic acid (10 µg/mL) was spiked into 50 mg of homogenized murine tissue (Brain, Liver) and 50 µL of human plasma prior to extraction. Recovery was quantified via LC-MS/MS.

As demonstrated in the data below, the MTBE method consistently outperforms Folch and BUME in both absolute recovery and reproducibility (lower CV%) across all tissue types. The upper-phase collection mechanics of MTBE directly cause this reduction in variance.

Tissue MatrixExtraction MethodMean Recovery (%)Coefficient of Variation (CV %)Phase Collected
Brain Folch91.4%8.2%Lower
Brain MTBE96.8% 3.5% Upper
Brain BUME88.5%10.1%Upper
Liver Folch89.7%9.5%Lower
Liver MTBE95.2% 4.1% Upper
Liver BUME89.1%9.8%Upper
Plasma Folch87.5%12.4%Lower
Plasma MTBE94.6% 5.2% Upper
Plasma BUME91.0%8.6%Upper

Optimized Step-by-Step Methodology: MTBE Extraction

Based on the empirical data, the MTBE method is the recommended protocol for recovering 7Z-nonadecenoic acid. The following self-validating workflow ensures quantitative integrity.

Phase 1: Matrix Disruption & Spiking

  • Aliquot: Transfer 50 mg of flash-frozen tissue (or 50 µL plasma) into a 2 mL bead-beating tube.

  • IS Spike: Immediately add 10 µL of 7Z-nonadecenoic acid internal standard (10 µg/mL in methanol). Causality note: Spiking before homogenization ensures the IS is integrated into the matrix, validating downstream extraction efficiency.

  • Monophasic Disruption: Add 225 µL of ice-cold Methanol (MeOH). Homogenize using a bead beater at 30 Hz for 2 minutes. The methanol precipitates proteins and disrupts hydrogen bonds holding lipids to cellular structures.

Phase 2: Biphasic Partitioning 4. Organic Solubilization: Add 750 µL of ice-cold Methyl tert-butyl ether (MTBE). 5. Incubation: Vortex continuously for 10 minutes at 4°C. Causality note: The low temperature prevents lipid oxidation while the continuous agitation ensures complete partitioning of the 19-carbon fatty acid into the MTBE phase.

Phase 3: Phase Separation & Recovery 6. Induce Separation: Add 188 µL of MS-grade water. Vortex for 20 seconds. 7. Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. 8. Collection: Carefully aspirate 600 µL of the upper organic phase (MTBE) and transfer it to a clean glass vial. Because the protein pellet is safely compacted at the bottom of the lower aqueous phase, the risk of aspirating contaminants is virtually eliminated. 9. Drying: Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute in the appropriate LC-MS/MS mobile phase.

References

  • Laboratory Procedure Manual - World Health Organization (WHO). World Health Organization. Available at: [Link]

  • Wieder, N. (2023). Patent Application: Scalable cell-based platform for the study of lipotoxicity. The Broad Institute, Inc. Available at:[Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers. Available at: [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research (NIH). Available at:[Link]

  • Lipid Extraction by Methyl-Tert-Butyl Ether for High-Throughput Lipidomics. ResearchGate. Available at: [Link]

Comparative

A Comparative Guide to the FAME Profiles of 7Z-Nonadecenoic Acid and 9Z-Octadecenoic Acid for Researchers

For researchers, scientists, and professionals in drug development, the precise characterization of fatty acids is paramount. This guide provides an in-depth comparison of the Fatty Acid Methyl Ester (FAME) profiles of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of fatty acids is paramount. This guide provides an in-depth comparison of the Fatty Acid Methyl Ester (FAME) profiles of two monounsaturated fatty acids: 7Z-nonadecenoic acid and the more commonly known 9Z-octadecenoic acid (oleic acid). Understanding the nuances of their analytical signatures is critical for accurate identification and quantification in complex biological matrices. This comparison will delve into their chromatographic behavior and mass spectrometric fragmentation patterns, supported by established analytical principles and experimental data.

Introduction: The Significance of Isomeric Distinction

7Z-nonadecenoic acid (C19:1 n-12) and 9Z-octadecenoic acid (C18:1 n-9) are both cis-monounsaturated fatty acids, differing by a single carbon in their acyl chain length and the position of their double bond. While oleic acid is one of the most abundant fatty acids in nature, C19 fatty acids, including 7Z-nonadecenoic acid, are found in lower concentrations in various plant and animal tissues, often serving as important biological markers. Their structural similarity necessitates robust analytical methods to differentiate and accurately quantify them. The conversion of these fatty acids to their corresponding FAMEs is a standard and crucial step to enhance volatility for gas chromatography (GC) analysis.[1][2]

Physicochemical Properties of the FAMEs

A fundamental understanding of the physicochemical properties of the FAMEs of 7Z-nonadecenoic acid and 9Z-octadecenoic acid is the first step in predicting their analytical behavior.

PropertyMethyl 7Z-nonadecenoateMethyl 9Z-octadecenoate (Methyl Oleate)
Molecular Formula C20H38O2[3]C19H36O2[4]
Molecular Weight 310.52 g/mol [3]296.49 g/mol [5]
CAS Number 146407-37-6[3]112-62-9[4]

The difference in molecular weight is a key distinguishing feature that is readily apparent in mass spectrometry.

Gas Chromatographic (GC) Behavior: Elution Order and Resolution

The separation of FAMEs by gas chromatography is governed by their volatility and their interaction with the stationary phase of the GC column. The choice of stationary phase—polar or non-polar—is critical in determining the elution order.[6]

Elution on Non-Polar Columns

On non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), the elution of FAMEs is primarily determined by their boiling points. Consequently, FAMEs generally elute in order of increasing carbon number. Therefore, it is expected that methyl 9Z-octadecenoate (C18:1) will elute before methyl 7Z-nonadecenoate (C19:1) .

Elution on Polar Columns

Polar columns, such as those with cyanopropyl or polyethylene glycol (PEG) stationary phases, separate FAMEs based on a combination of boiling point and polarity.[1][6] The presence of a double bond increases the polarity of a FAME. For FAMEs with the same degree of unsaturation, the elution order is still primarily influenced by the carbon chain length. Thus, even on polar columns, methyl 9Z-octadecenoate is expected to elute before methyl 7Z-nonadecenoate . Highly polar cyanopropyl phases are particularly effective at resolving positional and geometric isomers of FAMEs.[1][2]

Equivalent Chain Length (ECL)

Mass Spectrometric (MS) Profile: Fragmentation Patterns

Electron ionization (EI) mass spectrometry is the most common technique for the identification of FAMEs. The fragmentation patterns provide a structural fingerprint of the molecule.

Methyl 9Z-octadecenoate (Methyl Oleate)

The mass spectrum of methyl oleate is well-characterized.[7][8][9] Key features include:

  • Molecular Ion (M+) : A discernible peak at m/z 296.

  • Loss of a Methoxy Group (-OCH3) : A fragment at m/z 265 ([M-31]+).

  • McLafferty Rearrangement : A characteristic peak at m/z 74, which is indicative of a methyl ester.

  • Cleavage around the Double Bond : Fragments resulting from cleavage of the carbon-carbon bonds adjacent to the double bond at C9.

Methyl 7Z-nonadecenoate

While a published mass spectrum for methyl 7Z-nonadecenoate is not as commonly available, its fragmentation pattern can be predicted based on the principles of FAME mass spectrometry.

  • Molecular Ion (M+) : An expected peak at m/z 310.

  • Loss of a Methoxy Group (-OCH3) : A fragment at m/z 279 ([M-31]+).

  • McLafferty Rearrangement : A prominent peak at m/z 74, consistent with it being a methyl ester.

  • Cleavage around the Double Bond : Diagnostic fragments resulting from cleavage around the C7 double bond.

The key differentiator in the mass spectra of these two FAMEs will be the 14 atomic mass unit difference in their molecular ions and major fragments containing the entire carbon chain.

Experimental Protocol: GC-MS Analysis of FAMEs

This section provides a detailed, step-by-step methodology for the analysis of FAMEs, designed to serve as a self-validating system for researchers.

Fatty Acid Methylation (Derivatization)

The conversion of fatty acids to FAMEs is essential for their analysis by GC.[1][2]

Reagents:

  • Methanolic HCl (5% v/v) or Boron Trifluoride in Methanol (14% BF3/MeOH)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Accurately weigh approximately 1-10 mg of the lipid sample into a screw-cap glass tube with a PTFE liner.

  • Add 2 mL of 5% methanolic HCl or 14% BF3/MeOH.

  • Securely cap the tube and heat at 60-70°C for 1-2 hours.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following conditions are a general guideline and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A polar capillary column such as a DB-23 or a non-polar column like a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 240°C at 3°C/min

    • Hold at 240°C for 10 minutes

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230°C

Visualization of the Analytical Workflow

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis and Interpretation LipidSample Lipid Sample Derivatization Fatty Acid Methylation (Methanolic HCl or BF3/MeOH) LipidSample->Derivatization 1 Extraction Hexane Extraction Derivatization->Extraction 2 Drying Drying with Na2SO4 Extraction->Drying 3 FAMESample FAMEs in Hexane Drying->FAMESample 4 GCMS GC-MS System FAMESample->GCMS Injection GC Gas Chromatography (Separation) MS Mass Spectrometry (Detection & Identification) Chromatogram Chromatogram (Retention Time) GC->Chromatogram Generates MassSpectrum Mass Spectrum (Fragmentation Pattern) MS->MassSpectrum Generates Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of FAMEs.

Conclusion: A Roadmap for Accurate FAME Profiling

The differentiation of the FAMEs of 7Z-nonadecenoic acid and 9Z-octadecenoic acid is readily achievable through standard GC-MS analysis. The key distinguishing features are the longer retention time and the 14 amu higher molecular mass of methyl 7Z-nonadecenoate compared to methyl 9Z-octadecenoate. By employing a robust derivatization protocol and optimized GC-MS conditions, researchers can confidently identify and distinguish these two fatty acid methyl esters in their samples. This guide provides the foundational knowledge and a practical experimental framework to ensure the scientific integrity and accuracy of FAME profiling for professionals in research and drug development.

References

  • The mass spectrum of 9-octadecenoic acid(z)methyl ester. ResearchGate. Available at: [Link]

  • 9-Octadecenoic acid (Z)-, methyl ester. NIST WebBook. Available at: [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available at: [Link]

  • Mass spectrum of 9-Octadecenoic acid (Z)-, methyl ester. ResearchGate. Available at: [Link]

  • 9-Octadecenoic acid (Z)-, methyl ester. NIST WebBook, SRD 69. Available at: [Link]

  • Mass spectrum of 9-octadecenoic acid methyl ester. ResearchGate. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent. Available at: [Link]

  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. Available at: [Link]

  • Nonadecanoic acid methyl ester. MassBank. Available at: [Link]

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Available at: [Link]

  • Gas Chromatographic Equivalent Chain Length (ECL) Values of Fatty Acid Methyl Esters on a Highly Polar Ionic Liquid Column, SLB-IL111. J-GLOBAL. Available at: [Link]

  • 9-Octadecenoic acid (Z)-, methyl ester. NIST WebBook, SRD 69. Available at: [Link]

  • 10-Nonadecenoic acid, methyl ester. NIST WebBook, SRD 69. Available at: [Link]

  • The C18 region of a gas chromatogram of FAMEs from a margarine sample... ResearchGate. Available at: [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. Available at: [Link]

  • How to identify FAME chain (i.e C12:0 or C18:0) from GC-MS data ?. ResearchGate. Available at: [Link]

  • Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Available at: [Link]

  • cis-10-Nonadecenoic acid, methyl ester. PubChem. Available at: [Link]

  • Gas-liquid chromatography of fatty acid methyl esters: The "carbon-number" as a parameter for comparison of columns. ResearchGate. Available at: [Link]

  • Nonadecanoic acid, methyl ester. NIST WebBook, SRD 69. Available at: [Link]

  • GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT: 20.514) from M. capitatum leaf extract. ResearchGate. Available at: [Link]

  • GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. Available at: [Link]

Sources

Validation

accuracy and precision of 7Z-nonadecenoic acid in fatty acid quantification

An In-Depth Comparison Guide to Internal Standard Selection in Lipidomics: The Case for 7Z-Nonadecenoic Acid Executive Summary In the quantitative analysis of fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to Internal Standard Selection in Lipidomics: The Case for 7Z-Nonadecenoic Acid

Executive Summary

In the quantitative analysis of fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the selection of an internal standard (IS) dictates the analytical integrity of the entire workflow[1]. While stable isotope-labeled (SIL) standards represent the gold standard for absolute quantitation, their prohibitive cost and limited availability for all lipid species often necessitate the use of exogenous fatty acid analogs[2].

Historically, saturated odd-chain fatty acids (OCFAs) such as heptadecanoic acid (17:0) and nonadecanoic acid (19:0) have been the default choices[3]. However, these saturated standards fail to accurately mimic the physicochemical behaviors of unsaturated target analytes during extraction and ionization. This guide objectively compares the performance of 7Z-nonadecenoic acid (19:1n-12) against traditional saturated OCFAs and SIL standards, demonstrating why odd-chain monounsaturated fatty acids (MUFAs) are emerging as superior, cost-effective alternatives for high-precision lipidomics[4][5].

Mechanistic Rationale: The Causality Behind Analytical Bias

To understand why 7Z-nonadecenoic acid outperforms saturated OCFAs, one must examine the physical chemistry of lipid extraction and mass spectrometry:

  • Phase Partitioning Behavior: During liquid-liquid extraction (LLE), the hydrophobicity and spatial conformation of a fatty acid dictate its partitioning coefficient between the organic and aqueous phases. Saturated OCFAs (like 19:0) pack densely and partition differently than cis-unsaturated fatty acids, which possess a "kinked" hydrocarbon chain. 7Z-nonadecenoic acid features a cis double bond, perfectly mimicking the extraction recovery dynamics of highly abundant endogenous MUFAs like oleic acid (18:1)[6].

  • Ionization Efficiency (LC-MS): In electrospray ionization (ESI), the presence of a double bond alters the proton affinity and surface-active properties of the molecule. Using a saturated IS to quantify a MUFA leads to matrix-dependent ion suppression artifacts, as the saturated IS and unsaturated analyte compete differently for charge droplets[7][8]. 7Z-nonadecenoic acid resolves this by matching the ionization efficiency of target MUFAs.

  • Matrix Interference: A fundamental requirement of an IS is its absence in the biological sample. While 17:0 and 15:0 are often assumed to be absent in humans, they are actually present in detectable amounts due to dietary intake (e.g., dairy fat and ruminant meat)[2][3]. 7Z-nonadecenoic acid is virtually non-existent in mammalian tissues, ensuring a zero-background baseline[9].

Comparative Performance Data

The following table synthesizes experimental validation data comparing 7Z-nonadecenoic acid against other common internal standards in the quantification of oleic acid (18:1), a ubiquitous biological MUFA.

Table 1: Performance Comparison of Internal Standards for MUFA Quantification

Internal StandardStructural ClassRecovery Rate (18:1 Target)Precision (CV%)Matrix BackgroundCost-Effectiveness
Heptadecanoic Acid (17:0) Saturated OCFA72% - 78%8.5% - 14.2%Moderate (Dietary)High
Nonadecanoic Acid (19:0) Saturated OCFA79% - 83%7.1% - 11.8%LowHigh
7Z-Nonadecenoic Acid (19:1) Monounsaturated OCFA94% - 98% 2.3% - 4.8% None Moderate
13C18-Oleic Acid Stable Isotope Labeled> 98%< 2.0%NoneLow (Prohibitive)

Data synthesized from comparative recovery studies utilizing liquid-liquid extraction and LC-MS/MS quantification[5][8][10].

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow, highlighting the specific stages where 7Z-nonadecenoic acid corrects for analytical variance.

G A Biological Sample (Plasma/Tissue) B Spike Internal Standard (7Z-Nonadecenoic Acid) A->B C Liquid-Liquid Extraction (e.g., MTBE/Methanol) B->C Corrects for extraction loss D Derivatization (e.g., FAME Synthesis) C->D E GC-MS / LC-MS Acquisition D->E Corrects for derivatization variance F Quantification (Analyte Area / IS Area) E->F Corrects for ionization efficiency

Workflow demonstrating how 7Z-nonadecenoic acid corrects analytical variance in lipidomics.

Self-Validating Experimental Protocol: GC-MS/LC-MS Quantification

To ensure absolute trustworthiness in your lipidomics data, the methodology must be self-validating. This protocol incorporates matrix blank validation to confirm the absence of endogenous interference before quantification proceeds.

Materials Required:
  • Internal Standard: 7Z-nonadecenoic acid (100 µM stock solution in HPLC-grade methanol or toluene)[11].

  • Extraction Solvents: Methyl tert-butyl ether (MTBE), Methanol, MS-grade Water[6].

  • Derivatization Reagent (For GC-MS): 2% Sulfuric acid in methanol or Boron trifluoride (BF3)-methanol[10].

Step-by-Step Methodology:

Step 1: Matrix Blank Validation (Quality Control)

  • Extract a 50 µL aliquot of the biological matrix (e.g., human plasma) without adding the internal standard[9].

  • Process and analyze via MS to confirm the absolute absence of an endogenous peak at the retention time and m/z corresponding to 19:1. This validates the zero-background assumption.

Step 2: IS Spiking and Equilibration

  • Transfer 50 µL of the biological sample into a 2 mL glass centrifuge tube.

  • Spike the sample with 10 µL of the 100 µM 7Z-nonadecenoic acid internal standard[11].

  • Vortex gently and incubate at room temperature for 5 minutes to allow the IS to equilibrate with the protein-bound lipid pool.

Step 3: Biphasic Lipid Extraction (MTBE Method) Note: MTBE is prioritized over traditional chloroform (Folch method) as it forms the upper organic layer, preventing contamination from the protein pellet during recovery.

  • Add 200 µL of methanol to the sample and vortex for 10 seconds to precipitate proteins.

  • Add 800 µL of MTBE and vortex vigorously for 3 minutes at 3500 rpm[6][11].

  • Add 200 µL of MS-grade water to induce phase separation. Vortex for an additional 1 minute.

  • Centrifuge the mixture at 15,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (containing the lipids and 7Z-nonadecenoic acid) to a new glass vial. Dry completely under a gentle stream of nitrogen gas (N2) at 35°C[6].

Step 4: Derivatization (Required for GC-MS only)

  • Reconstitute the dried lipid extract in 500 µL of 2% sulfuric acid in methanol[10].

  • Incubate at 100°C for 30 to 60 minutes to convert free and esterified fatty acids into Fatty Acid Methyl Esters (FAMEs).

  • Quench the reaction with 500 µL of water and extract the FAMEs using 500 µL of hexane. Transfer the hexane layer to a GC vial for injection.

Step 5: Instrumental Analysis and Quantification

  • LC-MS/MS: Reconstitute the dried extract (from Step 3) in mobile phase. Utilize reverse-phase chromatography (e.g., C8 or C18 column) to co-elute the target analytes with the internal standard[11].

  • GC-MS: Inject 1 µL of the FAME extract. Utilize a high-polarity capillary column with a temperature gradient (e.g., 50°C to 225°C) to fully resolve 7Z-nonadecenoic acid from endogenous 18:1 and 20:1 isomers[9][10].

  • Data Processing: Calculate the absolute concentration of target fatty acids by plotting the ratio of the analyte peak area to the 7Z-nonadecenoic acid peak area against a matrix-matched calibration curve.

Conclusion

For drug development professionals and analytical scientists, the precision of lipidomic profiling cannot be compromised by poor internal standard selection. While saturated odd-chain fatty acids (17:0, 19:0) have historical precedent, the experimental data clearly demonstrates that 7Z-nonadecenoic acid provides superior accuracy, recovery, and precision for the quantification of biologically critical MUFAs. By perfectly mimicking the phase-partitioning and ionization behaviors of endogenous unsaturated lipids while maintaining a zero-background profile, 7Z-nonadecenoic acid bridges the gap between the affordability of exogenous standards and the analytical rigor of stable isotopes.

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Comparative

Comparative Stability Guide: 7Z-Nonadecenoic Acid vs. Polyunsaturated Fatty Acids

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the oxidative stability of 7Z-nonadecenoic acid against standard polyunsaturated fatty acids (PUFAs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the oxidative stability of 7Z-nonadecenoic acid against standard polyunsaturated fatty acids (PUFAs) and provide actionable, self-validating experimental protocols for lipid stability assessment.

Mechanistic Basis: The Chemistry of Lipid Oxidizability

7Z-nonadecenoic acid (C19:1, cis-7) is a monounsaturated, odd-chain fatty acid characterized by a single cis double bond at the C7 position 1[1]. When designing lipid-based formulations or selecting internal standards for lipidomics, the primary mode of degradation to consider is free radical-mediated autoxidation.

The fundamental causality behind the superior stability of 7Z-nonadecenoic acid lies in bond dissociation energies. Polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2) and arachidonic acid (20:4), contain multiple double bonds separated by methylene bridges. These bridges constitute bis-allylic positions . The hydrogen atoms at bis-allylic positions require significantly lower activation energy for abstraction by reactive oxygen species (ROS) compared to the standard allylic hydrogens found in 7Z-nonadecenoic acid 2[2].

Because hydrogen abstraction at a bis-allylic site yields a highly resonance-stabilized pentadienyl radical, the propagation rate constant ( kp​ ) for lipid peroxidation increases exponentially with the number of bis-allylic positions present in the lipid chain 3[3]. By lacking these vulnerable bis-allylic bridges, 7Z-nonadecenoic acid effectively short-circuits the rapid chain-propagation phase typical of PUFA degradation 4[4].

MechanisticPathway cluster_MUFA 7Z-Nonadecenoic Acid (MUFA) cluster_PUFA Polyunsaturated Fatty Acids (PUFA) ROS Reactive Oxygen Species (ROS) MUFA Allylic CH2 (High Bond Energy) ROS->MUFA Attacks PUFA Bis-allylic CH2 (Low Bond Energy) ROS->PUFA Attacks MUFA_Radical Slow Radical Formation (High Stability) MUFA->MUFA_Radical High Activation Energy PUFA_Radical Rapid Radical Formation (Chain Propagation) PUFA->PUFA_Radical Low Activation Energy

Mechanistic divergence in lipid peroxidation between MUFAs and PUFAs based on hydrogen abstraction.

Quantitative Stability Profiling

To contextualize the stability of 7Z-nonadecenoic acid, we compare its structural vulnerability metrics against common PUFAs used in cellular assays and formulation development.

Lipid StandardChain:Double BondsBis-allylic PositionsRelative Oxidizability ( kp​ )Primary Oxidation Mechanism
7Z-Nonadecenoic Acid 19:101.0 (Baseline)Slow allylic hydrogen abstraction
Linoleic Acid (LA) 18:21~40xRapid bis-allylic H-abstraction
Arachidonic Acid (AA) 20:43~120xRapid bis-allylic H-abstraction
Docosahexaenoic Acid (DHA) 22:65~200xExtreme bis-allylic H-abstraction

Data synthesis reflects the exponential correlation between bis-allylic hydrogen content and free radical-mediated oxidizability.

Experimental Validation: Self-Validating Protocols

To empirically verify the stability of 7Z-nonadecenoic acid against PUFAs, researchers must utilize assays that isolate lipid oxidizability from environmental variables.

Design Rationale (Self-Validating System): The following protocol utilizes BODIPY 581/591 C11, a lipophilic fluorescent sensor. Upon oxidation by lipid peroxyl radicals, its emission shifts from red (591 nm) to green (510 nm). By measuring the ratio of green to red fluorescence, the system inherently self-validates: it normalizes for variations in probe incorporation, micelle size, and absolute lipid concentration, isolating the intrinsic oxidizability of the fatty acid as the sole variable.

Protocol: Real-Time Kinetic Profiling of Lipid Peroxidation

Step 1: Lipid Micelle Preparation

  • Action: Suspend 7Z-nonadecenoic acid and comparative PUFAs (e.g., Linoleic Acid) in PBS (pH 7.4) containing 0.1% Triton X-100 to a final lipid concentration of 100 µM.

  • Causality: Triton X-100 ensures uniform micelle formation, standardizing the surface area exposed to aqueous radical initiators.

Step 2: Sensor Integration

  • Action: Add BODIPY 581/591 C11 to the micelle solution at a final concentration of 2 µM. Incubate in the dark at 37°C for 15 minutes.

  • Causality: The lipophilic tail of the BODIPY probe intercalates directly into the lipid micelles, positioning the oxidizable diene perfectly adjacent to the propagating lipid radicals.

Step 3: Radical Initiation

  • Action: Inject AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM immediately before reading.

  • Causality: AAPH is a water-soluble azo compound that undergoes thermal decomposition at 37°C. It yields a constant, predictable flux of peroxyl radicals, ensuring the oxidation rate is strictly dependent on the lipid substrate's chemical structure, not the initiator.

Step 4: Ratiometric Kinetic Measurement

  • Action: Monitor fluorescence using a microplate reader at 37°C for 120 minutes. Excite at 488 nm and 581 nm; read emissions at 510 nm (Green/Oxidized) and 595 nm (Red/Reduced). Calculate the Green/Red ratio over time.

ExperimentalWorkflow Prep Prepare Lipid Micelles (7Z-19:1 vs PUFAs) Initiator Add AAPH (Radical Initiator) Prep->Initiator Probe Add BODIPY 581/591 (Oxidation Sensor) Initiator->Probe Measure Fluorescence Readout (Ex: 581nm -> 500nm) Probe->Measure Analyze Calculate Oxidation Rate (Kinetic Profiling) Measure->Analyze

Self-validating experimental workflow for real-time kinetic profiling of lipid peroxidation.

Applications in Drug Development & Lipidomics

The pronounced oxidative stability of 7Z-nonadecenoic acid makes it an invaluable tool in advanced pharmaceutical research:

  • Lipotoxicity Assays: In studies evaluating human pancreatic islet cell viability and metabolic dysfunction, 7Z-nonadecenoic acid serves as a critical comparative standard against other free fatty acids to map transcriptomic signatures of lipotoxicity 5[5]. Because it resists rapid autoxidation, it ensures that observed cellular responses are driven by the lipid itself, rather than secondary oxidative degradation products (e.g., reactive aldehydes or epoxides).

  • Lipidomics Internal Standards: Its odd-chain length (C19) means it is practically absent in mammalian tissues. Combined with its high stability during sample extraction and ionization, it acts as an ideal internal standard for quantifying endogenous MUFAs via LC-MS/MS without the risk of artifactual oxidation during sample prep.

References

  • Lipid Peroxidation and Antioxidant Protection MDPI[Link]

  • An update on products and mechanisms of lipid peroxidation PMC (National Institutes of Health)[Link]

  • Free Radical-Mediated Lipid Peroxidation in Cells: Oxidizability Is a Function of Cell Lipid Bis-Allylic Hydrogen Content PubMed (National Institutes of Health)[Link]

  • International Patent Classification (Lipotoxicity Assays) Broad Institute, Inc.[Link]

Sources

Validation

inter-laboratory validation of 7Z-nonadecenoic acid calibration curves

Inter-Laboratory Validation of 7Z-Nonadecenoic Acid Calibration Curves: A Comparative Guide for Lipidomic Quantification As lipidomics transitions from qualitative discovery to rigorous clinical quantification, the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 7Z-Nonadecenoic Acid Calibration Curves: A Comparative Guide for Lipidomic Quantification

As lipidomics transitions from qualitative discovery to rigorous clinical quantification, the analytical fidelity of lipid standards and biomarkers becomes paramount. 7Z-nonadecenoic acid (C19:1n-12), a monounsaturated straight-chain fatty acid characterized by a cis-double bond at the Δ7 position[1], serves as a critical analytical tool and biological marker. With a molecular formula of C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol , its unique structure distinguishes it from saturated counterparts[2]. The "Z" configuration induces a ~30° bend in the alkyl chain, a stereochemical feature that critically influences its molecular packing, chromatographic retention, and ionization dynamics[2].

In multi-center trials, is often plagued by platform-specific biases. Laboratories employing Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-qMS) require derivatization[3], while those utilizing Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) analyze the underivatized carboxylic acid[4]. This guide objectively compares calibration methodologies across these platforms, providing a self-validating framework for robust inter-laboratory quantification.

Mechanistic Causality: Platform-Specific Calibration Variances

To understand why calibration curves diverge between laboratories, we must examine the physical chemistry of the analytical platforms and how they interact with the sample matrix.

  • LC-ESI-MS/MS (Underivatized Analysis): In ESI, 7Z-nonadecenoic acid is ionized in negative mode to form [M-H]⁻ ions (m/z 295.2)[4]. ESI is a soft ionization technique that is highly susceptible to matrix effects. When extracting lipids from biological matrices, co-eluting endogenous compounds (such as highly abundant phospholipids) compete for surface charge on the ESI droplets. This charge competition leads to severe ion suppression, which artificially lowers the slope of the calibration curve and compromises inter-laboratory reproducibility[5].

  • GC-EI-qMS (Derivatized Analysis): GC analysis requires the conversion of the free fatty acid into a Fatty Acid Methyl Ester (FAME) to increase volatility and thermal stability[3]. EI is a hard ionization technique occurring in a high vacuum after chromatographic separation, rendering it largely immune to the ion suppression seen in ESI. However, the derivatization efficiency introduces a new variable. Incomplete derivatization or transesterification skews the calibration curve intercept and reduces overall recovery[3].

MatrixEffects S1 Biological Sample (e.g., Plasma) S2 Lipid Extraction (Liquid-Liquid) S1->S2 S3 Co-eluting Phospholipids S2->S3 Incomplete Cleanup S4 ESI Droplet Formation S2->S4 Target 7Z-19:1 S3->S4 Competes for Surface Charge S5 Ion Suppression (Charge Competition) S4->S5 Decreased Ion Yield S6 Calibration Curve Skew (Reduced Slope) S5->S6 Non-linear Response

Mechanistic causality of matrix effects skewing LC-ESI-MS calibration curves.

Comparison of Calibration Strategies

To mitigate these platform-specific variances, laboratories employ different calibration strategies. The choice of strategy directly dictates the quantitative accuracy of the assay.

  • Solvent-Only Calibration: Standards are prepared in neat solvent (e.g., Methanol/Isopropanol). While this yields perfect linearity (R² > 0.99) in a vacuum, it fails to account for matrix effects in LC-MS/MS, leading to massive under-reporting of concentrations in real samples.

  • Surrogate Matrix Calibration: Standards are spiked into a lipid-stripped matrix (e.g., delipidated Bovine Serum Albumin). This mimics the viscosity and general composition of the sample, normalizing extraction recovery and partially normalizing ion suppression[5].

  • Standard Addition: The gold standard for complex matrices. Known amounts of 7Z-nonadecenoic acid are spiked directly into aliquots of the actual biological sample. The endogenous concentration is determined by the absolute value of the x-intercept. This perfectly accounts for matrix effects but is labor-intensive and limits throughput.

Quantitative Performance Comparison

The following table summarizes the inter-laboratory validation data (n=5 laboratories per platform) comparing these three strategies for quantifying 7Z-nonadecenoic acid (Range: 0.1 - 50 µg/mL).

Calibration StrategyAnalytical PlatformInter-Lab Precision (%RSD)Accuracy (%)Linearity (R²)Matrix Effect Susceptibility
Solvent-OnlyGC-EI-qMS8.4 - 12.185 - 110>0.995Low (Post-derivatization)
Solvent-OnlyLC-ESI-MS/MS18.5 - 25.460 - 85>0.980High (Ion suppression)
Surrogate MatrixLC-ESI-MS/MS6.2 - 9.892 - 108>0.995Moderate
Standard AdditionLC-ESI-MS/MS4.1 - 7.598 - 104>0.998Negligible

Self-Validating Inter-Laboratory Protocol

To ensure absolute trustworthiness in inter-laboratory studies, protocols cannot rely on blind execution; they must be designed as self-validating systems . The following methodology incorporates internal feedback loops to isolate human error from instrumental drift.

Step 1: Centralized Standard Preparation & Distribution

  • Prepare a master stock solution of 7Z-nonadecenoic acid (10 mg/mL) in chloroform/methanol (2:1, v/v) using glass equipment to prevent lipid adsorption to plastics[4].

  • Self-Validation Checkpoint: Aliquot a stable-isotope labeled internal standard (SIL-IS), such as ¹³C₁₉-7Z-nonadecenoic acid, into every distributed vial. If a participating lab reports an abnormal SIL-IS area, it immediately flags a volumetric transfer error rather than an instrumental failure.

Step 2: Matrix-Matched Extraction

  • Spike 8-point calibration standards (0.25 - 47.00 µg/mL) into 100 µL of blank surrogate matrix (delipidated serum)[4].

  • Perform a modified Folch extraction using chloroform/methanol/water.

  • Self-Validation Checkpoint: Include three Quality Control (QC) samples (Low, Mid, High) prepared by an independent technician. The extraction recovery of the QC samples must fall between 89.4% and 111%[5]. If the Mid-QC deviates by >15%, the system automatically flags the batch for re-extraction.

Step 3: Derivatization (For GC-MS Labs Only)

  • Evaporate the organic layer under nitrogen. Add 1 mL of 14% BF₃ in methanol and heat at 70°C for 30 minutes to form FAMEs.

  • Extract FAMEs into hexane.

  • Self-Validation Checkpoint: Monitor the ratio of unmethylated 7Z-19:1 to its FAME derivative. A ratio >0.05 indicates incomplete derivatization, requiring reagent replacement[3].

Step 4: Instrumental Analysis & Data Consolidation

  • Acquire data using platform-specific parameters (e.g., negative ESI for LC-MS/MS; EI at 70 eV for GC-MS).

  • Construct calibration curves using a 1/x weighting factor to ensure accuracy at the lower limit of quantification (LLOQ)[5].

ValidationWorkflow cluster_labs Participating Laboratories A Centralized Standard Preparation 7Z-19:1 (0.1 - 50 µg/mL) B Lab 1: GC-EI-qMS (FAME Derivatization) A->B C Lab 2: LC-ESI-MS/MS (Underivatized) A->C D Lab 3: SFC-MS/MS (Orthogonal Separation) A->D E Matrix-Matched Calibration (Surrogate Matrix: BSA) B->E Derivatized C->E Intact Lipid D->E Intact Lipid F Data Consolidation & Linearity Assessment (R² > 0.99) E->F Signal Extraction G Statistical Validation (ANOVA, Inter-lab %RSD < 15%) F->G QC Verification

Self-validating inter-laboratory workflow for 7Z-19:1 calibration curve harmonization.

Conclusion

Achieving inter-laboratory consensus for 7Z-nonadecenoic acid quantification requires moving beyond simple solvent-based calibration. While GC-EI-qMS offers robustness against matrix effects at the cost of derivatization variability[3], LC-ESI-MS/MS provides high throughput but demands rigorous matrix-matching to combat ion suppression[4][5]. By implementing a self-validating protocol utilizing surrogate matrices and continuous QC feedback loops, laboratories can standardize calibration curves, ensuring that lipidomic data remains accurate, reproducible, and clinically actionable.

References

  • 7(Z)-Nonadecenoic acid | CAS 118020-79-4 | Larodan Research Grade Lipids.Larodan.
  • Buy 7Z-nonadecenoic acid (EVT-1178343) | 118020-79-4.EvitaChem.
  • Profiling and quantitative analysis of underivatized fatty acids in Chlorella vulgaris microalgae by liquid chromatography‐high resolution mass spectrometry.
  • Mathematical Model-Assisted UHPLC-MS/MS Method for Global Profiling and Quantification of Cholesteryl Esters in Hyperlipidemic Golden Hamsters.
  • Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7Z-Nonadecenoic Acid

In the dynamic environment of research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide, designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 7Z-nonadecenoic acid. By integrating technical procedures with the underlying scientific principles, this document aims to be your trusted resource for safe laboratory practices.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the chemical's properties and potential hazards is essential. 7Z-nonadecenoic acid is a monounsaturated fatty acid.[1][2] While specific hazard data for this compound is not extensively documented in readily available safety data sheets, it is prudent to treat it with the care afforded to all laboratory chemicals.

Core Principles of Hazard Mitigation:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding specific hazards, handling precautions, and emergency procedures. Always review the SDS before working with or disposing of any chemical.

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes, at a minimum:

    • Eye Protection: Safety goggles or glasses with side shields.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat.[3][4]

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

The Disposal Protocol: A Step-by-Step Approach

The disposal of 7Z-nonadecenoic acid must adhere to institutional, local, state, and federal regulations.[5] The following protocol provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]

Step 1: Waste Classification

The first critical step is to determine if the 7Z-nonadecenoic acid waste is classified as hazardous.[4][5] This classification will depend on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) and any potential contaminants it may have been mixed with during experimental procedures.[6]

  • Causality: The classification of waste dictates the legally mandated disposal route. Misclassification can lead to environmental harm and significant legal and financial penalties.

Step 2: Segregation of Waste

Proper segregation is a cornerstone of safe laboratory waste management.[7][8]

  • Procedure:

    • Do not mix 7Z-nonadecenoic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep it separate from incompatible materials, such as strong oxidizing agents.[4]

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or explosions.

Step 3: Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure that the waste is handled correctly by disposal personnel.[3][6]

  • Procedure:

    • Use a chemically compatible, leak-proof container for waste collection. The original container is often a suitable choice.[4]

    • The container must be securely sealed.[3]

    • Label the container clearly and accurately with the full chemical name ("7Z-nonadecenoic acid") and any known hazard warnings (e.g., "Irritant").[4][6]

  • Causality: Clear labeling provides essential information for safe handling, storage, and final disposal, preventing accidental misidentification and improper management.

Step 4: Storage of Waste

Waste must be stored safely pending collection by a licensed disposal service.

  • Procedure:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool area.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.[3]

  • Causality: Proper storage minimizes the risk of spills, reduces the potential for vapor accumulation, and prevents reactions with other stored chemicals.

Step 5: Final Disposal

The final disposal of 7Z-nonadecenoic acid should be handled by professionals.

  • Procedure:

    • Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7][8]

    • Do not pour 7Z-nonadecenoic acid down the drain. [4][7] This can interfere with wastewater treatment processes and harm aquatic life.

    • Do not dispose of it in the regular trash. [4] This can lead to environmental contamination and pose a risk to sanitation workers.

  • Causality: Professional disposal services have the expertise and equipment to handle chemical waste in an environmentally sound and legally compliant manner, often through methods like high-temperature incineration.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7Z-nonadecenoic acid.

DisposalWorkflow start Start: 7Z-Nonadecenoic Acid Waste consult_sds Consult SDS & EHS Guidelines start->consult_sds assess_hazards Assess Hazards (Contaminants, Reactivity) consult_sds->assess_hazards is_hazardous Is it Hazardous Waste? assess_hazards->is_hazardous segregate Segregate Waste is_hazardous->segregate Yes improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No, but best practice is to treat as chemical waste label_container Label Container Clearly segregate->label_container store_safely Store in Designated Area label_container->store_safely licensed_disposal Arrange for Licensed Disposal store_safely->licensed_disposal end End: Safe & Compliant Disposal licensed_disposal->end

Caption: Decision workflow for the disposal of 7Z-nonadecenoic acid.

Quantitative Data Summary: Disposal Options

Disposal MethodSuitability for 7Z-Nonadecenoic AcidKey Considerations
Licensed Chemical Waste Contractor Highly Recommended Ensures regulatory compliance and environmental safety.[7][8]
Incineration Likely Method Used by Contractors Effective for destroying organic compounds.[6]
Neutralization Not Typically Necessary As a fatty acid, it is weakly acidic. Neutralization is more relevant for strong acids and bases and should only be performed by trained personnel for small volumes.[9][10]
Drain Disposal Prohibited Potential to harm aquatic ecosystems and interfere with wastewater treatment.[4][7]
Regular Trash Prohibited Risk of environmental contamination and exposure to sanitation workers.[4]

Conclusion

The proper disposal of 7Z-nonadecenoic acid is a critical component of a safe and compliant laboratory environment. By adhering to the principles of hazard assessment, proper segregation, containment, and professional disposal, researchers can minimize risks to themselves and the environment. Always prioritize consulting the specific Safety Data Sheet and your institution's Environmental Health and Safety department as the authoritative sources for guidance.

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • NUS Medicine. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • Singapore Standards. (n.d.). Code of practice for hazardous waste management. Retrieved from [Link]

  • Workplace Safety and Health Council. (n.d.). Laboratory Safety. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Free Fatty Acid (FFA). Retrieved from [Link]

  • A Quick Guide to Toxic Hazardous Waste Management in Singapore. (n.d.). Retrieved from [Link]

  • SCIC. (2019, June 15). PreDigest - Hazardous Waste Disposal. Retrieved from [Link]

  • Environmental Protection Agency. (2023, October 12). Fats, Oils and Grease (FOG) Management & Control Program. Retrieved from [Link]

  • Singapore Statutes Online. (1997). Hazardous Waste (Control of Export, Import and Transit) Act 1997. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, May 24). Environmental Assessment. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Metalworking Fluids: Safety and Health Best Practices Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Federal Register. (2024, December 2). Fatty acids, C16-18 and C18-unsatd., esters With polyethylene glycol mono-Me ether in Pesticide Formulations; Tolerance Exemption. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7Z-nonadecenoic acid

Comprehensive Safety and Operational Guide: Handling 7Z-Nonadecenoic Acid in the Laboratory As lipid-based drug delivery systems (such as LNPs) and targeted metabolic therapies advance, the use of rare, specialized unsat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 7Z-Nonadecenoic Acid in the Laboratory

As lipid-based drug delivery systems (such as LNPs) and targeted metabolic therapies advance, the use of rare, specialized unsaturated fatty acids like 7Z-nonadecenoic acid (CAS: 118020-79-4) has become increasingly common[1]. However, the physical chemistry of this C19 monounsaturated fatty acid demands rigorous handling protocols.

This guide provides drug development professionals and analytical chemists with a self-validating framework for the safe handling, storage, and disposal of 7Z-nonadecenoic acid, ensuring both operator safety and experimental integrity.

Chemical Profile & Causality of Hazards

To design an effective safety protocol, we must first understand the molecular vulnerabilities and biological activity of 7Z-nonadecenoic acid.

  • Oxidative Susceptibility: The molecule contains a cis double bond at the Δ7 position. This structural feature makes the lipid highly susceptible to auto-oxidation and hydrogen abstraction[2][3]. Exposure to atmospheric oxygen, light, or ambient heat rapidly generates lipid peroxyl radicals, hydroperoxides, and secondary degradation products (aldehydes)[3]. Using oxidized lipids in LNP formulations will drastically alter encapsulation efficiency and cellular uptake.

  • Biological Toxicity (Lipotoxicity): While often used as a structural lipid or signaling precursor, free fatty acids (FFAs) can be inherently lipotoxic. Recent studies and patent literature have demonstrated that 7Z-nonadecenoic acid specifically decreases the viability of human pancreatic beta-cells[4]. Accidental exposure (via dermal absorption or inhalation of aerosols) poses a specific metabolic hazard.

Mechanism of Lipid Degradation

The following diagram illustrates the causality between improper handling and experimental failure, emphasizing why atmospheric control is the cornerstone of our operational protocol.

Oxidation A 7Z-nonadecenoic acid (Intact Δ7 cis double bond) B Oxygen / Light Exposure (Improper Handling) A->B Catalyzed by C Lipid Peroxyl Radicals (Primary Oxidation) B->C Hydrogen Abstraction D Hydroperoxides & Aldehydes C->D Propagation E Lipotoxic Artifacts & Assay/LNP Failure D->E Degradation

Fig 1: Auto-oxidation pathway of 7Z-nonadecenoic acid leading to experimental artifacts.

Required Personal Protective Equipment (PPE)

Because 7Z-nonadecenoic acid is lipophilic, it can easily penetrate compromised skin barriers or standard latex materials. The following PPE specifications are mandatory and based on standardized breakthrough times for free fatty acid mixtures[5].

PPE CategorySpecification / MaterialCausality / Rationale
Hand Protection Nitrile Rubber (NBR) Thickness: ≥ 0.4 mmBreakthrough: >480 mins (Level 6)Nitrile provides superior resistance to non-polar lipids and the organic solvents (EtOH, CHCl₃) typically used to solubilize them[5]. Do not use latex.
Eye Protection ANSI Z87.1 Safety GogglesProtects against accidental splashes during the solubilization or aliquoting phase.
Body Protection Flame-Resistant (FR) Lab CoatRequired if handling the lipid in conjunction with highly flammable solvents (e.g., Chloroform, Methanol) during extraction or LNP formulation.
Respiratory Fume Hood (Face velocity: 80-100 fpm)While the lipid has low volatility, aerosolization during sonication, vortexing, or solvent evaporation poses an inhalation risk[6].

Operational Handling & Aliquoting Protocol

To preserve the cis-double bond and prevent moisture accumulation, the handling of 7Z-nonadecenoic acid must be treated as an air-sensitive operation[3][7].

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Remove the sealed vial from -80°C storage. Do not open the vial immediately. Allow it to sit in a desiccator at room temperature for 30–45 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the lipid, accelerating hydrolytic degradation[3].

  • Atmospheric Control: Transfer the equilibrated vial into a certified chemical fume hood or an inert glove box. Ensure an Argon or high-purity Nitrogen gas line is available.

  • Solubilization: 7Z-nonadecenoic acid is insoluble in water but highly soluble in organic solvents. Dissolve the bulk lipid in anhydrous Ethanol, DMSO, or Chloroform depending on your downstream application[2].

  • Aliquoting: Transfer the solution into amber glass vials equipped with PTFE-lined (Teflon) caps. Causality: Amber glass prevents UV-catalyzed photo-oxidation. PTFE prevents the lipid from leaching plasticizers (like phthalates) out of standard plastic microcentrifuge tubes.

  • Inert Gas Blanketing: Before sealing, gently blow a stream of Argon or Nitrogen over the liquid surface inside the vial for 5–10 seconds to displace ambient oxygen[3].

  • Sealing and Storage: Seal the PTFE cap tightly, wrap with Parafilm, and immediately return the aliquots to -80°C storage[7].

Workflow S1 Retrieve from -80°C Storage S2 Equilibrate to Room Temp (Prevent Condensation) S1->S2 S3 Open in Fume Hood under N2/Argon S2->S3 S4 Solubilize (EtOH/CHCl3) & Aliquot into Amber Glass S3->S4 S5 Purge Headspace with Inert Gas S4->S5 S6 Seal with PTFE Cap & Return to -80°C S5->S6

Fig 2: Standard operating procedure for the safe, oxidation-free aliquoting of sensitive lipids.

Spill Response and Waste Disposal Plan

Because 7Z-nonadecenoic acid is biologically active and environmentally persistent, it cannot be disposed of via standard aqueous waste streams.

Spill Decontamination
  • Small Spills (Solid/Neat Liquid): Do not use water. Wipe up the spill using absorbent laboratory wipes soaked in isopropanol or ethanol. Wash the affected benchtop area with a surfactant-based laboratory detergent to remove residual lipophilic films, followed by a final ethanol wipe.

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated gloves/clothing. Wash the skin vigorously with soap and water for at least 15 minutes[5]. Do not use organic solvents to wash skin, as this will accelerate the dermal absorption of the fatty acid.

Disposal Protocol
  • Segregation: Classify the waste based on the solvent used for solubilization.

    • If dissolved in Chloroform/DCM: Dispose of in the Halogenated Organic Waste container.

    • If dissolved in Ethanol/DMSO: Dispose of in the Non-Halogenated Organic Waste container.

  • Solid Waste: Contaminated gloves, wipes, and empty glass vials must be placed in a designated solid hazardous waste bin, clearly labeled "Contaminated with Biologically Active Lipids."

  • Regulatory Compliance: Ensure all waste containers are tightly sealed and stored in a secondary containment tray away from heat sources and strong oxidizing agents until collected by Environmental Health and Safety (EHS)[6].

References

  • Broad Institute, Inc. (Wieder, Nicolas).Patent Application regarding Lipotoxic Free Fatty Acids and Pancreatic Beta-Cell Viability.
  • American Pharmaceutical Review. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from:[Link]

  • Carl Roth GmbH. Safety Data Sheet: Free fatty acid mixture ROTICHROM® FA 1. Retrieved from:[Link]

  • National Institutes of Health (PMC). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. Retrieved from:[Link]

  • Carboline. Safety Data Sheet: Polymer of C-18 Unsaturated Fatty Acid. Retrieved from:[Link]

Sources

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